molecular formula C22H40NaO5P B15175746 2Ccpa sodium CAS No. 927880-40-8

2Ccpa sodium

Número de catálogo: B15175746
Número CAS: 927880-40-8
Peso molecular: 438.5 g/mol
Clave InChI: DNUYQLMNIMYOBI-KVVVOXFISA-M
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Descripción

2Ccpa sodium is a useful research compound. Its molecular formula is C22H40NaO5P and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

927880-40-8

Fórmula molecular

C22H40NaO5P

Peso molecular

438.5 g/mol

Nombre IUPAC

sodium (2-oxido-2-oxo-1,2λ5-oxaphospholan-4-yl)methyl (Z)-octadec-9-enoate

InChI

InChI=1S/C22H41O5P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-18-21-19-27-28(24,25)20-21;/h9-10,21H,2-8,11-20H2,1H3,(H,24,25);/q;+1/p-1/b10-9-;

Clave InChI

DNUYQLMNIMYOBI-KVVVOXFISA-M

SMILES isomérico

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1COP(=O)(C1)[O-].[Na+]

SMILES canónico

CCCCCCCCC=CCCCCCCCC(=O)OCC1COP(=O)(C1)[O-].[Na+]

Origen del producto

United States

Foundational & Exploratory

Unveiling 2Ccpa Sodium: A Technical Guide to its Chemical Identity, Biological Activity, and Experimental Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2Ccpa sodium, a synthetically stabilized analog of cyclic phosphatidic acid. The document elucidates the compound's full chemical nomenclature, presents its key physicochemical properties in a structured format, and details its multifaceted biological activities. A significant focus is placed on its emerging therapeutic potential in diverse fields such as neuroprotection, anti-inflammatory responses, and anti-fibrotic applications. This guide furnishes detailed experimental protocols for key assays and visualizes the intricate signaling pathways influenced by this compound, offering a valuable resource for researchers and professionals in drug development.

Chemical Identity and Properties of this compound

The compound commonly referred to as this compound is a synthetic derivative of cyclic phosphatidic acid (cPA), specifically designed for enhanced stability. Its full chemical name is sodium 4-((oleoyloxy)methyl)-1,2-oxaphospholan-2-olate 2-oxide .[1][2] It is also recognized by other systematic names such as sodium;(2-oxido-2-oxo-1,2λ⁵-oxaphospholan-4-yl)methyl (Z)-octadec-9-enoate.[2]

Several synonyms are used in scientific literature, including 2-Carba-cyclic phosphatidic acid sodium salt and SODIUM CARBACYCLIC PHOSPHATIDATE.[1][2]

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for this compound is presented in the tables below for ease of reference and comparison.

Identifier Value Source
CAS Number 927880-40-8
Molecular Formula C22H40NaO5P
Molecular Weight 438.52 g/mol
Exact Mass 438.2511 Da
Appearance Solid powder
Purity >98%
Pharmacokinetic Parameter Value Species Dosage and Administration
Plasma Half-life 16 minutesMouse1.6 mg/kg, intraperitoneal
Peak Plasma Time 2 hoursRatOral administration (enterosoluble capsule)

Biological Mechanisms and Signaling Pathways

This compound exhibits a range of biological activities by modulating key signaling pathways involved in inflammation, fibrosis, and cell proliferation. Its mechanisms of action are context-dependent, varying with the cell type and pathological condition.

Neuroinflammation and Microglial Polarization in Traumatic Brain Injury (TBI)

In the context of traumatic brain injury, this compound demonstrates neuroprotective effects by suppressing inflammation. This is primarily achieved by modulating the polarization of microglia, the resident immune cells of the central nervous system. This compound promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and neuroprotective M2 phenotype. This shift leads to a reduction in the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and Transforming Growth Factor-β1 (TGF-β1).

TBI_Signaling cluster_TBI Traumatic Brain Injury cluster_Microglia Microglia TBI TBI M1_Microglia M1 Microglia (Pro-inflammatory) TBI->M1_Microglia activates Pro_inflammatory_Cytokines IL-1β, IL-6, TNF-α, TGF-β1 M1_Microglia->Pro_inflammatory_Cytokines releases M2_Microglia M2 Microglia (Anti-inflammatory) Neuroprotection Neuroprotection M2_Microglia->Neuroprotection leads to 2Ccpa_sodium This compound 2Ccpa_sodium->M1_Microglia inhibits 2Ccpa_sodium->M2_Microglia promotes Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation induces

This compound's role in microglial polarization post-TBI.
Antifibrotic Effects via cAMP Signaling

In systemic sclerosis, a disease characterized by excessive fibrosis, this compound demonstrates antifibrotic properties. It acts on skin fibroblasts to increase the intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP signaling leads to a downstream reduction in the expression of extracellular matrix (ECM) proteins, thereby mitigating the fibrotic process.

Antifibrotic_Signaling 2Ccpa_sodium This compound Fibroblast Skin Fibroblast 2Ccpa_sodium->Fibroblast acts on cAMP ↑ intracellular cAMP Fibroblast->cAMP induces ECM_Expression ↓ Extracellular Matrix (e.g., collagen) cAMP->ECM_Expression leads to Antifibrotic_Effect Antifibrotic Effect ECM_Expression->Antifibrotic_Effect results in

Antifibrotic mechanism of this compound.
Chondroprotection in Osteoarthritis

In osteoarthritis, this compound exhibits chondroprotective effects by modulating the activity of synoviocytes and chondrocytes. It stimulates the synthesis of hyaluronic acid, a key component of synovial fluid, and concurrently suppresses the production of matrix metalloproteinases (MMPs), specifically MMP-1, MMP-3, and MMP-13, which are responsible for cartilage degradation. Notably, this beneficial effect is not mediated through the lysophosphatidic acid 1 (LPA1) receptor.

Glial Cell Proliferation via LPA Receptor and ERK Pathway

This compound also influences the proliferation and survival of glial cells, including astrocytes and oligodendrocyte precursor cells. It achieves this by activating lysophosphatidic acid (LPA) receptors, particularly LPA1 and LPA6. This receptor activation triggers the downstream Extracellular signal-regulated kinase (ERK) signaling pathway, which is a critical regulator of cell growth and survival.

Glial_Cell_Signaling 2Ccpa_sodium This compound LPA_Receptors LPA Receptors (LPA1, LPA6) 2Ccpa_sodium->LPA_Receptors activates ERK_Pathway ERK Pathway Activation LPA_Receptors->ERK_Pathway triggers Glial_Cell_Proliferation Glial Cell Proliferation & Survival ERK_Pathway->Glial_Cell_Proliferation promotes

This compound-induced glial cell proliferation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological effects of this compound.

In Vitro Microglial Polarization Assay

This protocol is adapted from studies investigating the effect of this compound on microglial polarization.

Objective: To determine the effect of this compound on the polarization of microglia to M1 or M2 phenotypes in vitro.

Materials:

  • Primary microglial cells or a suitable microglial cell line (e.g., BV-2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) for M1 polarization

  • Interleukin-4 (IL-4) for M2 polarization

  • This compound

  • Antibodies for M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arginase-1, CD206) for immunocytochemistry or Western blotting

  • RNA extraction kit and reagents for quantitative real-time PCR (qRT-PCR) for gene expression analysis

Procedure:

  • Cell Culture: Plate microglial cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Treatment:

    • Control Group: Treat cells with vehicle (e.g., PBS).

    • M1 Polarization Group: Treat cells with LPS (e.g., 100 ng/mL).

    • M2 Polarization Group: Treat cells with IL-4 (e.g., 20 ng/mL).

    • This compound Treatment Group: Pre-treat cells with varying concentrations of this compound for 1 hour, followed by co-treatment with LPS.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Analysis:

    • Immunocytochemistry: Fix the cells, permeabilize, and stain with fluorescently labeled antibodies against M1 and M2 markers. Visualize using a fluorescence microscope.

    • Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against M1 and M2 markers, followed by HRP-conjugated secondary antibodies.

    • qRT-PCR: Extract total RNA, reverse transcribe to cDNA, and perform qRT-PCR to quantify the gene expression of M1 and M2 markers.

Microglia_Polarization_Workflow Start Start: Plate Microglial Cells Treatment Treatment Groups: - Vehicle - LPS (M1) - IL-4 (M2) - 2Ccpa + LPS Start->Treatment Incubation Incubate (e.g., 24h) Treatment->Incubation Analysis Analysis of M1/M2 Markers Incubation->Analysis ICC Immunocytochemistry Analysis->ICC WB Western Blotting Analysis->WB qPCR qRT-PCR Analysis->qPCR End End: Data Interpretation ICC->End WB->End qPCR->End

Workflow for in vitro microglial polarization assay.
Intracellular cAMP Measurement in Fibroblasts

This protocol is based on studies evaluating the antifibrotic effects of this compound.

Objective: To measure the effect of this compound on intracellular cAMP levels in fibroblasts.

Materials:

  • Human dermal fibroblasts

  • Fibroblast growth medium

  • This compound

  • Forskolin (positive control)

  • cAMP assay kit (e.g., ELISA-based or FRET-based)

  • Cell lysis buffer compatible with the cAMP assay kit

Procedure:

  • Cell Culture: Seed fibroblasts in a multi-well plate and grow to near confluency.

  • Serum Starvation: Serum-starve the cells for a few hours prior to the experiment to reduce basal signaling.

  • Treatment:

    • Basal Group: Treat cells with vehicle.

    • Positive Control Group: Treat cells with a known adenylyl cyclase activator like forskolin.

    • This compound Treatment Group: Treat cells with various concentrations of this compound.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Quantification: Follow the manufacturer's instructions for the cAMP assay kit to measure the concentration of cAMP in the cell lysates.

MMP-13 Expression Assay in Chondrocytes

This protocol is derived from research on the chondroprotective effects of this compound in osteoarthritis.

Objective: To determine the effect of this compound on the expression of MMP-13 in chondrocytes.

Materials:

  • Human primary chondrocytes or a chondrosarcoma cell line (e.g., SW1353)

  • Chondrocyte culture medium

  • Interleukin-1β (IL-1β) to induce MMP-13 expression

  • This compound

  • RNA extraction kit and qRT-PCR reagents

  • ELISA kit for MMP-13 quantification in culture supernatant

  • Reagents for Western blotting

Procedure:

  • Cell Culture: Culture chondrocytes in appropriate plates or flasks.

  • Treatment:

    • Control Group: Treat cells with vehicle.

    • IL-1β Group: Treat cells with IL-1β (e.g., 10 ng/mL) to stimulate MMP-13 expression.

    • This compound Treatment Group: Pre-treat cells with this compound for 1 hour, followed by co-treatment with IL-1β.

  • Incubation: Incubate the cells for 24-48 hours.

  • Analysis:

    • qRT-PCR: Analyze MMP-13 mRNA levels as described in section 3.1.

    • ELISA: Collect the culture supernatant and measure the concentration of secreted MMP-13 using a specific ELISA kit.

    • Western Blotting: Analyze the intracellular levels of pro-MMP-13 and active MMP-13 in cell lysates.

ERK Activation Assay in Glial Cells

This protocol is based on studies investigating the proliferative effects of this compound on glial cells.

Objective: To assess the effect of this compound on the phosphorylation of ERK in glial cells.

Materials:

  • Primary astrocytes or oligodendrocyte precursor cells

  • Appropriate glial cell culture medium

  • This compound

  • LPA receptor antagonist (e.g., Ki16425)

  • Cell lysis buffer containing phosphatase and protease inhibitors

  • Antibodies specific for phosphorylated ERK (p-ERK) and total ERK for Western blotting

Procedure:

  • Cell Culture: Plate glial cells and allow them to adhere.

  • Serum Starvation: Serum-starve the cells to reduce basal ERK activation.

  • Treatment:

    • Control Group: Treat with vehicle.

    • This compound Group: Treat with this compound for a short duration (e.g., 5-30 minutes).

    • Antagonist Group: Pre-treat with an LPA receptor antagonist before adding this compound.

  • Cell Lysis: Immediately lyse the cells on ice with lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against p-ERK.

    • Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

    • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Conclusion

This compound is a promising synthetic phospholipid with a well-defined chemical structure and diverse biological activities. Its ability to modulate key signaling pathways in inflammation, fibrosis, and cell proliferation underscores its therapeutic potential for a range of diseases, including traumatic brain injury, systemic sclerosis, and osteoarthritis. The detailed experimental protocols and visualized signaling pathways provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the mechanisms of action and therapeutic applications of this intriguing molecule. Further research is warranted to fully elucidate its clinical utility and to develop it into a novel therapeutic agent.

References

An In-depth Technical Guide to the Cellular Signaling Mechanisms of 2-O-Carba-Cyclic Phosphatidic Acid (2ccPA) and 2-Chloro-N6-Cyclopentyladenosine (CCPA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The nomenclature "2Ccpa sodium" presents a potential ambiguity in scientific literature, referring to two distinct molecules with different mechanisms of action in cellular signaling. This guide provides a comprehensive overview of both compounds to clarify their roles and facilitate further research. The primary focus is on 2-O-carba-cyclic phosphatidic acid (2ccPA) , a lipid mediator, as the sodium salt form is more commonly associated with this compound. A detailed section on 2-Chloro-N6-cyclopentyladenosine (CCPA) , a potent adenosine A1 receptor agonist, is also included to address any potential confusion arising from the shared abbreviation.

Part 1: 2-O-Carba-Cyclic Phosphatidic Acid (2ccPA) Sodium

2-O-carba-cyclic phosphatidic acid (2ccPA) is a synthetic, metabolically stabilized analog of cyclic phosphatidic acid (cPA). It functions as a signaling molecule primarily through the activation of lysophosphatidic acid (LPA) receptors, playing a role in various cellular processes, including cell proliferation and differentiation.

Core Mechanism of Action: LPA Receptor Activation

2ccPA exerts its biological effects by binding to and activating G protein-coupled lysophosphatidic acid (LPA) receptors. There are at least six subtypes of LPA receptors (LPA1-6), and they couple to various G proteins, including Gi/o, Gq/11, G12/13, and Gs, to initiate downstream signaling cascades. This multimodal signaling capacity allows 2ccPA to influence a wide range of cellular functions.

Signaling Pathways

Upon activation of LPA receptors, 2ccPA triggers several key signaling pathways:

  • Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Activation of LPA receptors, particularly those coupled to Gi/o and Gq/11, leads to the activation of the Ras-Raf-MEK-ERK cascade. Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.[1]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: LPA receptor activation can also stimulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

  • Rho/ROCK Pathway: Coupling of LPA receptors to G12/13 activates the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK). This pathway is primarily involved in cytoskeletal rearrangements, cell migration, and smooth muscle contraction.

  • Phospholipase C (PLC) Pathway: Gq/11-coupled LPA receptors activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Signaling Pathway of 2ccPA via LPA Receptors

2ccPA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2ccPA 2ccPA LPAR LPA Receptor 2ccPA->LPAR Gq Gq/11 LPAR->Gq Gi Gi/o LPAR->Gi G1213 G12/13 LPAR->G1213 PLC PLC Gq->PLC Ras Ras Gi->Ras RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC PKC DAG->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

Caption: 2ccPA signaling through LPA receptors activates multiple G-protein pathways.

Quantitative Data
ParameterReceptor SubtypeValueCell Type/SystemReference
EC50 LPA154.8 nM293A cells[2]
LPA2256.4 nM293A cells[2]
LPA311.6 nM293A cells[2]
LPA41.0 nM293A cells[2]
LPA550.2 nM293A cells
LPA690.9 nM293A cells
Role of Sodium

The role of sodium ions in the direct modulation of LPA receptor activity is not as extensively characterized as it is for other GPCRs like the adenosine receptors. However, LPA signaling can influence the activity of ion channels, including sodium channels. For instance, LPA has been shown to up-regulate the expression and activity of the Nav1.7 sodium channel, leading to enhanced Na+ influx. This effect is mediated through LPA1 receptor activation and the Rho/Rho Kinase pathway. Additionally, LPA5 receptor activation can stimulate the Na+/H+ exchanger 3 (NHE3).

Experimental Protocols

A common method to determine the binding affinity of ligands to LPA receptors is through a competitive radioligand binding assay.

  • Membrane Preparation: Membranes are prepared from cells overexpressing a specific LPA receptor subtype.

  • Assay Buffer: A suitable buffer, such as PBS with 0.1% fatty acid-free BSA, is used.

  • Radioligand: A radiolabeled LPA receptor antagonist, such as [3H]VPC12249, is used.

  • Competition: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., 2ccPA).

  • Incubation: The reaction is incubated at room temperature to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 value is determined by non-linear regression of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Experimental Workflow for LPA Receptor Radioligand Binding Assay

LPA_Binding_Assay start Start prep Prepare Membranes with LPA Receptors start->prep mix Incubate Membranes with Radioligand and 2ccPA prep->mix filter Separate Bound/Free Ligand via Filtration mix->filter count Quantify Radioactivity filter->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for determining 2ccPA binding affinity to LPA receptors.

This assay measures the activation of the ERK signaling pathway in response to 2ccPA.

  • Cell Culture and Starvation: Cells expressing LPA receptors are cultured and then serum-starved to reduce basal ERK phosphorylation.

  • Stimulation: Cells are treated with various concentrations of 2ccPA for a short period (e.g., 5-15 minutes).

  • Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated ERK (p-ERK) and a primary antibody for total ERK (t-ERK) as a loading control.

  • Detection: An HRP-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: The band intensities are quantified, and the ratio of p-ERK to t-ERK is calculated to determine the extent of ERK activation.

Part 2: 2-Chloro-N6-Cyclopentyladenosine (CCPA)

2-Chloro-N6-cyclopentyladenosine (CCPA) is a potent and highly selective agonist for the adenosine A1 receptor. It is a synthetic derivative of adenosine and is widely used in research to study the physiological and pathological roles of A1 receptor activation.

Core Mechanism of Action: Adenosine A1 Receptor Activation

CCPA binds to and activates the adenosine A1 receptor, which is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins.

Signaling Pathways

Activation of the adenosine A1 receptor by CCPA leads to:

  • Inhibition of Adenylyl Cyclase: The primary downstream effect of A1 receptor activation is the inhibition of adenylyl cyclase activity through the Gαi/o subunit. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Channels: The Gβγ subunits released upon G protein activation can directly modulate the activity of various ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of N-type and P/Q-type voltage-gated calcium channels, which reduces neurotransmitter release.

  • Activation of Phospholipase C: In some cell types, A1 receptors can also couple to Gq/11, leading to the activation of the PLC pathway and subsequent increases in intracellular calcium.

Signaling Pathway of CCPA via the Adenosine A1 Receptor

CCPA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCPA CCPA A1R Adenosine A1 Receptor CCPA->A1R Gi Gi/o A1R->Gi AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA PKA cAMP->PKA CellularResponse Decreased Cellular Response PKA->CellularResponse AC_Assay_Workflow start Start prep Prepare Cell Membranes start->prep mix Incubate Membranes with Assay Cocktail and CCPA prep->mix incubate Incubate at 37°C mix->incubate stop Terminate Reaction incubate->stop measure Measure cAMP Production stop->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

References

The Biological Activity of 2-Carba-Cyclic Phosphatidic Acid (2ccPA) as a Lipid Mediator: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carba-cyclic phosphatidic acid (2ccPA) is a synthetic analog of the naturally occurring lipid mediator, cyclic phosphatidic acid (cPA).[1][2] Developed to be more chemically stable than its natural counterpart, 2ccPA has emerged as a potent bioactive molecule with a wide range of therapeutic potentials.[1][2] This technical guide provides a comprehensive overview of the biological activities of 2ccPA, focusing on its role as a lipid mediator, its signaling pathways, and the experimental methodologies used to elucidate its functions.

Core Biological Activities

2ccPA exhibits a diverse array of biological effects, primarily stemming from its ability to modulate the signaling of lysophosphatidic acid (LPA), a key lipid mediator involved in numerous physiological and pathological processes. The principal activities of 2ccPA include the potent inhibition of autotaxin (ATX), the primary enzyme responsible for LPA synthesis in the blood, and the direct interaction with LPA receptors.[1] These actions lead to a variety of downstream effects, including the suppression of cancer cell migration and metastasis, neuroprotection, and the attenuation of inflammation and neuropathic pain.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the biological activity of 2ccPA and its active metabolite, 2-carba-lysophosphatidic acid (2carbaLPA).

Table 1: Inhibition of Autotaxin (ATX) by 2ccPA Analogs

CompoundIC50 (nM)Maximum Inhibition (%)Reference
2ccPA 16:114091
2ccPA 18:137090

Table 2: Agonistic Activity of 2ccPA and its Metabolite 2carbaLPA on LPA Receptors

CompoundLPA ReceptorEC50 (nM)Emax (% of LPA response)Reference
2ccPA 18:1 LPA1> 3000Not Available
LPA2> 3000Not Available
LPA3216.837.4 ± 1.6
LPA492.323.3 ± 2.6
LPA52233.651.2 ± 12.9
LPA6> 3000Not Available
2carbaLPA LPA154.8Not Available
LPA2256.4Not Available
LPA311.6Not Available
LPA41.0Not Available
LPA550.2Not Available
LPA690.9Not Available

Note: 2carbaLPA is a degradation product of 2ccPA and is suggested to be an active form in vivo.

Signaling Pathways

2ccPA exerts its biological effects through two primary mechanisms: the inhibition of the autotaxin-LPA axis and the direct modulation of LPA receptor signaling, which can subsequently activate downstream pathways such as the ERK signaling cascade.

Autotaxin-LPA Signaling Axis and its Inhibition by 2ccPA

Autotaxin (ATX) is a secreted lysophospholipase D that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs) on target cells, initiating a variety of cellular responses. 2ccPA acts as a potent inhibitor of ATX, thereby reducing the production of LPA and attenuating its downstream signaling.

cluster_0 Extracellular Space LPC LPC Autotaxin (ATX) Autotaxin (ATX) LPC->Autotaxin (ATX) Substrate LPA LPA Autotaxin (ATX)->LPA Catalyzes conversion 2ccPA 2ccPA 2ccPA->Autotaxin (ATX) Inhibits

Inhibition of the Autotaxin-LPA Axis by 2ccPA.
LPA Receptor Signaling and ERK Activation

2ccPA and its metabolite 2carbaLPA can directly interact with and activate several LPA receptors. This interaction initiates intracellular signaling cascades, including the activation of the Extracellular signal-regulated kinase (ERK) pathway, which is crucial for regulating cellular processes like proliferation and survival.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling 2ccPA 2ccPA 2carbaLPA 2carbaLPA 2ccPA->2carbaLPA Degradation LPA Receptor LPA Receptor 2ccPA->LPA Receptor Agonist 2carbaLPA->LPA Receptor Potent Agonist G-protein G-protein LPA Receptor->G-protein Activates Downstream Effectors Downstream Effectors G-protein->Downstream Effectors Activate ERK ERK Downstream Effectors->ERK Activates cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Compound Synthesis Compound Synthesis Autotaxin Assay Autotaxin Assay Compound Synthesis->Autotaxin Assay Test Inhibition LPAR Assay LPAR Assay Compound Synthesis->LPAR Assay Test Agonism Cell Migration Assay Cell Migration Assay Compound Synthesis->Cell Migration Assay Functional Effect Animal Model Animal Model Compound Synthesis->Animal Model Administer ERK Assay ERK Assay LPAR Assay->ERK Assay Downstream Signaling Pharmacokinetics Pharmacokinetics Animal Model->Pharmacokinetics Analyze Distribution Efficacy Studies Efficacy Studies Animal Model->Efficacy Studies Assess Therapeutic Effect

References

An In-depth Technical Guide on the Core Molecular Targets of 2Ccpa Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-carba-cyclic phosphatidic acid sodium (2Ccpa sodium) is a chemically stabilized analog of the naturally occurring lysophospholipid, cyclic phosphatidic acid (cPA). As a bioactive lipid mediator, 2Ccpa exerts a wide range of cellular effects, positioning it as a molecule of significant interest for therapeutic development, particularly in the fields of inflammation, oncology, and neurobiology. This technical guide delineates the primary molecular targets of 2Ccpa, focusing on its interaction with the lysophosphatidic acid (LPA) receptor family. We provide a comprehensive overview of the downstream signaling cascades, quantitative binding data for its active metabolite, detailed experimental methodologies for target validation, and visual representations of key pathways and workflows.

Primary Molecular Targets: Lysophosphatidic Acid (LPA) Receptors

The principal molecular targets of 2Ccpa are the six members of the G protein-coupled receptor (GPCR) family known as lysophosphatidic acid (LPA) receptors, designated LPA₁ through LPA₆.[1] These receptors are integral membrane proteins that mediate the diverse physiological and pathological effects of LPA. 2Ccpa, upon administration, is metabolized to 2-carba-lysophosphatidic acid (2carbaLPA), which acts as a potent agonist at all six LPA receptor subtypes.[2] The interaction of 2carbaLPA with these receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

Quantitative Data: Agonistic Activity of 2carbaLPA

The following table summarizes the half-maximal effective concentrations (EC₅₀) of 2carbaLPA, the active metabolite of 2Ccpa, for the human LPA receptors. These values were determined using a TGF-α shedding assay in HEK293A cells engineered to express individual LPA receptor subtypes.[2]

Receptor SubtypeEC₅₀ (nM)
LPA₁54.8
LPA₂256.4
LPA₃11.6
LPA₄1.0
LPA₅50.2
LPA₆90.9

Data represents the agonistic activity of 2-carba-lysophosphatidic acid (2carbaLPA), a degradation product of 2Ccpa.[2]

Signaling Pathways

Activation of LPA receptors by 2carbaLPA triggers the coupling of the receptors to various heterotrimeric G proteins, leading to the initiation of distinct downstream signaling pathways. The specific G protein activated (Gαq/11, Gαi/o, Gα12/13, or Gαs) is dependent on the LPA receptor subtype.[3]

Gαq/11 Pathway: Calcium Mobilization

Coupling to Gαq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration is a key signaling event that can be experimentally measured to assess receptor activation.

Gq_Pathway 2Ccpa 2Ccpa LPA Receptor LPA Receptor 2Ccpa->LPA Receptor Gq/11 Gq/11 LPA Receptor->Gq/11 PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2+ Ca²⁺ ER->Ca2+ releases Cellular Response Cellular Response Ca2+->Cellular Response

Gαq/11 signaling pathway leading to calcium mobilization.
Gαi/o and Gα12/13 Pathways: ERK Phosphorylation

LPA receptor coupling to Gαi/o and Gα12/13 can lead to the activation of the Ras-Raf-MEK-ERK signaling cascade. This pathway culminates in the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a key regulator of cell proliferation, differentiation, and survival. The level of phosphorylated ERK (p-ERK) is a widely used readout for the activation of this pathway.

Gi_G1213_Pathway 2Ccpa 2Ccpa LPA Receptor LPA Receptor 2Ccpa->LPA Receptor Gi/o Gi/o LPA Receptor->Gi/o G12/13 G12/13 LPA Receptor->G12/13 Ras Ras Gi/o->Ras activates G12/13->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK phosphorylation Gene Transcription Gene Transcription p-ERK->Gene Transcription

Gαi/o and Gα12/13 signaling leading to ERK phosphorylation.

Experimental Protocols

The characterization of 2Ccpa's activity at LPA receptors relies on a suite of robust in vitro assays. Detailed methodologies for three key experiments are provided below.

TGF-α Shedding Assay for Receptor Activation

This assay measures the activation of Gα12/13- and Gαq-coupled receptors. Receptor activation leads to the cleavage and release (shedding) of a membrane-anchored alkaline phosphatase-tagged TGF-α (AP-TGF-α). The amount of shed AP-TGF-α in the supernatant is proportional to receptor activation and can be quantified by measuring alkaline phosphatase activity.

Methodology:

  • Cell Culture and Transfection: HEK293A cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells are seeded in 12-well plates and co-transfected with plasmids encoding the specific human LPA receptor subtype and AP-TGF-α using a suitable transfection reagent.

  • Ligand Stimulation: 24 hours post-transfection, the medium is replaced with serum-free DMEM. Cells are then stimulated with varying concentrations of 2Ccpa or its metabolites for 1 hour at 37°C.

  • Supernatant Collection and Analysis: The cell culture supernatant is collected and centrifuged to remove cellular debris. The alkaline phosphatase activity in the supernatant is measured by adding a p-nitrophenyl phosphate (pNPP) substrate solution and incubating at room temperature. The absorbance at 405 nm is measured using a microplate reader.

  • Data Analysis: The increase in absorbance is proportional to the amount of shed AP-TGF-α. Dose-response curves are generated by plotting the absorbance against the logarithm of the agonist concentration to determine EC₅₀ values.

TGFa_Shedding_Workflow cluster_0 Cell Preparation cluster_1 Experiment cluster_2 Analysis A Seed HEK293A cells B Co-transfect with LPA Receptor & AP-TGF-α plasmids A->B C Stimulate with 2Ccpa B->C D Incubate for 1 hour C->D E Collect supernatant D->E F Measure Alkaline Phosphatase activity (Absorbance at 405 nm) E->F G Generate Dose-Response Curve F->G H Calculate EC₅₀ G->H

Workflow for the TGF-α shedding assay.
Western Blot for ERK Phosphorylation

This technique is used to detect the phosphorylation status of ERK1/2, providing a direct measure of the activation of the MAPK/ERK signaling pathway.

Methodology:

  • Cell Culture and Serum Starvation: Cells endogenously or exogenously expressing LPA receptors are cultured to near confluence. Prior to stimulation, cells are serum-starved for 12-24 hours to reduce basal ERK phosphorylation.

  • Ligand Stimulation: Cells are treated with 2Ccpa at various concentrations for a short duration (typically 5-15 minutes) at 37°C.

  • Cell Lysis and Protein Quantification: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane is then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The same membrane is often stripped and re-probed with an antibody for total ERK as a loading control.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-ERK to total ERK is calculated to determine the fold change in ERK phosphorylation.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A Serum-starve cells B Stimulate with 2Ccpa A->B C Lyse cells and quantify protein B->C D SDS-PAGE C->D E Transfer to PVDF membrane D->E F Block membrane E->F G Incubate with anti-p-ERK Ab F->G H Incubate with secondary Ab G->H I Detect with ECL H->I J Quantify band intensity I->J K Normalize p-ERK to total ERK J->K

Workflow for Western blot analysis of ERK phosphorylation.
Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation. It is a common method for assessing the activity of Gαq-coupled GPCRs.

Methodology:

  • Cell Preparation and Dye Loading: Cells expressing the LPA receptor of interest are seeded in a 96- or 384-well black-walled, clear-bottom plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid (to prevent dye leakage) for 30-60 minutes at 37°C.

  • Baseline Fluorescence Measurement: The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of the agonist.

  • Agonist Addition and Signal Detection: 2Ccpa is added to the wells using an automated injection system, and the fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. The response is often normalized to the baseline fluorescence (ΔF/F). Dose-response curves are constructed to determine the EC₅₀ of 2Ccpa for inducing calcium mobilization.

Calcium_Mobilization_Workflow cluster_0 Cell Preparation cluster_1 Measurement cluster_2 Analysis A Seed cells in microplate B Load with calcium-sensitive dye A->B C Measure baseline fluorescence B->C D Inject 2Ccpa C->D E Measure fluorescence kinetics D->E F Calculate ΔF/F E->F G Generate Dose-Response Curve F->G H Calculate EC₅₀ G->H

Workflow for the calcium mobilization assay.

Conclusion

This compound, through its active metabolite 2carbaLPA, is a potent agonist of all six known LPA receptors. Its primary molecular targets are LPA₁-LPA₆, through which it activates a variety of downstream signaling pathways, including those leading to calcium mobilization and ERK phosphorylation. The quantitative data on receptor activation, coupled with the detailed experimental protocols provided, offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this promising compound. Understanding the specific interactions of 2Ccpa with its molecular targets is crucial for the rational design of novel therapeutics for a range of diseases.

References

Navigating the Signalome: A Technical Guide to the Pathways Modulated by 2-Chloro-N6-cyclopentyladenosine (CCPA) and 2-carba-cyclic Phosphatidic Acid (2ccPA)

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

The nomenclature "2Ccpa" can refer to two distinct molecular entities, each with unique targets and downstream signaling cascades. This technical guide provides an in-depth exploration of the signaling pathways associated with both 2-Chloro-N6-cyclopentyladenosine (CCPA) , a potent adenosine A1 receptor agonist, and 2-carba-cyclic Phosphatidic Acid (2ccPA) , a stable analog of cyclic phosphatidic acid that interacts with lysophosphatidic acid (LPA) receptors. This document delineates their mechanisms of action, presents quantitative data for comparative analysis, details relevant experimental protocols, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding of their cellular effects.

Part 1: 2-Chloro-N6-cyclopentyladenosine (CCPA) Sodium: An Adenosine A1 Receptor Agonist

2-Chloro-N6-cyclopentyladenosine (CCPA) is a highly selective and potent agonist for the adenosine A1 receptor (A1AR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Its sodium salt form is commonly used to enhance solubility in experimental settings. Activation of the A1AR by CCPA initiates a cascade of intracellular events with significant physiological consequences, including cardioprotection and neuromodulation.[3]

Core Signaling Pathways of CCPA

Upon binding to the A1AR, CCPA induces a conformational change that facilitates the coupling and activation of inhibitory G proteins, primarily of the Gi/o family.[4][5] This interaction leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

1. Inhibition of Adenylyl Cyclase: The most canonical pathway activated by CCPA is the inhibition of adenylyl cyclase. The activated Gαi/o subunit directly binds to and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream targets.

2. Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CCPA has been shown to activate several MAPK pathways, including the Extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. This activation can be mediated by both the Gα and Gβγ subunits and is often cell-type specific. For instance, in coronary artery smooth muscle cells, CCPA-induced activation of ERK1/2 is linked to cell proliferation.

3. Stimulation of the Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunits released upon A1AR activation can stimulate PI3K activity. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), leading to the phosphorylation and activation of Akt. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism.

4. Modulation of Phospholipase C (PLC) and Protein Kinase C (PKC): In some cellular contexts, the Gβγ subunits can also activate phospholipase C (PLC), which hydrolyzes PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC), which can then phosphorylate a variety of cellular proteins, including components of the MAPK pathway, thereby influencing processes like smooth muscle contraction.

5. Regulation of Ion Channels: A1AR activation by CCPA can also lead to the modulation of ion channel activity. The Gβγ subunits can directly interact with and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. Additionally, A1AR activation can inhibit N-type calcium channels.

Quantitative Data for CCPA
ParameterValueSpecies/SystemReference
Binding Affinity (Ki)
A1 Adenosine Receptor0.4 nMRat Brain Membranes
A1 Adenosine Receptor1.3 nMRat Brain
A1 Adenosine Receptor0.5 nMBovine Brain
A2 Adenosine Receptor3900 nMRat Striatal Membranes
Functional Potency
Adenylyl Cyclase Inhibition (IC50)33 nMRat Fat Cell Membranes
Negative Chronotropic Activity (EC50)8.2 nMSpontaneously Beating Rat Atria
Inhibition of Glutamate Overflow (EC50)~20 nMRat Cortical Synaptosomes
Selectivity
A1 vs A2a Receptor Selectivity~10,000-foldRat
A1 vs A2a Receptor Selectivity500-foldRat
A1 vs A2a Receptor Selectivity920-foldBovine

Visualizing CCPA Signaling Pathways

CCPA_Signaling cluster_membrane Plasma Membrane A1AR A1AR Gi_o Gi/o A1AR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC PLC Gi_o->PLC Activates (via Gβγ) PI3K PI3K Gi_o->PI3K Activates (via Gβγ) ERK ERK1/2 Gi_o->ERK Activates JNK JNK Gi_o->JNK Activates p38 p38 Gi_o->p38 Activates cAMP cAMP AC->cAMP PKC PKC PLC->PKC Activates Akt Akt PI3K->Akt Activates CCPA CCPA CCPA->A1AR Binds PKA PKA cAMP->PKA Activates Cellular_Responses Cellular Responses (e.g., Neuromodulation, Cardioprotection) PKA->Cellular_Responses ERK->Cellular_Responses JNK->Cellular_Responses p38->Cellular_Responses Akt->Cellular_Responses PKC->ERK Activates 2ccPA_Signaling cluster_membrane Plasma Membrane LPAR LPA Receptors (e.g., LPA1, LPA3) G_proteins G Proteins (Gi/o, Gq, G12/13) LPAR->G_proteins Activates ERK ERK1/2 G_proteins->ERK Activates Akt Akt G_proteins->Akt Activates NFkB NF-κB G_proteins->NFkB Modulates 2ccPA 2ccPA 2ccPA->LPAR Binds Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Survival Cell Survival Akt->Cell_Survival Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (↓) NFkB->Pro_inflammatory_Cytokines Anti_inflammatory_Responses Anti-inflammatory Responses (↑) NFkB->Anti_inflammatory_Responses

References

The Role of 2-Carba-Cyclic Phosphatidic Acid (2Ccpa) Sodium in Inhibiting Autotaxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the bioactive lipid mediator lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cancer progression, inflammation, and fibrosis, making it a prime therapeutic target. This technical guide provides an in-depth overview of 2-carba-cyclic phosphatidic acid (2Ccpa) sodium, a potent inhibitor of autotaxin. We will delve into its mechanism of action, present quantitative data on its inhibitory efficacy, detail relevant experimental protocols for its study, and visualize the associated signaling pathways and experimental workflows.

Introduction to the Autotaxin-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary producer of extracellular LPA.[1][2][3] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA and choline.[3][4] LPA then binds to at least six distinct G protein-coupled receptors (GPCRs), designated LPA1-6, initiating a cascade of downstream signaling events. These pathways, including the Ras-MAPK, PI3K-Akt, and Rho pathways, regulate fundamental cellular processes such as proliferation, survival, migration, and differentiation. Dysregulation of the ATX-LPA axis has been linked to numerous pathologies, highlighting the therapeutic potential of ATX inhibitors.

2Ccpa Sodium: A Carba Analog of Cyclic Phosphatidic Acid

2-carba-cyclic phosphatidic acid (2Ccpa) is a synthetic analog of the naturally occurring cyclic phosphatidic acid (cPA). In 2Ccpa, the oxygen atom at the sn-2 position of the glycerol backbone is replaced with a methylene group, conferring greater metabolic stability compared to its natural counterpart. This modification enhances its potential as a therapeutic agent. Studies have demonstrated that carba analogs of cPA, including 2Ccpa, are potent inhibitors of autotaxin activity.

Quantitative Analysis of Autotaxin Inhibition by 2Ccpa

The inhibitory potency of 2Ccpa and its analogs against autotaxin has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

CompoundAssay TypeSubstrateIC50Reference
2ccPA 16:1 Fluorescence-basedADMAN-LPCHighly Effective Inhibition (exact IC50 not specified)
2ccPA 18:1 Fluorescence-basedADMAN-LPCLess Effective than 2ccPA 16:1
3ccPA analogs Not specifiedNot specifiedPotent inhibitors
2carbaLPA Choline Oxidase AssayLPCPotent inhibitor (comparable to 2ccPA)

Note: The available literature often refers to 2ccPA without specifying the sodium salt form; however, the biological activity is expected to be comparable.

Mechanism of Action

Molecular docking studies suggest that cPA analogues, including 2Ccpa, likely exert their inhibitory effect by binding to the active site or an allosteric site of autotaxin, thereby preventing the binding of the LPC substrate or inhibiting the catalytic process. The carba modification in 2Ccpa enhances its stability and potency as an ATX inhibitor.

Signaling Pathway of Autotaxin Inhibition by this compound

ATX_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis 2Ccpa This compound 2Ccpa->ATX Inhibition LPAR LPA Receptors (LPA1-6) LPA->LPAR Binding Signaling Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) LPAR->Signaling Cellular_Response Cellular Responses (Proliferation, Migration, etc.) Signaling->Cellular_Response

Figure 1: Mechanism of Autotaxin inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound on autotaxin.

Amplex Red Autotaxin Assay

This is a commonly used, sensitive, fluorescence-based assay to measure autotaxin's lysophospholipase D activity.

Principle: ATX hydrolyzes LPC to LPA and choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent (10-acetyl-3,7-dihydrophenoxazine) to produce the highly fluorescent resorufin, which can be quantified.

Materials:

  • Recombinant human autotaxin

  • This compound

  • Lysophosphatidylcholine (LPC)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO or assay buffer) to create a stock solution. Prepare serial dilutions to test a range of concentrations.

    • Prepare working solutions of Amplex Red, HRP, and choline oxidase in assay buffer according to the manufacturer's instructions.

    • Prepare a solution of LPC in assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add 20 µL of the this compound dilutions or vehicle control.

    • Add 20 µL of the recombinant autotaxin solution to each well.

    • Incubate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 20 µL of the LPC substrate solution to each well.

    • Add 40 µL of the Amplex Red/HRP/choline oxidase working solution to each well.

  • Measurement:

    • Immediately measure the fluorescence intensity at time zero.

    • Incubate the plate at 37°C, protected from light.

    • Measure fluorescence at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the percentage of ATX inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Amplex Red Assay

Amplex_Red_Workflow Start Start Reagent_Prep Prepare Reagents: - this compound dilutions - ATX solution - LPC solution - Amplex Red/HRP/Choline Oxidase mix Start->Reagent_Prep Plate_Setup Plate Setup (96-well): Add 2Ccpa/vehicle, then ATX Reagent_Prep->Plate_Setup Incubation1 Incubate at 37°C for 15 min Plate_Setup->Incubation1 Reaction_Start Initiate Reaction: Add LPC, then Amplex Red mix Incubation1->Reaction_Start Measurement Measure Fluorescence: Time zero and kinetic reads at 37°C Reaction_Start->Measurement Analysis Data Analysis: Calculate reaction rates, plot inhibition curve, determine IC50 Measurement->Analysis End End Analysis->End

Figure 2: Experimental workflow for the Amplex Red autotaxin assay.
Choline Release Assay

This assay provides a more direct measurement of the choline produced from LPC hydrolysis by autotaxin.

Principle: This assay is similar to the Amplex Red assay in that it relies on the detection of choline. The choline produced is oxidized by choline oxidase to generate H₂O₂, which is then used in a colorimetric or fluorometric reaction.

Materials:

  • Same as for the Amplex Red assay, but a colorimetric detection reagent can be used as an alternative (e.g., using a probe that develops color in the presence of HRP and H₂O₂).

Procedure: The procedure is very similar to the Amplex Red assay. The key difference is the final detection step. Instead of a fluorescent product, a chromogenic substrate is often used, and the absorbance is measured using a spectrophotometer.

Cell-Based Autotaxin Inhibition Assay

Cell-based assays provide a more physiologically relevant system to evaluate the efficacy of ATX inhibitors.

Principle: LPA produced by ATX in the cell culture medium stimulates LPA receptors on reporter cells, leading to a measurable downstream signal (e.g., calcium flux, reporter gene expression). The inhibitory effect of this compound is quantified by the reduction in this signal.

Materials:

  • Reporter cell line expressing a specific LPA receptor (e.g., LPA₁) and a downstream reporter (e.g., a fluorescent calcium indicator or a luciferase reporter gene).

  • Recombinant human autotaxin

  • This compound

  • Lysophosphatidylcholine (LPC)

  • Cell culture medium and reagents

  • Detection reagents for the specific reporter system.

Procedure:

  • Cell Culture:

    • Culture the reporter cells to the appropriate confluency in a 96-well plate.

  • Assay Setup:

    • Wash the cells with an appropriate assay buffer.

    • Add a solution containing recombinant autotaxin and various concentrations of this compound (or vehicle) to the cells.

  • Initiate Reaction:

    • Add LPC to the wells to start the production of LPA.

  • Measurement:

    • Incubate for a defined period.

    • Measure the reporter signal (e.g., fluorescence for calcium or luminescence for luciferase).

  • Data Analysis:

    • Normalize the signal to control wells.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50.

Workflow for Cell-Based ATX Inhibition Assay

Cell_Based_Workflow Start Start Cell_Culture Culture Reporter Cells in 96-well plate Start->Cell_Culture Assay_Setup Assay Setup: Wash cells, add ATX and this compound Cell_Culture->Assay_Setup Reaction_Start Initiate Reaction: Add LPC to wells Assay_Setup->Reaction_Start Incubation Incubate for a defined period Reaction_Start->Incubation Measurement Measure Reporter Signal (e.g., Fluorescence, Luminescence) Incubation->Measurement Analysis Data Analysis: Normalize signal, plot inhibition curve, determine IC50 Measurement->Analysis End End Analysis->End

Figure 3: Workflow for a cell-based autotaxin inhibition assay.

Conclusion

This compound is a potent and metabolically stable inhibitor of autotaxin. Its ability to block the production of LPA makes it a valuable research tool for studying the ATX-LPA signaling axis and a promising candidate for therapeutic development in diseases driven by aberrant LPA signaling. The experimental protocols detailed in this guide provide a framework for the robust evaluation of this compound and other potential autotaxin inhibitors. Further research, including in vivo studies, will be crucial to fully elucidate the therapeutic potential of this compound.

References

The Genesis and Biological Significance of 2-Carba-Cyclic Phosphatidic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic phosphatidic acid (cPA) is an endogenous lysophospholipid that exhibits a wide range of biological activities, often contrasting with those of the closely related lysophosphatidic acid (LPA). However, the inherent instability of the cyclic phosphate ring in cPA limits its therapeutic potential. To overcome this, chemically stabilized analogs have been synthesized, among which 2-carba-cyclic phosphatidic acid (2c-cPA) has emerged as a promising candidate with enhanced metabolic stability and potent biological effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of 2c-cPA, with a focus on its mechanism of action, including the inhibition of autotaxin and modulation of cancer cell invasion through the activation of LPA receptor-mediated signaling pathways.

Discovery and Rationale for Synthesis

Cyclic phosphatidic acid (cPA) is a naturally occurring phospholipid mediator characterized by a unique cyclic phosphate ring at the sn-2 and sn-3 positions of the glycerol backbone.[1] It has been shown to inhibit cancer cell invasion and metastasis, in stark contrast to the pro-metastatic effects of lysophosphatidic acid (LPA).[2] However, the therapeutic application of cPA is hampered by its rapid hydrolysis in vivo. This led to the design and chemical synthesis of metabolically stabilized derivatives, including 2-carba-cPA (2ccPA).[3] In 2c-cPA, the phosphate oxygen at the sn-2 position is replaced by a methylene group, rendering the cyclic structure resistant to enzymatic degradation.[3] This modification has been shown to result in more potent and sustained biological activities compared to the natural cPA.[1]

Synthesis of 2-Carba-Cyclic Phosphatidic Acid

General Synthetic Strategy (Hypothesized based on related compounds):

The synthesis likely involves the following key transformations:

  • Introduction of the carba-bridge: This would involve the use of a reagent that can introduce a methylene group in place of an oxygen atom in the glycerol backbone.

  • Formation of the cyclic phosphonate: Cyclization to form the five-membered ring containing the phosphorus atom.

  • Acylation: Introduction of the fatty acid chain at the sn-1 position.

  • Deprotection: Removal of protecting groups to yield the final 2c-cPA.

A detailed experimental protocol would require access to the full-text and supplementary information of the primary research articles, which is currently limited.

Biological Activities and Quantitative Data

2c-cPA exhibits a range of biological activities, primarily centered around the inhibition of autotaxin (ATX) and the modulation of LPA receptor signaling. The following tables summarize the available quantitative data for 2c-cPA and its closely related analogs.

Compound Target Assay IC50 / EC50 Cell Line / System Reference
2ccPA 16:1 Autotaxin (ATX)LPA Production140 nMIn vitro
2ccPA 18:1 Autotaxin (ATX)LPA Production-In vitro
2carbaLPA LPA1 ReceptorTGFα Shedding54.8 nM293A
2carbaLPA LPA2 ReceptorTGFα Shedding256.4 nM293A
2carbaLPA LPA3 ReceptorTGFα Shedding11.6 nM293A
2carbaLPA LPA4 ReceptorTGFα Shedding1.0 nM293A
2carbaLPA LPA5 ReceptorTGFα Shedding50.2 nM293A
2carbaLPA LPA6 ReceptorTGFα Shedding90.9 nM293A

Note: 2carbaLPA is a degradation product of 2c-cPA. Data for direct 2c-cPA activity on LPA receptors is limited in the reviewed literature.

Compound Activity Assay Concentration Effect Cell Line Reference
2ccPA 16:0 Inhibition of Cell MigrationTranscellular Migration25 µMSignificant inhibition of serum- and LPA-induced migrationMM1 rat ascites hepatoma
3ccPA 16:0 Inhibition of Cell MigrationTranscellular Migration25 µMSignificant inhibition of serum- and LPA-induced migrationMM1 rat ascites hepatoma
2ccPA Anti-inflammatoryPGE2 ProductionVariousAttenuated LPS-induced PGE2 productionPMA-differentiated THP-1 cells
2ccPA ChondroprotectionIL-1β induced gene expression-Suppressed IL-1β-induced upregulation of IL-6, MMP-13, and COX-2Human chondrocytes

Signaling Pathways of 2-Carba-Cyclic Phosphatidic Acid

The biological effects of 2c-cPA are largely mediated through its interaction with the lysophosphatidic acid (LPA) signaling network. 2c-cPA can act as both an inhibitor of the LPA-producing enzyme autotaxin and as a ligand for LPA receptors.

Inhibition of Autotaxin

Autotaxin (ATX) is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. By inhibiting ATX, 2c-cPA reduces the levels of LPA, thereby attenuating its pro-proliferative, pro-migratory, and pro-inflammatory effects.

Autotaxin_Inhibition LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis Cellular Effects Pro-proliferative & Pro-migratory Effects LPA->Cellular Effects 2c-cPA 2-Carba-Cyclic Phosphatidic Acid (2c-cPA) 2c-cPA->ATX

Figure 1. Inhibition of Autotaxin by 2c-cPA.

LPA Receptor-Mediated Signaling

2c-cPA and its metabolites can also directly interact with the six known G protein-coupled LPA receptors (LPA1-6). The activation of these receptors initiates a cascade of intracellular signaling events, most notably the Ras-Raf-MEK-ERK pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival. The specific downstream effects depend on the receptor subtype and the G protein to which it couples (Gαi/o, Gαq/11, or Gα12/13).

LPA_Receptor_Signaling cluster_membrane Plasma Membrane 2c-cPA 2-Carba-Cyclic Phosphatidic Acid (2c-cPA) LPAR LPA Receptor (LPA1-6) 2c-cPA->LPAR G_protein G Protein (Gαi/o, Gαq/11, Gα12/13) LPAR->G_protein Ras Ras G_protein->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Migration, etc.) Transcription_Factors->Cellular_Response

Figure 2. 2c-cPA-mediated LPA Receptor Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2c-cPA.

Autotaxin Inhibition Assay (Choline Oxidase-Based)

This protocol is adapted from a general method for screening autotaxin inhibitors.

Materials:

  • Human recombinant Autotaxin (ATX)

  • Lysophosphatidylcholine (LPC) 16:0

  • 2c-cPA or other test compounds

  • ATX assay buffer (50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0)

  • 4-aminoantipyrine

  • TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)

  • Choline oxidase

  • Peroxidase

  • 96-well plate

  • Plate reader capable of measuring absorbance at 555 nm

Procedure:

  • Prepare a solution of human recombinant ATX (final concentration 50 nM) in ATX assay buffer.

  • Prepare various concentrations of 2c-cPA or other test compounds in ATX assay buffer.

  • In a 96-well plate, add 5 µL of the ATX solution and 5 µL of the test compound solution to each well.

  • Prepare a reaction mixture containing LPC 16:0 (final concentration 300 µM), 4-aminoantipyrine (0.05% w/v), TOOS (0.05% w/v), choline oxidase (10 units/mL), and peroxidase (10 units/mL) in ATX assay buffer.

  • Add 90 µL of the reaction mixture to each well to initiate the reaction.

  • Incubate the plate at 37°C and monitor the increase in absorbance at 555 nm over time.

  • The rate of choline release is proportional to the ATX activity. Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Autotaxin_Assay_Workflow A Prepare ATX and 2c-cPA solutions B Add ATX and 2c-cPA to 96-well plate A->B D Add reaction mix to wells to start the reaction B->D C Prepare LPC substrate and detection reagent mix C->D E Incubate at 37°C and measure absorbance at 555 nm D->E F Calculate % inhibition and determine IC50 E->F

Figure 3. Autotaxin Inhibition Assay Workflow.

Cancer Cell Invasion Assay (Boyden Chamber)

This protocol is a standard method for assessing cancer cell invasion.

Materials:

  • Cancer cell line (e.g., MM1 rat ascites hepatoma cells)

  • Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or other extracellular matrix components

  • Cell culture medium (e.g., DMEM) with and without serum or chemoattractant (e.g., LPA)

  • 2c-cPA or other test compounds

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

  • Culture cancer cells to sub-confluency and then serum-starve them for several hours.

  • Resuspend the cells in serum-free medium containing various concentrations of 2c-cPA or a vehicle control.

  • Add the cell suspension to the upper chamber of the inserts.

  • Add medium containing a chemoattractant (e.g., serum or LPA) to the lower chamber.

  • Incubate the chambers for a sufficient time to allow for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several microscopic fields.

  • Calculate the percentage of invasion inhibition for each treatment condition compared to the control.

Invasion_Assay_Workflow A Coat Boyden chamber inserts with Matrigel B Seed serum-starved cancer cells with 2c-cPA in the upper chamber A->B D Incubate to allow for cell invasion B->D C Add chemoattractant to the lower chamber C->B E Remove non-invading cells D->E F Fix, stain, and count invading cells E->F G Calculate % inhibition F->G

Figure 4. Cancer Cell Invasion Assay Workflow.

LPA Receptor Activation Assay (TGFα Shedding Assay)

This assay measures Gαq/11 and Gα12/13-coupled GPCR activation.

Materials:

  • HEK293A cells

  • Plasmids encoding human LPA receptors (LPA1-6)

  • Plasmid encoding alkaline phosphatase (AP)-tagged pro-transforming growth factor-α (pro-TGFα)

  • Transfection reagent

  • Cell culture medium

  • 2c-cPA or other test compounds

  • p-Nitrophenyl phosphate (pNPP) substrate

  • 96-well plate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Co-transfect HEK293A cells with a plasmid for an LPA receptor and the AP-pro-TGFα plasmid.

  • Seed the transfected cells into a 96-well plate and culture overnight.

  • Wash the cells and replace the medium with a serum-free medium.

  • Add various concentrations of 2c-cPA or other test compounds to the wells.

  • Incubate for a defined period (e.g., 1 hour) to allow for receptor activation and TGFα shedding.

  • Collect the conditioned medium from each well.

  • Add pNPP substrate to the conditioned medium.

  • Measure the alkaline phosphatase activity by reading the absorbance at 405 nm.

  • The amount of AP activity is proportional to the amount of shed TGFα, which reflects the level of LPA receptor activation.

  • Determine the EC50 value by plotting the AP activity against the logarithm of the agonist concentration.

ERK Phosphorylation Assay (Western Blot)

This protocol is a standard method to detect the activation of the ERK signaling pathway.

Materials:

  • HeLa cells or another suitable cell line

  • Cell culture medium

  • 2c-cPA

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency and then serum-starve overnight.

  • Treat the cells with various concentrations of 2c-cPA for different time points.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Conclusion

2-Carba-cyclic phosphatidic acid represents a significant advancement in the development of stabilized lysophospholipid analogs for therapeutic applications. Its dual action as an inhibitor of the key LPA-producing enzyme autotaxin and as a modulator of LPA receptor signaling provides a powerful mechanism to counteract the pathological effects of excessive LPA. The enhanced metabolic stability of 2c-cPA makes it a more viable drug candidate compared to its naturally occurring counterpart. Further research, including detailed preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of 2c-cPA in diseases such as cancer, fibrosis, and inflammatory disorders. This technical guide provides a foundational understanding of 2c-cPA for researchers and drug development professionals seeking to explore this promising class of molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Carba-Cyclic Phosphatidic Acid (2ccPA) Sodium Salt and 2-Chloro-N6-Cyclopentyladenosine (CCPA)

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini Technical Communications

Subject: Comprehensive Physicochemical and Biological Profile of "2Ccpa sodium" Variants

Executive Summary

This technical guide addresses the inquiry for "this compound," a term that can be interpreted as two distinct molecular entities: 2-carba-cyclic phosphatidic acid sodium salt (2ccPA) , a lipid mediator and autotaxin inhibitor, and 2-chloro-N6-cyclopentyladenosine (CCPA) , a potent and selective adenosine A1 receptor agonist. Recognizing this ambiguity, this document provides a comprehensive, in-depth analysis of both compounds. Each section details the respective physicochemical properties, experimental methodologies for their characterization, and their primary signaling pathways. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, logical and biological workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and experimental assessment.

Part 1: 2-Carba-Cyclic Phosphatidic Acid Sodium Salt (2ccPA)

2-Carba-cyclic phosphatidic acid (2ccPA) is a synthetic analogue of the naturally occurring lipid mediator, cyclic phosphatidic acid (cPA). The replacement of an oxygen atom in the phosphate group with a methylene group enhances its stability, making it a valuable tool for studying the biological roles of cPA and a potential therapeutic agent in its own right, particularly in conditions like osteoarthritis and neuropathic pain.

Physicochemical Properties of this compound Salt

The sodium salt of 2ccPA is typically supplied as a solid powder. Its stability is pH-dependent; it is reported to be stable in neutral or alkaline conditions but unstable under acidic conditions, where it may degrade.[1]

PropertyValueReference(s)
IUPAC Name sodium;(2-oxido-2-oxo-1,2λ⁵-oxaphospholan-4-yl)methyl (Z)-octadec-9-enoate[2]
CAS Number 927880-40-8[3]
Molecular Formula C₂₂H₄₀NaO₅P[2]
Molecular Weight 438.5 g/mol [2]
Exact Mass 438.25110565 Da
Appearance Solid powder
Solubility To be determined experimentally. Soluble in aqueous buffers like PBS (pH 7.2) is expected for similar lysophosphatidic acid sodium salts.
Stability Stable in neutral or alkaline conditions; unstable in acidic conditions.
Experimental Protocols for 2ccPA Characterization

This protocol determines the thermodynamic equilibrium solubility of 2ccPA in an aqueous buffer.

  • Preparation of Saturated Solution: Add an excess amount of this compound salt (e.g., 2-5 mg) to a vial containing a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess undissolved solid.

  • Sample Collection and Dilution: Carefully collect a precise aliquot of the clear supernatant. Dilute the supernatant with the buffer to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 2ccPA in the diluted supernatant using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µM.

This protocol assesses the chemical stability of 2ccPA over time under different pH conditions.

  • Solution Preparation: Prepare solutions of 2ccPA in various aqueous buffers (e.g., pH 4.0, 7.4, and 9.0) at a known concentration.

  • Incubation: Store the solutions at a controlled temperature (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quantification: Analyze the concentration of the remaining 2ccPA in each aliquot using a validated stability-indicating LC-MS method. The appearance of degradation products can also be monitored.

  • Data Analysis: Plot the concentration of 2ccPA versus time for each condition. The rate of degradation can be determined from the slope of the line.

This assay measures the lysophospholipase D (lysoPLD) activity of autotaxin and the inhibitory potential of 2ccPA.

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl₂), recombinant human Autotaxin (ATX), the substrate lysophosphatidylcholine (LPC), and the test compound (2ccPA).

  • Assay Setup: In a 96-well plate, add the assay buffer, ATX enzyme, and various concentrations of 2ccPA (or vehicle control).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the LPC substrate to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Detection: Stop the reaction and measure the amount of choline produced. This is typically done using an enzymatic photometric method involving choline oxidase and a chromogenic substrate, with absorbance read at 405-415 nm.

  • Data Analysis: Calculate the percent inhibition of ATX activity for each concentration of 2ccPA and determine the IC₅₀ value.

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare ATX Enzyme, LPC Substrate, and 2ccPA A1 Dispense Buffer, ATX, and 2ccPA into 96-well plate P1->A1 P2 Prepare Assay Buffer (Tris-HCl, pH 9.0) P2->A1 A2 Pre-incubate at 37°C A1->A2 A3 Add LPC Substrate to initiate reaction A2->A3 A4 Incubate at 37°C A3->A4 D1 Add Choline Oxidase & Chromogenic Substrate A4->D1 D2 Measure Absorbance (405-415 nm) D1->D2 D3 Calculate % Inhibition and IC50 Value D2->D3

Workflow for Autotaxin (ATX) Activity Assay.
Signaling Pathway of 2ccPA

2ccPA primarily functions as an inhibitor of autotaxin (ATX). ATX is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA is a potent signaling lipid that activates a family of G protein-coupled receptors (LPAR1-6), leading to downstream signaling cascades that regulate cell proliferation, migration, and survival. By inhibiting ATX, 2ccPA reduces the production of LPA, thereby attenuating these downstream effects, which is beneficial in pathologies like fibrosis and inflammation.

G LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) (Lysophospholipase D) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPAR1-6, GPCR) LPA->LPAR Activates Gprotein G Proteins (Gq, Gi, G12/13) LPAR->Gprotein Couples to Downstream Downstream Signaling (PLC, Rho, PI3K/Akt) Gprotein->Downstream Activates Response Cellular Responses (Proliferation, Migration, Inflammation, Fibrosis) Downstream->Response Leads to ccPA This compound ccPA->ATX Inhibits

Inhibitory Action of 2ccPA on the ATX-LPA Signaling Axis.

Part 2: 2-Chloro-N6-Cyclopentyladenosine (CCPA)

2-Chloro-N6-cyclopentyladenosine (CCPA) is a highly potent and selective agonist for the adenosine A1 receptor. Its high affinity and selectivity make it an invaluable pharmacological tool for studying the physiological and pathological roles of the A1 receptor, which is involved in regulating cardiac function, neuronal activity, and inflammation.

Physicochemical Properties of CCPA

CCPA is typically available as a crystalline solid or powder. It exhibits good solubility in organic solvents like DMSO and alcohols.

PropertyValueReference(s)
Synonym CCPA
CAS Number 37739-05-2
Molecular Formula C₁₅H₂₀ClN₅O₄
Molecular Weight 369.80 g/mol
Appearance Powder
Melting Point 103-106°C
Solubility DMSO: ~100 mMEthanol: ~100 mMMethanol: 19.6-20.4 mg/mLWater: Soluble (hydrate form)
Storage Temperature 2-8°C
Experimental Protocols for CCPA Characterization

The pKa of adenosine analogues can be determined using various methods, with potentiometric titration and UV-spectrophotometry being common. Computational methods are also increasingly used.

General Protocol using UV-Spectrophotometry:

  • Solution Preparation: Prepare a stock solution of CCPA in a suitable solvent (e.g., DMSO). Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Add a small aliquot of the CCPA stock solution to each buffer to achieve a constant final concentration.

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each sample across a relevant wavelength range (e.g., 220-320 nm).

  • Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH.

  • pKa Calculation: The resulting data will form a sigmoid curve. The pKa is the pH value at the inflection point of this curve, which can be determined using appropriate curve-fitting software.

This protocol measures the functional activity of CCPA as an A1 receptor agonist by quantifying its effect on intracellular cyclic AMP (cAMP) levels. Since the A1 receptor is Gi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP.

  • Cell Culture: Culture cells stably expressing the human adenosine A1 receptor (e.g., HEK293 or CHO cells).

  • Cell Stimulation: Seed the cells in a 96-well plate. On the day of the assay, replace the culture medium with stimulation buffer. To measure inhibition, first stimulate the cells with an agent that increases basal cAMP levels, such as forskolin.

  • Compound Addition: Add varying concentrations of CCPA to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the measured cAMP levels against the log of the CCPA concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, representing the potency of CCPA.

G cluster_prep Cell Preparation cluster_assay Compound Treatment cluster_detection Detection & Analysis P1 Culture & Seed A1 Receptor-Expressing Cells P2 Stimulate with Forskolin (to raise basal cAMP) P1->P2 A1 Add serial dilutions of CCPA to wells P2->A1 A2 Incubate at 37°C A1->A2 D1 Lyse Cells A2->D1 D2 Measure cAMP levels (e.g., HTRF, ELISA) D1->D2 D3 Calculate EC50 Value D2->D3

Workflow for Adenosine A1 Receptor cAMP Assay.
Signaling Pathway of CCPA

CCPA exerts its biological effects by binding to and activating the adenosine A1 receptor, a G protein-coupled receptor (GPCR). The A1 receptor is primarily coupled to the inhibitory G protein, Gi. Upon activation by an agonist like CCPA, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action reduces the conversion of ATP to cyclic AMP (cAMP), a key second messenger. The decrease in intracellular cAMP levels leads to reduced activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of numerous downstream targets, resulting in the ultimate cellular response, such as decreased neuronal excitability or reduced heart rate.

G CCPA CCPA A1R Adenosine A1 Receptor (GPCR) CCPA->A1R Binds & Activates Gi Gi Protein (α, β, γ subunits) A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmission) PKA->Response Modulates

CCPA Signaling via the Adenosine A1 Receptor.

References

An In-depth Technical Guide to the Biological Functions of 2Ccpa

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The acronym "2Ccpa" is utilized in scientific literature to refer to two distinct chemical compounds with significantly different biological functions. This guide provides a comprehensive overview of both molecules to address this ambiguity and serve as a technical resource for researchers, scientists, and professionals in drug development. The two compounds are:

  • 2-carba-cyclic phosphatidic acid (2ccPA): A synthetic, metabolically stabilized analog of cyclic phosphatidic acid (cPA), a naturally occurring lysophospholipid mediator.

  • 2-Chloro-N6-cyclopentyladenosine (CCPA): A potent and highly selective agonist for the adenosine A1 receptor.

This document will detail the known biological functions, mechanisms of action, and associated signaling pathways for each compound in separate, dedicated sections.

Part 1: 2-carba-cyclic phosphatidic acid (2ccPA)

2-carba-cyclic phosphatidic acid (2ccPA) is a synthetic derivative of cyclic phosphatidic acid (cPA) where a methylene group replaces an oxygen atom in the phosphate ring at the sn-2 position.[1][2] This modification enhances its stability in biological systems, making it a valuable tool for research and therapeutic development.[3] 2ccPA has demonstrated a wide range of biological activities, many of which are more potent than those of its natural counterpart, cPA.[1][2]

Core Biological Functions
  • Inhibition of Cancer Cell Invasion and Metastasis: 2ccPA is a potent inhibitor of cancer cell invasion and metastasis. This effect is partly attributed to its ability to inhibit autotaxin (ATX), an enzyme that produces lysophosphatidic acid (LPA), a promoter of cancer progression. 2ccPA has also been shown to inhibit LPA-induced RhoA activation, a key process in tumor cell migration.

  • Anti-inflammatory and Immunomodulatory Effects: 2ccPA exhibits significant anti-inflammatory properties. It can suppress the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in response to inflammatory stimuli. It has also been shown to modulate microglial polarization towards the anti-inflammatory M2 phenotype. These effects may be mediated by the inhibition of the NF-κB and AP-1 signaling pathways.

  • Neuroprotection and Glial Cell Regulation: 2ccPA has demonstrated neuroprotective effects in models of transient ischemia and traumatic brain injury. It promotes the proliferation and survival of glial cells, including astrocytes and oligodendrocyte precursor cells (OPCs), through the activation of LPA receptors and the ERK signaling pathway.

  • Analgesic and Antinociceptive Properties: 2ccPA has been shown to attenuate neuropathic pain and reduce nociceptive reflexes in animal models of acute and chronic pain.

  • Chondroprotection and Osteoarthritis Amelioration: In the context of osteoarthritis (OA), 2ccPA has shown promise as a disease-modifying agent. It stimulates the synthesis of hyaluronic acid in synoviocytes and suppresses the production of matrix metalloproteinases (MMP-1, -3, and -13) that degrade cartilage. These actions help to reduce pain, inflammation, and cartilage degeneration in OA models.

  • Antifibrotic Activity: 2ccPA has been shown to suppress the development of bleomycin-induced skin fibrosis in mice, indicating its potential as a therapeutic agent for fibrotic diseases like systemic sclerosis.

Quantitative Data
Parameter Value Assay Conditions Reference
Inhibition of MM1 cell migrationSignificantly inhibited at 25 µMSerum- and LPA-induced transcellular migration
Plasma half-life16 minutesIntraperitoneal administration in mice (1.6 mg/kg)
Experimental Protocols

Inhibition of Cancer Cell Invasion

  • Cell Line: MM1 human melanoma cells.

  • Method: A transcellular migration assay was used. MM1 cells were placed in the upper chamber of a Boyden chamber, and a chemoattractant (serum or LPA) was placed in the lower chamber. 2ccPA (25 µM) was added to the upper chamber with the cells. The number of cells that migrated through the filter to the lower chamber was quantified after a specific incubation period.

  • Results: 2ccPA significantly inhibited the migration of MM1 cells towards both serum and LPA.

Assessment of Anti-inflammatory Effects in Microglia

  • Cell Culture: Primary microglial cells were cultured from the cerebral cortices of neonatal mice.

  • Method: Microglial cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. 2ccPA was added to the culture medium at various concentrations. The expression of pro-inflammatory cytokine mRNAs (IL-1β, IL-6, TNF-α) was measured using quantitative real-time PCR.

  • Results: 2ccPA suppressed the LPS-induced increase in the mRNA expression of these inflammatory cytokines.

Evaluation of Chondroprotective Effects in an Osteoarthritis Model

  • Animal Model: Osteoarthritis was induced in rabbits by total meniscectomy.

  • Method: 2ccPA was administered via intra-articular injection twice a week for 42 days. Pain was assessed by measuring weight distribution on the hind paws. Articular swelling was also measured. At the end of the study, the knee joints were collected for histopathological analysis of cartilage degeneration. The effects of 2ccPA on human OA synoviocytes and chondrosarcoma SW1353 cells were also examined in vitro for hyaluronic acid synthesis and MMP production.

  • Results: 2ccPA significantly reduced pain and articular swelling in the rabbit model and suppressed cartilage degeneration. In vitro, 2ccPA stimulated hyaluronic acid synthesis and suppressed the production of MMP-1, -3, and -13.

Signaling Pathways and Mechanisms of Action

G 2ccPA 2ccPA Synoviocytes Synoviocytes 2ccPA->Synoviocytes Chondrocytes Chondrocytes 2ccPA->Chondrocytes Hyaluronic Acid Synthesis Hyaluronic Acid Synthesis Synoviocytes->Hyaluronic Acid Synthesis stimulates MMP-1, -3, -13 Production MMP-1, -3, -13 Production Synoviocytes->MMP-1, -3, -13 Production inhibits Chondrocytes->MMP-1, -3, -13 Production inhibits Cartilage Degradation Cartilage Degradation MMP-1, -3, -13 Production->Cartilage Degradation promotes Pain and Inflammation Pain and Inflammation Cartilage Degradation->Pain and Inflammation leads to

G 2ccPA 2ccPA LPA Receptors LPA Receptors 2ccPA->LPA Receptors activates ERK Activation ERK Activation LPA Receptors->ERK Activation OPC DNA Synthesis OPC DNA Synthesis LPA Receptors->OPC DNA Synthesis Astrocyte DNA Synthesis Astrocyte DNA Synthesis ERK Activation->Astrocyte DNA Synthesis contributes to Increased Cell Number and Survival Increased Cell Number and Survival Astrocyte DNA Synthesis->Increased Cell Number and Survival OPC DNA Synthesis->Increased Cell Number and Survival

Part 2: 2-Chloro-N6-cyclopentyladenosine (CCPA)

2-Chloro-N6-cyclopentyladenosine (CCPA) is a synthetic adenosine analog that is a highly potent and selective agonist for the adenosine A1 receptor. Its high selectivity makes it a valuable pharmacological tool for studying the physiological and pathophysiological roles of the adenosine A1 receptor.

Core Biological Functions
  • Adenosine A1 Receptor Agonism: CCPA's primary biological function is to bind to and activate adenosine A1 receptors. These receptors are G protein-coupled receptors that are widely distributed throughout the body, including the brain, heart, and kidneys.

  • Neuromodulation and Anticonvulsant Activity: In the central nervous system, activation of A1 receptors by CCPA generally has an inhibitory effect on neuronal activity. This has led to its investigation as an anticonvulsant. Studies have shown that CCPA can reduce hippocampal excitability.

  • Cardiovascular Effects: CCPA exhibits negative chronotropic activity, meaning it slows down the heart rate. This is a characteristic effect of A1 receptor activation in the heart. It has also been shown to be protective in models of myocardial ischemia.

  • Lack of A2A Receptor Activity: A key feature of CCPA is its high selectivity for A1 over A2A adenosine receptors. Consequently, it does not produce the typical A2A receptor-mediated effects such as vasodilation or inhibition of platelet aggregation.

Quantitative Data
Parameter Value Receptor/System Reference
Ki0.8 nMHuman Adenosine A1 Receptor
Ki2300 nMHuman Adenosine A2A Receptor
Ki42 nMHuman Adenosine A3 Receptor
EC5018800 nMHuman Adenosine A2B Receptor
Ki0.4 nMRat Brain Adenosine A1 Receptor
Ki3900 nMRat Striatal Adenosine A2 Receptor
IC5033 nMRat Fat Cell Membrane Adenylate Cyclase (A1 model)
EC503500 nMHuman Platelet Membrane Adenylate Cyclase (A2 model)
EC508.2 nmol/lNegative chronotropic activity in rat atria
Experimental Protocols

Receptor Binding Assays

  • Preparation: Membranes were prepared from rat brain tissue (for A1 receptors) and rat striatal tissue (for A2 receptors).

  • Method: Competitive binding assays were performed using radiolabeled ligands ([3H]PIA for A1 receptors and [3H]NECA for A2 receptors). The ability of CCPA to displace the radioligand from the receptor was measured at various concentrations. The Ki value was then calculated, representing the affinity of CCPA for the receptor.

  • Results: CCPA demonstrated high affinity for A1 receptors (Ki = 0.4 nM) and low affinity for A2 receptors (Ki = 3900 nM), indicating high selectivity.

Functional Assay of Adenylate Cyclase Activity

  • Preparation: Membranes were prepared from rat fat cells (a model for A1 receptor function) and human platelets (a model for A2 receptor function).

  • Method: The effect of CCPA on adenylate cyclase activity was measured. A1 receptor activation typically inhibits adenylate cyclase, while A2 receptor activation stimulates it. The IC50 (for inhibition) and EC50 (for stimulation) values were determined.

  • Results: CCPA inhibited adenylate cyclase in rat fat cell membranes with an IC50 of 33 nM and stimulated it in human platelet membranes with an EC50 of 3500 nM, further confirming its A1 selectivity.

Assessment of Anticonvulsant Effects

  • Animal Model: Rats of different developmental ages (12 to 60 days old).

  • Method: Epileptic afterdischarges were elicited in the hippocampus by electrical stimulation. CCPA (0.5 or 1 mg/kg) was administered intraperitoneally 10 minutes before stimulation. The threshold intensity required to elicit an afterdischarge and the duration of the afterdischarge were measured.

  • Results: CCPA demonstrated age-dependent anticonvulsant effects, increasing the threshold for afterdischarge elicitation.

Signaling Pathways and Mechanisms of Action

G CCPA CCPA Adenosine A1 Receptor Adenosine A1 Receptor CCPA->Adenosine A1 Receptor binds to and activates Gi/o Protein Gi/o Protein Adenosine A1 Receptor->Gi/o Protein activates Adenylate Cyclase Adenylate Cyclase Gi/o Protein->Adenylate Cyclase inhibits cAMP cAMP Adenylate Cyclase->cAMP production decreased PKA PKA cAMP->PKA activation reduced Neuronal Inhibition Neuronal Inhibition PKA->Neuronal Inhibition leads to Reduced Heart Rate Reduced Heart Rate PKA->Reduced Heart Rate leads to

References

Methodological & Application

Application Notes and Protocols for 2Ccpa Sodium in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-carba-cyclic phosphatidic acid (2ccPA), available as 2Ccpa sodium, is a stable synthetic analog of the naturally occurring bioactive lipid, cyclic phosphatidic acid (cPA).[1][2] It has garnered significant interest in biomedical research due to its diverse cellular effects, including anti-inflammatory, chondroprotective, and neuroprotective properties.[1][2] In vitro studies have demonstrated its potential in modulating key cellular processes in various cell types, making it a valuable tool for research in areas such as osteoarthritis, inflammation, and neuroscience. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its biological activities.

Data Presentation

The following tables summarize quantitative data from in vitro studies on this compound, providing insights into its effects on different cell lines and biological readouts.

Table 1: Anti-inflammatory and Chondroprotective Effects of this compound

Cell LineStimulantThis compound ConcentrationMeasured EndpointObserved EffectReference
Human Osteoarthritis (OA) Synoviocytes-Not specifiedHyaluronic Acid SynthesisStimulated[1]
Human OA Synoviocytes-Not specifiedMMP-1 ProductionSuppressed
Human OA Synoviocytes-Not specifiedMMP-3 ProductionSuppressed
Human Chondrosarcoma (SW1353)IL-1βNot specifiedMMP-13 ProductionSuppressed
Human ChondrocytesIL-1βNot specifiedIL-6 UpregulationSuppressed
Human ChondrocytesIL-1βNot specifiedCOX-2 UpregulationSuppressed
Human ChondrocytesIL-1βNot specifiedType II Collagen DegradationSuppressed
Human ChondrocytesIL-1βNot specifiedAggrecan DegradationSuppressed
Human Macrophage-like (THP-1)Lipopolysaccharide (LPS)Not specifiedProstaglandin E2 (PGE2) ProductionDecreased

Table 2: Effects of this compound on Glial Cell Proliferation

Cell LineMeasured EndpointThis compound EffectLPA Receptor InvolvementReference
Primary AstrocytesDNA SynthesisIncreasedYes (Inhibited by Ki16425)
Oligodendrocyte Precursor Cells (OPCs)DNA SynthesisIncreasedYes (Inhibited by Ki16425)
Primary AstrocytesCell NumberIncreasedNot specified
Primary AstrocytesCell Survival (vs. Oxidative Stress)IncreasedNot specified

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to assess the biological activities of this compound.

Protocol 1: Assessment of Anti-inflammatory and Chondroprotective Effects in Human Chondrocytes

This protocol details the methodology to investigate the ability of this compound to counteract the inflammatory and catabolic effects of Interleukin-1β (IL-1β) on human chondrocytes.

1.1. Materials

  • Human primary chondrocytes or a suitable chondrocyte cell line (e.g., SW1353)

  • Cell culture medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Recombinant Human IL-1β

  • This compound (stock solution prepared in a suitable solvent, e.g., sterile water or PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well cell culture plates

  • Reagents for RNA extraction (e.g., TRIzol)

  • cDNA synthesis kit

  • Primers for qPCR (e.g., for MMP-13, COX-2, IL-6, and a housekeeping gene like GAPDH)

  • ELISA kits for MMP-13 and IL-6

  • Western blot reagents and antibodies (for COX-2 and β-actin)

1.2. Cell Culture and Treatment

  • Seed human chondrocytes in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with serum-free medium for 24 hours to synchronize the cells.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

  • Stimulate the cells with IL-1β (e.g., 10 ng/mL) in the presence of this compound for 24-48 hours. Include a vehicle control (no this compound) and an unstimulated control (no IL-1β).

1.3. Gene Expression Analysis (qPCR)

  • After treatment, lyse the cells and extract total RNA using a suitable method.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using specific primers for MMP-13, COX-2, IL-6, and a housekeeping gene.

  • Analyze the relative gene expression using the ΔΔCt method.

1.4. Protein Expression and Secretion Analysis (ELISA and Western Blot)

  • Collect the cell culture supernatants to measure the secreted levels of MMP-13 and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Lyse the cells and perform Western blot analysis to determine the protein levels of COX-2. Use β-actin as a loading control.

Protocol 2: Proliferation Assay in Primary Astrocytes

This protocol describes how to assess the effect of this compound on the proliferation of primary astrocytes.

2.1. Materials

  • Primary astrocyte culture

  • Astrocyte growth medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • LPA receptor antagonist (e.g., Ki16425)

  • BrdU labeling reagent

  • Anti-BrdU antibody

  • Secondary antibody conjugated to a fluorescent marker

  • DAPI for nuclear staining

  • 96-well plates (black, clear bottom for imaging)

  • Fluorescence microscope or plate reader

2.2. Experimental Procedure

  • Seed primary astrocytes in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.

  • Serum-starve the cells for 24 hours.

  • Treat the cells with different concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. To investigate LPA receptor involvement, pre-treat a subset of wells with an LPA receptor antagonist (e.g., 10 µM Ki16425) for 1 hour before adding this compound.

  • During the last 4 hours of treatment, add BrdU labeling reagent to the culture medium.

  • Fix the cells, permeabilize them, and perform immunocytochemistry using an anti-BrdU antibody.

  • Counterstain the nuclei with DAPI.

  • Quantify the percentage of BrdU-positive cells by counting fluorescently labeled nuclei relative to the total number of DAPI-stained nuclei.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

This protocol provides a general method to evaluate the potential cytotoxicity of this compound on a chosen cell line.

3.1. Materials

  • Selected cell line (e.g., THP-1, SW1353)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

3.2. Assay Protocol

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach and grow for 24 hours.

  • Replace the medium with fresh medium containing serial dilutions of this compound (e.g., ranging from 1 µM to 100 µM). Include a vehicle-only control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vitro characterization.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response 2Ccpa_sodium This compound LPA_Receptor LPA Receptor 2Ccpa_sodium->LPA_Receptor G_Protein G Protein LPA_Receptor->G_Protein Ras Ras G_Protein->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Astrocytes) ERK->Proliferation Anti_inflammatory Anti-inflammatory Effects (Chondrocytes, Macrophages) ERK->Anti_inflammatory

Caption: Proposed signaling pathway of this compound.

G Start Select Cell Line (e.g., Chondrocytes, Astrocytes) Cell_Culture Cell Seeding and Culture Start->Cell_Culture Treatment Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Assays Perform In Vitro Assays Treatment->Assays Anti_Inflammatory Anti-inflammatory Assay (e.g., ELISA for MMPs, IL-6) Assays->Anti_Inflammatory Proliferation Proliferation Assay (e.g., BrdU) Assays->Proliferation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Assays->Cytotoxicity Data_Analysis Data Analysis and Interpretation Anti_Inflammatory->Data_Analysis Proliferation->Data_Analysis Cytotoxicity->Data_Analysis

Caption: General experimental workflow for this compound.

References

Preparation of Stock Solutions for Cell Culture: 2-Chloro-N6-cyclopentyladenosine (CCPA) and 2-carba-cyclic Phosphatidic Acid (2ccPA)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nomenclature "2Ccpa" can be ambiguous and may refer to two distinct chemical compounds with different biological targets and functions: 2-Chloro-N6-cyclopentyladenosine (CCPA) , a potent and highly selective agonist for the A1 adenosine receptor, or 2-carba-cyclic Phosphatidic Acid (2ccPA) , a stable analog of cyclic phosphatidic acid (cPA) that acts on lysophosphatidic acid (LPA) receptors. It is crucial to verify the specific compound required for your experiments. This document provides detailed application notes and protocols for the preparation of stock solutions for both compounds to ensure accurate and reproducible results in cell culture applications.

Section 1: 2-Chloro-N6-cyclopentyladenosine (CCPA)

2-Chloro-N6-cyclopentyladenosine (CCPA) is a potent and selective agonist for the A1 adenosine receptor, with a Ki value of approximately 0.4 nM for rat A1 receptors and demonstrating almost 10,000-fold selectivity over A2A receptors[1]. It is a valuable tool for studying the physiological and pathological roles of the A1 adenosine receptor, which is involved in various processes including cardiovascular function, neurotransmission, and inflammation.

Data Presentation: Quantitative Summary for CCPA
PropertyValueReferences
Molecular Weight 369.80 g/mol [2]
Solubility DMSO: up to 100 mM Ethanol: up to 100 mM Water: up to 5 mM Methanol: 19.60-20.40 mg/mL[2]
Recommended Stock Concentration 10 mM in DMSOInferred from solubility data
Storage of Stock Solution -20°C for short-term (months) -80°C for long-term (up to 2 years)
Typical Working Concentration 2 µM - 30 µM
Experimental Protocol: Preparation of 10 mM CCPA Stock Solution in DMSO

Materials:

  • 2-Chloro-N6-cyclopentyladenosine (CCPA) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the vial of CCPA powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of CCPA powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.698 mg of CCPA.

  • Calculation of Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Molarity (mol/L))

  • Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the CCPA powder.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for long-term storage (up to two years).

Signaling Pathway and Experimental Workflow Diagrams

G cluster_workflow Experimental Workflow: CCPA Stock Solution Start Start Weigh_CCPA Weigh CCPA Powder Start->Weigh_CCPA Add_DMSO Add Anhydrous DMSO Weigh_CCPA->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Aliquot Aliquot into Vials Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Workflow for preparing CCPA stock solution.

G cluster_pathway CCPA Signaling Pathway CCPA CCPA A1R A1 Adenosine Receptor CCPA->A1R Gi_o Gi/o Protein A1R->Gi_o primary Gq Gq Protein A1R->Gq alternative AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 + DAG PLC->IP3_DAG Cellular_Response Cellular Response (e.g., decreased neuronal activity) cAMP->Cellular_Response ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC IP3_DAG->Cellular_Response G cluster_workflow Experimental Workflow: 2ccPA Stock Solution Start Start Weigh_2ccPA Weigh 2ccPA Powder Start->Weigh_2ccPA Add_PBS Add PBS (pH 7.4) Weigh_2ccPA->Add_PBS Vortex_Sonicate Vortex/Sonicate to Dissolve Add_PBS->Vortex_Sonicate Filter_Sterilize Filter Sterilize (0.22 µm) Vortex_Sonicate->Filter_Sterilize Use_Fresh Use Immediately or Aliquot Filter_Sterilize->Use_Fresh Store_Short Store at -20°C (Short-term) Use_Fresh->Store_Short End End Use_Fresh->End Store_Short->End G cluster_pathway 2ccPA Signaling Pathway 2ccPA 2ccPA LPAR LPA Receptors (e.g., LPA1, LPA3) 2ccPA->LPAR G_Proteins G Proteins (Gi, Gq, G12/13) LPAR->G_Proteins Downstream_Effectors Downstream Effectors (e.g., PLC, RhoGEF) G_Proteins->Downstream_Effectors ERK_Activation ERK Activation Downstream_Effectors->ERK_Activation Cellular_Response Cellular Response (e.g., Proliferation, Cytokine Production) ERK_Activation->Cellular_Response

References

Navigating In Vitro Studies with 2Ccpa Sodium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Identification: The term "2Ccpa sodium" is ambiguous and may refer to one of two distinct research compounds: 2-Chloro-N6-cyclopentyladenosine (CCPA) , a selective adenosine A1 receptor agonist, or 2-carba-cyclic phosphatidic acid (2ccPA) , a lysophosphatidic acid (LPA) receptor agonist and autotaxin inhibitor. This document provides detailed application notes and protocols for both compounds to ensure researchers can effectively design and execute their in vitro studies.

Part 1: 2-Chloro-N6-cyclopentyladenosine (CCPA)

CCPA is a potent and highly selective agonist for the A1 adenosine receptor (A1R).[1][2] Its high affinity and selectivity make it an invaluable tool for investigating the physiological and signaling mechanisms mediated by the A1 receptor, including modulation of cardiac, neural, and metabolic systems.[1]

Effective Concentrations of CCPA for In Vitro Studies

The effective concentration of CCPA can vary significantly depending on the cell type and the specific biological question being investigated. Below is a summary of concentrations used in various in vitro applications.

Cell TypeApplicationEffective ConcentrationKey Findings
SKBR-3 cellsInhibition of GTP-induced cell death30 µMPre-treatment with CCPA for 30 minutes significantly suppressed GTP-induced cell death and increased cell viability.[1]
Neonatal rat cardiomyocytesSuppression of Angiotensin II-induced hypertrophy0.01 - 1 µMPre-treatment with CCPA for 30 minutes markedly suppressed cardiomyocyte hypertrophy induced by Ang II.[1]
Rat brain membranesA1 receptor bindingKi = 0.4 nMCCPA demonstrates high-affinity binding to A1 adenosine receptors.
Rat striatal membranesA2 receptor bindingKi = 3900 nMHighlights the ~10,000-fold selectivity of CCPA for A1 over A2 receptors.
Rat fat cell membranesInhibition of adenylate cyclaseIC50 = 33 nMDemonstrates the functional consequence of A1 receptor agonism.
Human platelet membranesStimulation of adenylate cyclaseEC50 = 3500 nMShows the effect on A2 receptors at much higher concentrations.
Experimental Protocols for CCPA

Protocol 1: Inhibition of GTP-Induced Cell Death in SKBR-3 Cells

  • Cell Culture: Maintain SKBR-3 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.

  • CCPA Pre-treatment: Prepare a stock solution of CCPA in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to a final concentration of 30 µM.

  • Incubate the cells with the CCPA-containing medium for 30 minutes.

  • GTP Treatment: Following the pre-treatment, add guanosine triphosphate (GTP) to the culture medium at the desired concentration (e.g., 50 µM).

  • Incubation: Co-incubate the cells with CCPA and GTP for the desired experimental duration (e.g., 72 hours).

  • Assessment of Cell Viability: Determine cell viability using a standard method such as an MTT or WST-1 assay.

Protocol 2: Suppression of Cardiomyocyte Hypertrophy

  • Cell Isolation and Culture: Isolate neonatal rat cardiomyocytes and culture them under appropriate conditions.

  • CCPA Pre-treatment: Prepare working solutions of CCPA in culture medium at concentrations ranging from 0.01 µM to 1 µM.

  • Incubate the cardiomyocytes with the CCPA-containing medium for 30 minutes.

  • Induction of Hypertrophy: Add Angiotensin II (Ang II) to the culture medium to a final concentration of 0.1 µM.

  • Incubation: Culture the cells for 48 hours to induce hypertrophy.

  • Analysis of Hypertrophy: Assess cardiomyocyte hypertrophy by measuring cell size, protein synthesis (e.g., leucine incorporation), or the expression of hypertrophic markers.

Signaling Pathway of CCPA

CCPA exerts its effects primarily through the activation of the A1 adenosine receptor, a G protein-coupled receptor (GPCR). This activation leads to the inhibition of adenylate cyclase, which in turn reduces intracellular levels of cyclic adenosine monophosphate (cAMP).

CCPA_Signaling_Pathway CCPA CCPA A1R A1 Adenosine Receptor (GPCR) CCPA->A1R Binds & Activates G_protein Gi/o Protein A1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

CCPA signaling cascade via the A1 adenosine receptor.

Part 2: 2-carba-cyclic Phosphatidic Acid (2ccPA)

2ccPA is a chemically stabilized analog of cyclic phosphatidic acid (cPA). It functions as an agonist for lysophosphatidic acid (LPA) receptors and as an inhibitor of the enzyme autotaxin, which is involved in LPA production. These properties make 2ccPA a valuable tool for studying LPA signaling in various physiological and pathological processes, including cell proliferation, migration, and inflammation.

Effective Concentrations of 2ccPA for In Vitro Studies

The effective concentration of 2ccPA is dependent on the specific LPA receptor subtype being targeted and the cellular context. The following table summarizes the half-maximal effective concentrations (EC₅₀) for 2ccPA at different LPA receptors.

LPA Receptor SubtypeAssayEC₅₀ (nM)
LPA₁TGFα-shedding assay54.8
LPA₂TGFα-shedding assay256.4
LPA₃TGFα-shedding assay11.6
LPA₄TGFα-shedding assay1.0
LPA₅TGFα-shedding assay50.2
LPA₆TGFα-shedding assay90.9

Data from a study using a TGFα-shedding assay in 293A cells.

Experimental Protocols for 2ccPA

Protocol 1: TGFα-Shedding Assay for LPA Receptor Activation

  • Cell Culture: Culture 293A cells stably expressing individual LPA receptors (LPA₁-₆) and an alkaline phosphatase-tagged pro-TGFα.

  • Cell Plating: Seed the cells in 96-well plates and grow to confluency.

  • Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., 24 hours).

  • 2ccPA Treatment: Prepare serial dilutions of 2ccPA in a suitable assay buffer.

  • Add the 2ccPA dilutions to the cells and incubate for a specific time (e.g., 1 hour) at 37°C.

  • Measurement of TGFα Shedding: Collect the conditioned medium and measure the alkaline phosphatase activity, which is proportional to the amount of shed TGFα.

  • Data Analysis: Plot the alkaline phosphatase activity against the log of the 2ccPA concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Protocol 2: Western Blot Analysis of ERK Phosphorylation

  • Cell Culture: Culture HeLa cells in appropriate medium until they reach a suitable confluency.

  • Serum Starvation: Serum-starve the cells for 24 hours to reduce basal ERK phosphorylation.

  • 2ccPA Treatment: Treat the cells with 2ccPA at the desired concentration for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by incubation with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities. Normalize the p-ERK signal to the total ERK signal.

Signaling Pathway of 2ccPA

2ccPA can initiate signaling through multiple LPA receptors, which are GPCRs that couple to various G proteins (Gq/11, Gi/o, G12/13). This leads to the activation of downstream signaling cascades, including the ERK pathway, which is crucial for cell proliferation and survival.

two_ccPA_Signaling_Pathway cluster_receptor LPA Receptors (LPA1-6) LPA_R LPA Receptor G_proteins Gq/11, Gi/o, G12/13 LPA_R->G_proteins Activates two_ccPA 2ccPA two_ccPA->LPA_R Binds & Activates PLC PLC G_proteins->PLC PI3K PI3K G_proteins->PI3K Rho Rho G_proteins->Rho ERK_pathway ERK Pathway PLC->ERK_pathway PI3K->ERK_pathway Cell_response Cellular Responses (Proliferation, Migration) ERK_pathway->Cell_response

2ccPA signaling through LPA receptors to activate downstream pathways.

References

Application Notes and Protocols for 2-carba-cyclic Phosphatidic Acid (2ccPA) and 2-Chloro-N6-cyclopentyladenosine (CCPA) Sodium Administration in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

The administration of therapeutic or research compounds in in vivo mouse models is a critical step in preclinical research. This document provides detailed application notes and protocols for two distinct compounds that may be abbreviated as "2Ccpa": 2-carba-cyclic Phosphatidic Acid (2ccPA) , a stable analog of the lysophospholipid mediator cyclic phosphatidic acid, and 2-Chloro-N6-cyclopentyladenosine (CCPA) , a potent and selective adenosine A1 receptor agonist. Due to the potential ambiguity of the abbreviation, this document addresses protocols for both compounds to ensure clarity and accuracy for researchers, scientists, and drug development professionals.

Section 1: 2-carba-cyclic Phosphatidic Acid (2ccPA) Sodium

2-carba-cyclic phosphatidic acid (2ccPA) is a synthetic analog of cyclic phosphatidic acid (cPA) with enhanced stability.[1][2] It has demonstrated therapeutic potential in various disease models, including those for neuroinflammation, traumatic brain injury, and atherosclerosis.[3][4][5]

Quantitative Data Summary

The following table summarizes key quantitative data from in vivo mouse studies involving 2ccPA administration.

ParameterValueMouse ModelAdministration RouteStudy FocusReference
Dosage 1.6 mg/kgC57BL miceIntraperitoneal (i.p.)Pharmacokinetics
1.8 mg/kg/dayMiceIntraperitoneal (i.p.)Traumatic Brain Injury
16 mg/kgC57BL miceIntraperitoneal (i.p.)Pharmacokinetics
Plasma Half-life 16 minutesC57BL miceIntraperitoneal (i.p.)Pharmacokinetics
Organ Distribution Detected in brain and other organs 20 minutes post-injectionC57BL miceIntraperitoneal (i.p.)Pharmacokinetics
Efficacy Reduced LDL-C levelsApoE-deficient miceNot specifiedAtherosclerosis
Suppressed BBB breakdown and pro-inflammatory cytokine expressionStab-wounded miceIntraperitoneal (i.p.)Neuroinflammation
Experimental Protocols

This protocol is based on the methodology for assessing the pharmacokinetic profile of 2ccPA following intraperitoneal administration.

Materials:

  • 2ccPA sodium salt

  • Phosphate-buffered saline (PBS), sterile

  • 8-week-old C57BL mice

  • Syringes and needles (e.g., 27-gauge)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.

  • 2ccPA Formulation: Prepare a solution of 2ccPA in sterile PBS. The concentration should be calculated based on the desired dosage (e.g., 1.6 mg/kg or 16 mg/kg) and the average weight of the mice, with a typical injection volume of 100-200 µL.

  • Administration: Administer the prepared 2ccPA solution to the mice via intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of the vehicle (PBS).

  • Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes) post-injection, collect blood samples via a suitable method (e.g., retro-orbital sinus or cardiac puncture under terminal anesthesia).

  • Plasma Preparation: Immediately place the blood samples in EDTA-containing tubes and centrifuge at 4°C to separate the plasma.

  • Analysis: Analyze the plasma concentration of 2ccPA using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Interpretation: Calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax).

This protocol outlines the administration of 2ccPA to assess its neuroprotective and anti-inflammatory effects in a stab wound injury model.

Materials:

  • This compound salt

  • Phosphate-buffered saline (PBS), sterile

  • Adult mice

  • Surgical instruments for creating a stab wound injury

  • Anesthetics and analgesics

  • Tissue processing reagents for histology and molecular analysis (e.g., RNA extraction kits, antibodies for immunohistochemistry)

Procedure:

  • Animal Model: Induce a cortical stab wound injury in anesthetized mice.

  • 2ccPA Formulation: Prepare a 500 µg/mL solution of 2ccPA in sterile PBS.

  • Administration: Immediately after the surgical procedure, administer 2ccPA (1.8 mg/kg/day) or vehicle (PBS) via intraperitoneal injection.

  • Dosing Regimen: Continue daily i.p. injections of 2ccPA or vehicle for the duration of the study (e.g., 7 days).

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect brain tissue.

  • Assessments:

    • Blood-Brain Barrier (BBB) Integrity: Evaluate the extravasation of serum IgG into the brain parenchyma.

    • Inflammation: Measure the mRNA expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the perilesional cortex using qRT-PCR.

    • Microglial Polarization: Perform immunohistochemistry to identify and quantify M1 (pro-inflammatory) and M2 (anti-inflammatory) microglia.

Signaling Pathways and Experimental Workflow

G cluster_0 2ccPA Signaling Pathway _2ccPA 2ccPA LPA_R LPA Receptors (LPA1-6) _2ccPA->LPA_R Microglia Microglia _2ccPA->Microglia Modulates Polarization M1 M1 Phenotype (Pro-inflammatory) _2ccPA->M1 Decreases M2 M2 Phenotype (Anti-inflammatory) _2ccPA->M2 Increases ERK ERK Phosphorylation LPA_R->ERK Microglia->M1 Microglia->M2 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) M1->Cytokines Releases Neuroprotection Neuroprotection & Reduced Inflammation M1->Neuroprotection Antagonizes M2->Neuroprotection

Caption: Signaling pathway of 2ccPA in neuroinflammation.

G cluster_1 Experimental Workflow for In Vivo 2ccPA Administration Acclimatization 1. Animal Acclimatization Model 2. Disease Model Induction Acclimatization->Model Formulation 3. 2ccPA Formulation Model->Formulation Administration 4. 2ccPA/Vehicle Administration (i.p.) Formulation->Administration Monitoring 5. Monitoring & Daily Dosing Administration->Monitoring Collection 6. Sample Collection Monitoring->Collection Analysis 7. Endpoint Analysis Collection->Analysis

Caption: General experimental workflow for 2ccPA studies in mice.

Section 2: 2-Chloro-N6-cyclopentyladenosine (CCPA) Sodium

2-Chloro-N6-cyclopentyladenosine (CCPA) is a highly selective and potent agonist for the adenosine A1 receptor. It is widely used in research to investigate the physiological roles of A1 receptor activation, which include neuroprotection, cardioprotection, and anticonvulsant effects.

Quantitative Data Summary

The following table summarizes key quantitative data from in vivo studies involving CCPA administration in rodent models.

ParameterValueAnimal ModelAdministration RouteStudy FocusReference
Dosage 0.5 or 1 mg/kgRatsIntraperitoneal (i.p.)Epilepsy
Efficacy Anticonvulsant activityImmature ratsIntraperitoneal (i.p.)Epilepsy
Cardioprotective effects (3 nM in vitro)Isolated rat heartsPerfusionMyocardial Ischemia
Inhibited cardiomyocyte hypertrophyNeonatal rat cardiomyocytes (in vitro)N/ACardiac Hypertrophy
Receptor Selectivity ~10,000-fold A1-selectivityRat brain membranesN/AReceptor Binding
Experimental Protocols

This protocol is adapted from a study investigating the effects of CCPA on hippocampal excitability. While this study used rats, the protocol can be adapted for mice.

Materials:

  • CCPA sodium salt

  • Saline solution (0.9% NaCl), sterile

  • Rats or mice

  • Surgical equipment for electrode implantation (if required for seizure monitoring)

  • EEG recording system

  • Anesthetics and analgesics

Procedure:

  • Animal Preparation: If monitoring seizures via EEG, surgically implant hippocampal electrodes and allow for recovery.

  • CCPA Formulation: Dissolve CCPA in sterile saline to the desired concentration.

  • Administration: Administer CCPA (e.g., 0.5 or 1 mg/kg) or an equivalent volume of saline (vehicle) via intraperitoneal injection 10 minutes prior to seizure induction.

  • Seizure Induction: Induce seizures using a validated method (e.g., electrical stimulation of the hippocampus or administration of a chemoconvulsant).

  • Monitoring: Record the duration and severity of seizures (e.g., afterdischarge duration in EEG).

  • Data Analysis: Compare the seizure parameters between the CCPA-treated and control groups to determine the anticonvulsant efficacy of CCPA.

Signaling Pathways and Experimental Workflow

G cluster_2 CCPA Signaling Pathway (Adenosine A1 Receptor) CCPA CCPA A1R Adenosine A1 Receptor (Gi-coupled) CCPA->A1R AC Adenylyl Cyclase A1R->AC Inhibits Ca_channels Ca2+ Channels A1R->Ca_channels Inhibits K_channels K+ Channels A1R->K_channels Activates Glutamate_release Glutamate Release A1R->Glutamate_release Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neuronal_excitability Neuronal Excitability Glutamate_release->Neuronal_excitability Decreases

Caption: Signaling pathway of CCPA via the adenosine A1 receptor.

G cluster_3 Experimental Workflow for In Vivo CCPA Administration Acclimatization 1. Animal Acclimatization & (optional) Surgery CCPA_Prep 2. CCPA Formulation Acclimatization->CCPA_Prep Administration 3. CCPA/Vehicle Administration (i.p.) CCPA_Prep->Administration Induction 4. Experimental Induction (e.g., Seizure) Administration->Induction Monitoring 5. Behavioral/Physiological Monitoring Induction->Monitoring Analysis 6. Data Analysis Monitoring->Analysis

Caption: General experimental workflow for CCPA studies in rodents.

References

Application Notes and Protocols for the Use of 2-Chloro-N6-cyclopentyladenosine (CCPA) in a Traumatic Brain Injury Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic Brain Injury (TBI) is a complex condition characterized by primary mechanical damage and a subsequent cascade of secondary injuries, including excitotoxicity, neuroinflammation, and neuronal cell death. Adenosine, an endogenous neuromodulator, has been shown to have neuroprotective effects, primarily through the activation of the adenosine A1 receptor (A1R). The A1R is a G-protein coupled receptor that, when activated, can reduce neuronal excitability and inhibit the release of excitatory neurotransmitters like glutamate, thus mitigating the secondary injury cascade.

2-Chloro-N6-cyclopentyladenosine (CCPA) is a potent and highly selective agonist for the adenosine A1 receptor. Its use in animal models of TBI, particularly the controlled cortical impact (CCI) model, has demonstrated potential for attenuating neuronal damage. These application notes provide a comprehensive overview of the use of CCPA in a TBI animal model, including detailed experimental protocols, a summary of quantitative data, and a depiction of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative findings from studies investigating the neuroprotective effects of CCPA in a mouse model of TBI. The primary outcome measures are neuronal loss in the hippocampus and cortical lesion volume.

Table 1: Effect of Local CCPA Injection on Neuronal Survival in the Hippocampal CA3 Region Following Controlled Cortical Impact (CCI) in Mice

Treatment GroupNMean Number of Surviving Neurons in CA3 (cells/mm²)Standard DeviationP-value vs. Vehicle
Sham1025025<0.01
CCI + Vehicle1215030-
CCI + CCPA1221028<0.05

Data are hypothetical and based on qualitative findings from Varma et al. (2002). The values are for illustrative purposes to demonstrate the expected outcome.

Table 2: Effect of Local CCPA Injection on Cortical Lesion Volume Following Controlled Cortical Impact (CCI) in Mice

Treatment GroupNMean Lesion Volume (mm³)Standard DeviationP-value vs. Vehicle
CCI + Vehicle1215.53.2-
CCI + CCPA1214.83.5>0.05 (Not Significant)

Data are hypothetical and based on qualitative findings from Varma et al. (2002), which reported no significant effect of CCPA on cortical lesion volume.

Experimental Protocols

Traumatic Brain Injury Model: Controlled Cortical Impact (CCI)

The CCI model is a widely used and reproducible method for inducing a focal brain injury that mimics many aspects of human TBI.

Materials:

  • Stereotaxic frame

  • Anesthesia system (e.g., isoflurane vaporizer)

  • CCI device (pneumatic or electromagnetic)

  • Surgical drill

  • Surgical instruments (scalpel, forceps, etc.)

  • Suture materials

  • Heating pad

Procedure:

  • Anesthetize the animal (e.g., mouse or rat) with isoflurane (5% for induction, 1-2% for maintenance).

  • Secure the animal in a stereotaxic frame. Maintain body temperature using a heating pad.

  • Make a midline incision on the scalp to expose the skull.

  • Perform a craniotomy (typically 3-5 mm in diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.

  • Position the CCI impactor tip perpendicular to the exposed dura.

  • Set the desired injury parameters on the CCI device (e.g., impact velocity, depth of penetration, and dwell time). For a moderate injury in mice, typical parameters are a velocity of 3-6 m/s and a depth of 0.5-1.0 mm.

  • Initiate the impact.

  • After impact, remove the impactor, replace the bone flap (optional), and suture the scalp incision.

  • Monitor the animal during recovery from anesthesia.

Preparation and Administration of CCPA

Materials:

  • 2-Chloro-N6-cyclopentyladenosine (CCPA)

  • Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

  • Micro-syringe or infusion pump

  • Stereotaxic injection cannula

Procedure:

  • Preparation of CCPA Solution: Dissolve CCPA in the chosen vehicle to the desired final concentration. The concentration used by Varma and colleagues (2002) for local injection was 10 µM.

  • Stereotaxic Injection:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Using a stereotaxic atlas for the species and age of the animal, determine the coordinates for the target brain region (e.g., the hippocampus). For the mouse hippocampus, typical coordinates relative to bregma are: Anteroposterior (AP): -2.0 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -1.8 mm.

    • Drill a small burr hole at the determined coordinates.

    • Slowly lower the injection cannula to the target depth.

    • Infuse the CCPA solution at a slow rate (e.g., 0.1-0.2 µL/min) to a total volume of approximately 1 µL.

    • Leave the cannula in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon withdrawal.

    • Slowly retract the cannula.

    • Suture the scalp incision.

Assessment of Neuroprotection

a. Quantification of Neuronal Loss in the Hippocampus

Materials:

  • Microtome or cryostat

  • Microscope slides

  • Nissl stain (e.g., cresyl violet) or antibodies for neuronal markers (e.g., anti-NeuN)

  • Microscope with a digital camera

  • Image analysis software

Procedure:

  • At a predetermined time point post-injury (e.g., 7 days), euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Dissect the brain and post-fix in 4% paraformaldehyde.

  • Cryoprotect the brain in a sucrose solution.

  • Section the brain into coronal sections (e.g., 20-40 µm thick) using a microtome or cryostat.

  • Mount the sections on microscope slides.

  • Perform Nissl staining or immunohistochemistry for NeuN.

  • Capture images of the hippocampal CA3 region from both the ipsilateral and contralateral hemispheres.

  • Using image analysis software, count the number of surviving neurons in a defined area of the CA3 region.

  • Compare the neuronal counts between the vehicle-treated and CCPA-treated groups.

b. Measurement of Cortical Lesion Volume

Materials:

  • Microtome or cryostat

  • Microscope slides

  • Cresyl violet stain

  • Microscope with a digital camera

  • Image analysis software

Procedure:

  • Follow steps 1-5 from the neuronal loss quantification protocol.

  • Stain the sections with cresyl violet.

  • Capture images of the entire coronal sections encompassing the lesion.

  • Using image analysis software, trace the area of the lesion in each section.

  • Calculate the lesion volume by integrating the lesion areas across all sections, taking into account the section thickness and the interval between sections.

  • Compare the lesion volumes between the vehicle-treated and CCPA-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of adenosine A1 receptor activation in the context of TBI and a typical experimental workflow.

G cluster_TBI Traumatic Brain Injury cluster_A1R_Pathway A1R Neuroprotective Pathway TBI TBI Event Glutamate_Release ↑ Glutamate Release TBI->Glutamate_Release Ca_Influx ↑ Ca2+ Influx Glutamate_Release->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death CCPA CCPA A1R Adenosine A1 Receptor CCPA->A1R A1R->Glutamate_Release Gi Gi/o Protein A1R->Gi AC Adenylyl Cyclase Gi->AC K_Channel ↑ K+ Efflux (Hyperpolarization) Gi->K_Channel Ca_Channel ↓ Ca2+ Influx Gi->Ca_Channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuroprotection Neuroprotection PKA->Neuroprotection K_Channel->Neuroprotection Ca_Channel->Neuroprotection

Caption: Adenosine A1 Receptor Signaling Pathway in TBI Neuroprotection.

G cluster_pre_op Pre-Operative cluster_op Operative Procedure cluster_post_op Post-Operative cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Mounting) TBI TBI Induction (Controlled Cortical Impact) Animal_Prep->TBI Drug_Admin CCPA Administration (Local Injection into Hippocampus) TBI->Drug_Admin Post-injury Treatment Recovery Post-Operative Care & Recovery Drug_Admin->Recovery Histology Histological Analysis (Perfusion, Sectioning, Staining) Recovery->Histology Endpoint (e.g., 7 days) Neuronal_Loss Quantification of Neuronal Loss (e.g., CA3 region) Histology->Neuronal_Loss Lesion_Volume Measurement of Lesion Volume Histology->Lesion_Volume Data_Analysis Data Analysis & Interpretation Neuronal_Loss->Data_Analysis Lesion_Volume->Data_Analysis

Caption: Experimental Workflow for Assessing CCPA Efficacy in a TBI Model.

Conclusion

The use of the selective adenosine A1 receptor agonist, CCPA, in a controlled cortical impact model of TBI shows promise in mitigating secondary neuronal injury, particularly in the hippocampus. The provided protocols offer a framework for researchers to investigate the neuroprotective potential of CCPA and other A1R agonists. Further research is warranted to explore different dosing regimens, administration routes, and the therapeutic window of CCPA, as well as its effects on long-term functional outcomes. The elucidation of the downstream signaling pathways will be crucial for the development of targeted therapies for traumatic brain injury.

Application of 2Ccpa Sodium in Osteoarthritis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling, leading to pain and loss of joint function. Current treatments primarily focus on symptom management. 2-Carba-cyclic phosphatidic acid (2Ccpa) sodium is a stable analog of cyclic phosphatidic acid (cPA), a naturally occurring lysophospholipid. It has emerged as a promising therapeutic candidate for osteoarthritis due to its demonstrated chondroprotective and anti-inflammatory properties in preclinical research models. These application notes provide a comprehensive overview of the use of 2Ccpa sodium in both in vivo and in vitro osteoarthritis models, including detailed protocols and a summary of its biological effects.

Mechanism of Action

This compound exerts its therapeutic effects in osteoarthritis through a multi-faceted mechanism that involves both the suppression of catabolic processes and the stimulation of anabolic activities within the joint. Notably, its action is independent of the lysophosphatidic acid 1 (LPA1) receptor, a common target for related lipids.[1] The primary mechanisms identified are:

  • Inhibition of Matrix Metalloproteinases (MMPs): this compound has been shown to suppress the production of key MMPs, including MMP-1, MMP-3, and MMP-13, in synoviocytes and chondrocytes.[1] These enzymes are critical drivers of the cartilage degradation observed in osteoarthritis.

  • Stimulation of Hyaluronic Acid Synthesis: The compound stimulates the synthesis of hyaluronic acid by synoviocytes.[1][2] Hyaluronic acid is a major component of synovial fluid, providing lubrication and shock absorption to the joint.

  • Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties by suppressing the expression of pro-inflammatory mediators such as Interleukin-6 (IL-6) and Cyclooxygenase-2 (COX-2) in chondrocytes stimulated with IL-1β.[3]

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Rabbit Osteoarthritis Model
ParameterModelTreatmentDosage and AdministrationOutcomeReference
Pain ReductionMeniscectomy-induced OAThis compound4.5 µg/kg, intra-articular injection, twice a week for 42 daysSignificant reduction in pain and articular swelling.
Cartilage DegenerationMeniscectomy-induced OAThis compound4.5 µg/kg, intra-articular injection, twice a week for 42 daysSuppressed cartilage degeneration observed via histopathology.
Table 2: In Vitro Efficacy of this compound on Joint-Related Cells
Cell TypeParameterTreatment ConditionsOutcomeReference
Human OA SynoviocytesMMP-1 and MMP-3 ProductionIL-1β stimulation followed by this compound treatmentSignificant and dose-dependent suppression of MMP-1 and MMP-3.
Human Chondrosarcoma SW1353 CellsMMP-13 ProductionIL-1β stimulation followed by this compound treatmentSignificant and dose-dependent suppression of MMP-13.
Human OA Synoviocytes and SW1353 CellsHyaluronic Acid Synthesis1, 3, or 10 µM this compound for indicated timesSignificant and dose-dependent increase in hyaluronic acid production.
Human ChondrocytesIL-6 and COX-2 ExpressionIL-1β stimulation followed by this compound treatmentSignificant suppression of IL-1β-induced upregulation of IL-6 and COX-2.
Human ChondrocytesCollagen II and Aggrecan DegradationIL-1β stimulation followed by this compound treatmentSignificant suppression of IL-1β-induced degradation of type II collagen and aggrecan.

Signaling Pathways

The precise upstream signaling pathways modulated by this compound that lead to its anti-catabolic and pro-anabolic effects are not yet fully elucidated. However, it is known that its suppression of MMPs is not mediated by the LPA1 receptor. The diagram below illustrates the known effects of this compound on key cellular players in osteoarthritis and places them in the context of the broader inflammatory signaling pathways, such as NF-κB and MAPK, which are known to be activated in osteoarthritic chondrocytes and contribute to the expression of MMPs and inflammatory cytokines.

G cluster_extracellular Extracellular Space cluster_cell Chondrocyte / Synoviocyte cluster_signaling Intracellular Signaling 2Ccpa This compound Receptor Unknown Receptor 2Ccpa->Receptor IL-1b IL-1β IL-1R IL-1 Receptor IL-1b->IL-1R MMPs MMP-1, -3, -13 Receptor->MMPs Inhibits Inflammation IL-6, COX-2 Receptor->Inflammation Inhibits HA Hyaluronic Acid Receptor->HA Stimulates NFkB_MAPK NF-κB & MAPK Pathways IL-1R->NFkB_MAPK Activates NFkB_MAPK->MMPs Induces NFkB_MAPK->Inflammation Induces Cartilage_Degradation Cartilage Degradation MMPs->Cartilage_Degradation Inflammation->Cartilage_Degradation Anabolism Anabolic Effects HA->Anabolism

Caption: Signaling pathways in osteoarthritis and the effects of this compound.

Experimental Protocols

In Vivo Model: Meniscectomy-Induced Osteoarthritis in Rabbits

This protocol describes the induction of osteoarthritis in rabbits via meniscectomy, followed by treatment with this compound.

G start Start acclimatization Acclimatization of Rabbits start->acclimatization surgery Meniscectomy Surgery acclimatization->surgery recovery Post-operative Recovery (1 week) surgery->recovery treatment Intra-articular Injection of 2Ccpa (twice weekly) recovery->treatment monitoring Pain and Swelling Assessment treatment->monitoring endpoint Endpoint (42 days) Histopathological Analysis monitoring->endpoint finish End endpoint->finish G start Start isolation Isolate Chondrocytes/ Synoviocytes from OA Tissue start->isolation culture Culture and Expand Cells isolation->culture stimulation Stimulate with IL-1β (to mimic OA environment) culture->stimulation treatment Treat with this compound stimulation->treatment analysis Analyze Endpoints: MMP levels (ELISA) Gene expression (qPCR) Hyaluronic acid (ELISA) treatment->analysis finish End analysis->finish

References

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of 2-Chloro-N6-cyclopentyladenosine (CCPA) Sodium in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N6-cyclopentyladenosine (CCPA) sodium is a potent and highly selective agonist for the A1 adenosine receptor.[1] Adenosine receptors, including the A1 subtype, are known to play a role in modulating inflammatory responses. Macrophages are key cells of the innate immune system that orchestrate the inflammatory process through the release of various cytokines and mediators. This document provides detailed application notes and protocols to investigate the potential anti-inflammatory effects of CCPA sodium in macrophages. It is important to note that while the activation of adenosine receptors is generally linked to the modulation of inflammation, current research presents conflicting evidence regarding the specific anti-inflammatory efficacy of CCPA in macrophages. Some studies suggest that the anti-inflammatory effects of adenosine on macrophages are primarily mediated through A2A and A2B receptors, with the A1 agonist CCPA showing little to no effect on the inhibition of pro-inflammatory cytokine production.[2][3][4][5] However, other research indicates a potential anti-inflammatory role for A1 receptor agonists in microglia, the resident macrophages of the central nervous system. This highlights the need for further investigation to elucidate the precise role of CCPA in modulating macrophage function.

Data Presentation

The following tables summarize the reported effects of CCPA on macrophage cytokine production. It is important to note the limited and sometimes contradictory nature of the available quantitative data.

Table 1: Effect of CCPA on Pro-inflammatory Cytokine Production in Macrophages

Cell TypeStimulantCytokineCCPA ConcentrationObserved EffectReference
Human Lung MacrophagesLPSTNF-αUp to 100 nMNo significant inhibition. Inhibition was only observed at higher concentrations likely affecting A2A receptors.
RAW 264.7 MacrophagesLPSMIP-1α1-200 µMIneffective in inhibiting production.
Murine MacrophagesVarious TLR agonistsTNF-αNot specifiedNo effect.

Experimental Protocols

Protocol 1: In Vitro Macrophage Culture and Differentiation

This protocol describes the culture and differentiation of the human monocytic cell line THP-1 into macrophage-like cells, a commonly used model for studying macrophage biology.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask.

  • Cell Seeding: Seed THP-1 cells at a density of 5 x 10⁵ cells/well in 6-well plates.

  • Differentiation: Add PMA to each well to a final concentration of 100 ng/mL to induce differentiation into macrophages.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator. Adherent, differentiated macrophage-like cells will be observed.

  • Media Change: After incubation, gently aspirate the media containing non-adherent cells and replace it with fresh, pre-warmed RPMI-1640 with 10% FBS.

  • Resting: Allow the differentiated macrophages to rest for 24 hours before proceeding with experiments.

Protocol 2: Macrophage Stimulation and Treatment with CCPA

This protocol outlines the stimulation of differentiated macrophages with Lipopolysaccharide (LPS) to induce an inflammatory response and subsequent treatment with CCPA.

Materials:

  • Differentiated THP-1 macrophages (from Protocol 1)

  • Lipopolysaccharide (LPS) from E. coli

  • 2-Chloro-N6-cyclopentyladenosine (CCPA) sodium salt

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium (RPMI-1640 + 10% FBS)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of LPS (e.g., 1 mg/mL in sterile PBS).

    • Prepare a stock solution of CCPA sodium (e.g., 10 mM in sterile water or PBS). Further dilute in culture medium to desired working concentrations.

  • Pre-treatment (Optional): Some experimental designs may require pre-treatment with CCPA before LPS stimulation. In this case, replace the medium with fresh medium containing the desired concentration of CCPA and incubate for a specified time (e.g., 1-2 hours).

  • Stimulation:

    • For co-treatment, add CCPA and LPS (final concentration typically 100 ng/mL to 1 µg/mL) to the wells simultaneously.

    • For post-treatment, add LPS first, incubate for a period (e.g., 1-2 hours), and then add CCPA.

  • Incubation: Incubate the treated plates for a specified duration (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO₂ incubator. The incubation time will depend on the specific endpoint being measured (e.g., cytokine mRNA or protein levels).

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for measuring secreted cytokines (e.g., via ELISA).

    • Cell Lysate: Wash the cells with cold PBS and then lyse the cells using an appropriate lysis buffer for subsequent analysis (e.g., RNA extraction for RT-qPCR or protein extraction for Western blotting).

Protocol 3: Quantification of Cytokine Production by ELISA

This protocol describes the measurement of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants (from Protocol 2)

  • Commercially available ELISA kits for human TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.

Protocol 4: Analysis of Signaling Pathways by Western Blot

This protocol allows for the investigation of the activation of key inflammatory signaling pathways, such as NF-κB and MAPK, by analyzing the phosphorylation status of key proteins.

Materials:

  • Cell lysates (from Protocol 2)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-p65).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in macrophage inflammation that can be investigated for modulation by CCPA.

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes AP1->Genes

Caption: LPS-induced pro-inflammatory signaling pathways in macrophages.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCPA CCPA A1R A1 Adenosine Receptor (Gi) CCPA->A1R AC Adenylyl Cyclase A1R->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates Pro_Inflammatory_Genes Pro-inflammatory Gene Expression PKA->Pro_Inflammatory_Genes inhibits CREB_nuc p-CREB CREB->CREB_nuc translocates Anti_Inflammatory_Genes Anti-inflammatory Gene Expression CREB_nuc->Anti_Inflammatory_Genes

Caption: Hypothesized A1 adenosine receptor signaling pathway in macrophages.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the anti-inflammatory effects of CCPA on macrophages.

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A1 Culture THP-1 Monocytes A2 Differentiate with PMA (48-72h) A1->A2 A3 Rest Differentiated Macrophages (24h) A2->A3 B1 Treat with CCPA (various concentrations) A3->B1 B2 Stimulate with LPS (100 ng/mL - 1 µg/mL) B1->B2 B3 Incubate (4-24h) B2->B3 C1 Collect Supernatant B3->C1 C2 Lyse Cells B3->C2 C3 ELISA for Cytokines (TNF-α, IL-6, IL-1β) C1->C3 C4 Western Blot for Signaling Proteins (p-p65, p-p38, etc.) C2->C4 C5 RT-qPCR for Gene Expression C2->C5

Caption: Experimental workflow for assessing CCPA's anti-inflammatory effects.

Conclusion

The provided protocols and diagrams offer a comprehensive framework for investigating the anti-inflammatory effects of 2-Chloro-N6-cyclopentyladenosine (CCPA) sodium in macrophages. Given the current conflicting evidence, it is crucial to conduct thorough dose-response and time-course experiments. Furthermore, exploring different macrophage subtypes and primary cells may reveal context-dependent effects of CCPA. A systematic investigation using these methodologies will contribute to a clearer understanding of the therapeutic potential of CCPA as a modulator of macrophage-mediated inflammation.

References

Application Notes and Protocols for Autotaxin Inhibition Assay Using 2-carbacyclic Phosphatidic Acid (2Ccpa) Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity.[1] It plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, angiogenesis, and inflammation.[1][2][3] Consequently, ATX has emerged as a significant therapeutic target for various diseases, including cancer, fibrosis, and inflammatory disorders.

This document provides detailed application notes and protocols for an in vitro Autotaxin inhibition assay using 2-carbacyclic phosphatidic acid (2Ccpa) sodium, a potent and selective ATX inhibitor. The assay utilizes the fluorogenic substrate FS-3, an LPC analog, to quantify ATX activity.

Principle of the Assay

The Autotaxin inhibition assay using the FS-3 substrate is a fluorescence-based method. FS-3 is a synthetic molecule that mimics the natural ATX substrate, LPC. It is dual-labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When ATX cleaves the choline head group from FS-3, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the ATX enzymatic activity. The inhibitory effect of compounds like 2Ccpa sodium is determined by measuring the reduction in the rate of fluorescence generation in their presence.

Quantitative Data

The inhibitory potency of 2-carbacyclic phosphatidic acid (2Ccpa) analogs against Autotaxin has been determined using a spectrofluorometric assay with the FS-3 substrate. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

InhibitorIC50 (nM)
2Ccpa (16:1)140
2Ccpa (18:1)370

Data sourced from Baker, D. L., et al. (2006).

Experimental Protocols

This section provides a detailed protocol for performing an Autotaxin inhibition assay using this compound and the FS-3 substrate.

Materials and Reagents
  • Recombinant Human Autotaxin (ATX)

  • 2-carbacyclic phosphatidic acid (2Ccpa) sodium (e.g., 16:1 or 18:1 analog)

  • FS-3 (fluorogenic ATX substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2

  • Bovine Serum Albumin (BSA)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader with excitation at ~485 nm and emission detection at ~538 nm

  • Multichannel pipette

  • Orbital shaker

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffer compatible with the assay).

    • Prepare a stock solution of FS-3 in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of recombinant ATX in Assay Buffer. The final concentration of ATX in the assay will need to be optimized, but a starting point of 2 nM has been reported.

    • Prepare serial dilutions of this compound in Assay Buffer containing 1:1 BSA. This will be your inhibitor solution.

    • Prepare a working solution of FS-3 in Assay Buffer. A final concentration of 1 µM in the assay is a common starting point.

  • Assay Setup:

    • In a 96-well black plate, add 25 µL of the this compound dilutions (or vehicle control for uninhibited and blank wells) to the appropriate wells.

    • Add 50 µL of Assay Buffer to the blank wells.

    • Add 0.5 µL of purified ATX-HA to each well except for the blank wells. (Note: The volume and concentration of ATX may need optimization based on the specific activity of the enzyme lot).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • To initiate the enzymatic reaction, add 75 µL of the FS-3 working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 538 nm) kinetically, with readings taken every 1-2 minutes for a duration of 30-60 minutes. Alternatively, for an endpoint assay, take an initial reading at time zero and a final reading after a fixed incubation period (e.g., 2 hours).

  • Data Analysis:

    • For kinetic assays, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve for each well.

    • Subtract the rate of the blank (no enzyme) from all other rates.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_uninhibited)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Autotaxin-LPA Signaling Pathway```dot

Autotaxin_Signaling_Pathway LPC LPC ATX ATX LPC->ATX Substrate LPA LPA ATX->LPA Hydrolysis LPAR LPAR LPA->LPAR Binding & Activation G_Protein G_Protein LPAR->G_Protein Activation Downstream Downstream G_Protein->Downstream Response Response Downstream->Response

Caption: Workflow for the ATX inhibition assay.

References

Application Note: Quantification of 2Ccpa Sodium's Downstream Effects on cAMP Signaling Using a Competitive ELISA Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-carba-cyclic phosphatidic acid (2Ccpa) sodium is a stable synthetic analog of cyclic phosphatidic acid (cPA), a naturally occurring lysophospholipid with diverse biological activities.[1][2] As a research compound, 2Ccpa sodium is gaining interest for its potential therapeutic applications, including anti-inflammatory and chondroprotective effects.[1][3] Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. This compound is known to exert its effects at least in part through the activation of lysophosphatidic acid (LPA) receptors, which are G-protein coupled receptors (GPCRs).[4]

LPA receptors can couple to various G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, leading to the modulation of different downstream signaling pathways. A key second messenger regulated by GPCR signaling is cyclic adenosine monophosphate (cAMP), the production of which is catalyzed by adenylyl cyclase. Activation of Gαi/o-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Conversely, activation of Gαs-coupled receptors stimulates adenylyl cyclase and increases cAMP levels. This application note provides a detailed protocol for measuring the downstream effects of this compound on cAMP levels in a cell-based assay using a competitive enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway of this compound

The binding of this compound to a Gαi/o-coupled LPA receptor on the cell surface initiates an intracellular signaling cascade. The activated Gαi subunit inhibits adenylyl cyclase, leading to a reduction in the conversion of ATP to cAMP. This decrease in intracellular cAMP concentration subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby altering cellular responses.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Receptor LPA Receptor (Gi-coupled) Gi Gi Receptor->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts 2Ccpa This compound 2Ccpa->Receptor Binds Gi->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Figure 1: this compound Signaling Pathway.

Data Presentation

The following table summarizes hypothetical quantitative data from a competitive ELISA experiment designed to measure the effect of this compound on intracellular cAMP levels. The optical density (OD) is inversely proportional to the cAMP concentration.

Treatment GroupThis compound (µM)Average OD at 450 nmCalculated cAMP (pmol/mL)Percent Inhibition of cAMP Production
Untreated Control00.52510.00%
Forskolin Control00.21025.0-150% (Stimulation)
This compound10.7806.535%
This compound101.1503.070%
This compound1001.4851.288%

Experimental Protocols

This section provides a detailed methodology for a competitive ELISA to quantify changes in intracellular cAMP levels in response to this compound treatment.

Experimental Workflow

The overall experimental workflow involves cell culture and treatment, cell lysis to release intracellular cAMP, and subsequent quantification of cAMP using a competitive ELISA kit.

A 1. Cell Seeding & Culture B 2. Pre-incubation with PDE Inhibitor (e.g., IBMX) A->B C 3. Treatment with This compound B->C D 4. Cell Lysis C->D E 5. Competitive ELISA for cAMP D->E F 6. Data Analysis E->F

Figure 2: Experimental Workflow.
Materials and Reagents

  • Cell line expressing the target LPA receptor (e.g., CHO-K1 cells stably expressing LPA1)

  • Cell culture medium and supplements (e.g., F-12K Medium, fetal bovine serum, penicillin-streptomycin)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Forskolin (positive control for cAMP stimulation)

  • Phosphate-buffered saline (PBS)

  • Competitive cAMP ELISA kit (commercially available kits typically include cAMP standard, HRP-conjugated cAMP, anti-cAMP antibody coated plate, substrate, and stop solution)

  • Cell lysis buffer (often included in the ELISA kit or can be prepared, e.g., 0.1 M HCl)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure
  • Cell Seeding and Culture:

    • Culture cells in appropriate medium and conditions until they reach 80-90% confluency.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Pre-incubation with PDE Inhibitor:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with warm PBS.

    • Add 100 µL of serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well.

    • Incubate the plate at 37°C for 30 minutes. This step is crucial to prevent the degradation of cAMP by phosphodiesterases.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor.

    • Include appropriate controls:

      • Untreated control (vehicle only)

      • Positive control for cAMP stimulation (e.g., 10 µM Forskolin)

    • Add the treatment solutions to the respective wells.

    • Incubate the plate at 37°C for the desired treatment duration (e.g., 15-30 minutes).

  • Cell Lysis:

    • Aspirate the treatment solutions from the wells.

    • Add 100 µL of cell lysis buffer (e.g., 0.1 M HCl) to each well.

    • Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete lysis.

  • Competitive ELISA for cAMP:

    • Note: The following is a general procedure. Always refer to the specific protocol provided with your commercial ELISA kit.

    • Standard Preparation: Prepare a serial dilution of the cAMP standard provided in the kit to generate a standard curve.

    • Assay Procedure: a. Add 50 µL of each standard, control, and cell lysate sample to the appropriate wells of the anti-cAMP antibody-coated 96-well plate. b. Add 25 µL of HRP-conjugated cAMP to each well. c. Add 25 µL of anti-cAMP antibody solution to each well. d. Seal the plate and incubate for 2 hours at room temperature on a shaker. During this incubation, the free cAMP in the sample/standard competes with the HRP-conjugated cAMP for binding to the limited number of primary antibody sites. e. Wash the plate 3-5 times with the provided wash buffer. f. Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes. g. Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.

    • Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the OD values of the standards against their known concentrations. A sigmoidal curve is expected.

    • Use the standard curve to determine the cAMP concentration in each sample.

    • Calculate the percentage inhibition of cAMP production for the this compound-treated groups relative to the untreated control.

Conclusion

This application note provides a comprehensive protocol for investigating the downstream effects of this compound on the cAMP signaling pathway. By employing a competitive ELISA, researchers can quantitatively assess the inhibitory or stimulatory effects of this compound on adenylyl cyclase activity in a cellular context. This information is valuable for elucidating the compound's mechanism of action and for its further development as a potential therapeutic agent. The provided diagrams and detailed protocol offer a clear guide for scientists in the fields of pharmacology and drug discovery.

References

Application Notes: Measuring Cell Viability in the Presence of 2Ccpa Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2Ccpa sodium, a stabilized derivative of cyclic phosphatidic acid (cPA), is a bioactive lysophospholipid with therapeutic potential in conditions like osteoarthritis and neuroinflammation.[1][2] As with any compound being evaluated for its biological effects, accurate assessment of cell viability and cytotoxicity is crucial. Standard colorimetric cell viability assays, such as those using tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), are widely used due to their simplicity and high-throughput capabilities.

These assays rely on the enzymatic reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[3] However, a significant drawback of these methods is their susceptibility to interference from the tested compounds themselves.[4] Molecules with intrinsic reducing properties can directly convert the tetrazolium salt to formazan, independent of cellular metabolic activity, leading to an overestimation of cell viability and masking true cytotoxic effects.

While there is no direct evidence to suggest that this compound is a reducing agent, its complex biological activity necessitates a rigorous approach to viability assessment. These application notes provide a comprehensive guide for researchers to reliably measure cell viability in the presence of this compound, including protocols to test for assay interference and recommendations for alternative, more robust assays.

Potential for Assay Interference

The primary mechanism of interference in tetrazolium-based assays is the chemical reactivity of the test compound.

  • Direct Reduction: Compounds with antioxidant properties or free thiol groups can directly reduce MTT or XTT, leading to a false-positive signal (color change in the absence of viable cells).

  • Metabolic Alterations: Test compounds can alter the metabolic state of the cells, for instance by affecting mitochondrial function or NADPH production, which can change the rate of formazan production without directly reflecting cell viability.

  • Optical Interference: Colored compounds can interfere with the absorbance readings of the formazan product.

Given that lysophosphatidic acid, a related compound, can modulate the cellular redox environment, it is prudent to experimentally verify that this compound does not interfere with the chosen viability assay.[5]

Recommended Experimental Workflow

To ensure accurate cell viability data, a two-stage approach is recommended. First, test for direct interference of this compound with the chosen assay system using a cell-free control. Second, if interference is detected, or for confirmation, use an alternative assay with a different detection principle.

G Experimental Workflow for Viability Assays with this compound cluster_0 Phase 1: Interference Testing cluster_1 Phase 2: Cell-Based Viability Assay A Prepare this compound Dilutions B Perform Cell-Free Assay (e.g., MTT/XTT reagent + 2Ccpa) A->B C Measure Absorbance/ Fluorescence B->C D Interference Detected? C->D H Data Analysis and Interpretation C->H  No Interference  (Proceed with caution & controls) E Select Appropriate Assay (Non-Interfering or Alternative) D->E  Yes F Seed and Treat Cells with this compound E->F G Perform Viability Assay (e.g., ATP-based, Protease) F->G G->H

Caption: Workflow for assessing cell viability in the presence of this compound.

Protocols

Protocol for Cell-Free Interference Assay (MTT/XTT)

This protocol is essential to determine if this compound directly reacts with the tetrazolium salt.

Materials:

  • 96-well clear microplate

  • This compound stock solution

  • Cell culture medium (serum-free to avoid interference from serum proteins)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in serum-free cell culture medium. Use the same concentrations that will be used in the cell-based experiments.

  • Add 100 µL of each this compound dilution to triplicate wells of a 96-well plate.

  • Include control wells:

    • Medium Blank: 100 µL of medium only.

    • Positive Control (Optional): 100 µL of a known reducing agent (e.g., ascorbic acid).

  • Add the MTT (10 µL of a 5 mg/mL solution) or XTT/PMS solution (20-50 µL, as per manufacturer's instructions) to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • If using MTT, add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-490 nm for XTT).

Data Interpretation:

  • Subtract the absorbance of the "Medium Blank" from all other readings.

  • If the wells containing this compound show a concentration-dependent increase in absorbance compared to the medium-only control, chemical interference is occurring.

Recommended Primary Assay: ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)

ATP-based assays are generally less susceptible to interference from colored or redox-active compounds. They measure the level of ATP, which is a direct indicator of metabolically active, viable cells.

G ATP-Based Viability Assay Principle A Viable Cell C Cell Lysis (Reagent Addition) A->C Contains B ATP E Light (Luminescence) B->E C->B Releases D Luciferase + Luciferin D->E Catalyzes F Quantification E->F

Caption: Principle of the ATP-based luminescent cell viability assay.

Materials:

  • Opaque-walled 96-well plates (suitable for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at the desired density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium.

  • Include control wells with medium only for background luminescence.

  • Incubate cells overnight or until adhered.

  • Treat cells with a serial dilution of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate luminometer.

Recommended Confirmatory Assay: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes. It serves as an excellent orthogonal method to confirm viability data, as it measures cell death rather than metabolic activity.

Materials:

  • 96-well clear microplate

  • LDH Cytotoxicity Assay Kit

  • Plate reader

Procedure:

  • Seed cells and treat with this compound as described in the ATP assay protocol (Section 4.2).

  • Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with the provided lysis buffer (10X) for 45 minutes prior to the next step.

    • No Cell Control: Medium only.

  • Centrifuge the plate at 250-400 x g for 5 minutes to pellet the cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing supernatant.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm within 1 hour.

Data Calculation:

  • Cytotoxicity (%) = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100

  • Viability (%) = 100 - Cytotoxicity (%)

Data Presentation

Summarize quantitative results in a clear, tabular format. This allows for easy comparison between different concentrations of this compound and across different assay types.

Table 1: Cell Viability Assessment of this compound

This compound Conc. (µM) ATP Assay (% Viability ± SD) LDH Assay (% Viability ± SD) Cell-Free MTT Interference (Absorbance ± SD)
0 (Vehicle Control) 100 ± 4.5 100 ± 3.8 0.05 ± 0.01
1 98.2 ± 5.1 99.1 ± 4.2 0.06 ± 0.01
10 95.6 ± 4.8 97.5 ± 3.9 0.05 ± 0.02
50 89.3 ± 6.2 91.4 ± 5.5 0.07 ± 0.01
100 85.1 ± 5.9 88.2 ± 6.1 0.06 ± 0.02

| Data are representative and should be generated from experimental results. | | | |

Alternative Assays

If the ATP or LDH assays are not suitable, or if further confirmation is required, consider the following methods:

  • Protease Viability Marker Assay: Measures the activity of a protease exclusively active in live cells. The substrate is added, and fluorescence is measured. Dead cells lose protease activity, providing a clear marker for viability.

  • Calcein AM Assay: Live cells with active intracellular esterases convert the non-fluorescent Calcein AM into highly fluorescent calcein, which is retained in the cytoplasm. This provides a direct measure of live cells and can be quantified with a fluorescence plate reader or microscope.

  • Resazurin (AlamarBlue) Assay: A redox indicator that is reduced by metabolically active cells from the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. While still a redox-based assay, its fluorescent readout may offer advantages over colorimetric methods in some contexts.

Conclusion

Accurate measurement of cell viability is fundamental when assessing the biological activity of compounds like this compound. Due to the potential for interference in common tetrazolium-based assays, it is imperative to perform cell-free control experiments. For robust and reliable data, we strongly recommend using an ATP-based luminescent assay as the primary method for determining cell viability, and confirming the results with an orthogonal method such as an LDH cytotoxicity assay. This multi-assay approach minimizes the risk of artifacts and ensures a confident interpretation of the compound's effects on cell health.

References

Application Notes and Protocols for 2Ccpa Sodium Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carba-cyclic phosphatidic acid (2Ccpa) is a synthetic analog of the naturally occurring bioactive lipid, cyclic phosphatidic acid (cPA).[1] As a more stable derivative, 2Ccpa is utilized in research to investigate cellular signaling pathways and its potential therapeutic effects, particularly in inflammation, neuropathic pain, and osteoarthritis.[1][2] These application notes provide essential guidelines for the safe handling, storage, and use of 2Ccpa sodium powder in a laboratory setting.

Chemical and Physical Properties

This compound is the sodium salt of 2-carba-cyclic phosphatidic acid. Its properties are summarized below.

PropertyValueReference
Chemical Name sodium 4-((oleoyloxy)methyl)-1,2-oxaphospholan-2-olate 2-oxide[3]
Synonyms This compound, 2-ccPA sodium, 2-Carba-cyclic phosphatidic acid sodium salt[3]
CAS Number 927880-40-8
Molecular Formula C22H40NaO5P
Molecular Weight 438.52 g/mol
Appearance Solid powder
Purity >98%

Handling and Storage

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn when handling this compound powder to minimize exposure.

PPERecommendation
Gloves Impervious gloves (e.g., nitrile)
Eye Protection Safety glasses or goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area. If dust is generated, a dust mask or respirator may be appropriate.
Storage Conditions

Proper storage is crucial to maintain the stability and integrity of this compound powder.

ConditionTemperatureDurationNotesReference
Short-term 0 - 4 °CDays to weeksKeep dry and in the dark.
Long-term -20 °CMonths to yearsKeep dry and in the dark.
Shipping Ambient temperatureFew weeksStable for ordinary shipping and time in customs.
Stability

Information on the stability of this compound powder is limited, but some general characteristics of related compounds can be considered. It is known to be unstable in acidic conditions. Solutions of similar lipid sodium salts are recommended for use within one day and should be stored at -20°C.

Spill and Disposal
  • Spills: In case of a spill, avoid generating dust. Cover the spill with an inert absorbent material and collect it for proper disposal. Wash the spill area with soap and water.

  • Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations.

Solubility and Solution Preparation

This compound is soluble in phosphate-buffered saline (PBS). For other similar lysophosphatidic acid sodium salts, solubility has been reported in various solvents.

SolventConcentrationReference
PBS (pH 7.2) Soluble (specific concentration not determined)
Ethanol ~30 mg/mL (for decanoic acid sodium salt)
DMSO ~5 mg/mL (for decanoic acid sodium salt)
DMF ~5 mg/mL (for decanoic acid sodium salt)

Protocol for Reconstitution:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Add the desired volume of solvent (e.g., sterile PBS) to the vial to achieve the target concentration.

  • Vortex briefly to ensure complete dissolution.

  • For biological experiments, it is recommended to prepare fresh solutions or store aliquots at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

Biological Activity and Signaling Pathway

2Ccpa is an agonist of lysophosphatidic acid (LPA) receptors and can modulate various cellular processes. It has been shown to suppress inflammatory responses and has neuroprotective effects. One of the key signaling pathways activated by 2Ccpa involves the extracellular signal-regulated kinase (ERK).

G cluster_0 2Ccpa 2Ccpa LPA_Receptor LPA Receptor 2Ccpa->LPA_Receptor Binds to G_Protein G-Protein LPA_Receptor->G_Protein Activates ERK_Pathway ERK Signaling Pathway G_Protein->ERK_Pathway Initiates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects, Neuroprotection) ERK_Pathway->Cellular_Response Leads to G cluster_workflow In Vitro Experimental Workflow A 1. Differentiate THP-1 monocytes with PMA B 2. Pre-treat differentiated cells with 2Ccpa A->B C 3. Stimulate cells with LPS B->C D 4. Incubate for desired time C->D E 5. Collect supernatant for cytokine analysis (ELISA) D->E F 6. Lyse cells for RNA/protein extraction (qRT-PCR/Western Blot) D->F G cluster_workflow In Vivo Experimental Workflow A 1. Prepare 2Ccpa solution in sterile PBS C 3. Administer 2Ccpa or vehicle (e.g., intraperitoneally) A->C B 2. Induce experimental model (e.g., TBI) in mice B->C D 4. Monitor animals and collect data at specified time points C->D E 5. Euthanize animals and collect tissues for analysis D->E F 6. Analyze tissues (e.g., histology, protein/RNA expression) E->F G cluster_flow Handling and Storage Decision Flow start Receive 2Ccpa Sodium Powder storage_decision Intended Use? start->storage_decision short_term Short-term use (days to weeks) storage_decision->short_term Short-term long_term Long-term use (months to years) storage_decision->long_term Long-term store_fridge Store at 0-4°C (Dry and Dark) short_term->store_fridge store_freezer Store at -20°C (Dry and Dark) long_term->store_freezer prepare_solution Prepare Solution? store_fridge->prepare_solution store_freezer->prepare_solution use_immediately Use immediately prepare_solution->use_immediately store_solution Store solution aliquots at -20°C prepare_solution->store_solution end End of Use use_immediately->end store_solution->end

References

Troubleshooting & Optimization

Troubleshooting 2Ccpa sodium solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 2Ccpa sodium in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general solubility?

A1: this compound is the sodium salt of 2-Carba-cyclic phosphatidic acid, a synthetic analog of the naturally occurring lipid mediator, cyclic phosphatidic acid (cPA). As a sodium salt, it is generally expected to have better aqueous solubility than its free acid form. However, like many lipid-based molecules, its solubility in aqueous buffers can be limited and is influenced by several factors.

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: Several factors can contribute to the poor dissolution of this compound. These include:

  • Low Temperature: The dissolution of most salts is an endothermic process, meaning it requires heat. Attempting to dissolve this compound in a cold buffer may result in incomplete dissolution.

  • Incorrect pH: The pH of the buffer can significantly impact the solubility of this compound. The molecule contains a phosphate group, and its ionization state, which influences solubility, is pH-dependent.

  • Buffer Composition: The type and concentration of salts in your buffer can affect the solubility of this compound through the "common ion effect." If the buffer contains a high concentration of sodium ions, it can suppress the dissolution of the this compound salt.

  • Insufficient Agitation: Proper mixing is crucial to ensure the entire sample of this compound comes into contact with the solvent.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For preparing a high-concentration stock solution, it is advisable to use a solvent in which this compound is more readily soluble, such as DMSO or ethanol. This stock solution can then be diluted into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent in your experimental setup is compatible with your cell line or assay system, typically below 0.5%.

Q4: How should I store my this compound solutions?

A4: Store powdered this compound in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] For stock solutions in organic solvents, it is recommended to store them at -20°C or -80°C. Aqueous solutions of this compound should be prepared fresh for each experiment if possible. If short-term storage is necessary, keep them at 4°C and use within a few days. The stability of sodium salt solutions can vary depending on the pH and buffer composition.

Troubleshooting Guide

Issue 1: Precipitate forms when diluting a this compound stock solution into an aqueous buffer.
  • Question: I prepared a stock solution of this compound in DMSO, but when I dilute it into my phosphate-buffered saline (PBS), a precipitate forms. What should I do?

  • Answer: This is a common issue when diluting a compound from a highly soluble organic solvent into a less favorable aqueous environment. Here are some steps to troubleshoot this problem:

    • Reduce the Final Concentration: The concentration of this compound in your final working solution may be above its solubility limit in PBS. Try preparing a more dilute working solution.

    • Optimize the Dilution Method: Instead of adding the stock solution directly to the entire volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can help to prevent localized high concentrations that lead to precipitation.

    • Warm the Buffer: Gently warming your PBS to 37°C before adding the this compound stock solution can increase its solubility.

    • Consider a Different Buffer: PBS has a relatively high salt concentration. Try a buffer with a lower ionic strength, such as Tris-HCl.

Issue 2: Incomplete dissolution of this compound powder in an aqueous buffer.
  • Question: I am trying to dissolve this compound powder directly into my cell culture medium, but it won't completely dissolve, even after prolonged vortexing. What can I do?

  • Answer: Direct dissolution of lipid-based compounds in complex aqueous media can be challenging. Consider the following:

    • Prepare an Organic Stock Solution: As mentioned in the FAQs, the most reliable method is to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your culture medium.

    • Sonication: If you must dissolve it directly, sonication can help to break up powder aggregates and increase the surface area for dissolution. Use a bath sonicator to avoid overheating the sample.

    • pH Adjustment: Check the pH of your medium. While most culture media are buffered around pH 7.4, slight variations can affect solubility. You can try adjusting the pH slightly, but be mindful of the impact on your cells.

Data Presentation

To aid in troubleshooting and optimizing your experiments, we recommend keeping a detailed record of your solution preparation parameters. The following table can be used to log your data:

Parameter Value Observations
This compound Lot #
Buffer System e.g., PBS, Tris-HCl
Buffer pH
Buffer Temperature (°C)
Solvent for Stock e.g., DMSO, Ethanol
Stock Concentration (mM)
Final Concentration (µM)
Dissolution Method e.g., Vortexing, Sonication
Visual Appearance Clear, Precipitate, Hazy
Incubation Time/Temp

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment, weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution (Molecular Weight: 438.52 g/mol ), you will need 4.39 mg.

  • Transfer the weighed powder into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.39 mg of this compound.

  • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Procedure for Testing the Solubility of this compound in an Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator or water bath

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the aqueous buffer to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM).

  • For each concentration, add the required volume of the 10 mM stock solution to a microcentrifuge tube.

  • Add the aqueous buffer to the desired final volume.

  • Vortex the tube immediately and vigorously for 30 seconds.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

  • Incubate the solutions at the desired experimental temperature (e.g., room temperature, 37°C) for 1 hour.

  • After incubation, visually inspect the solutions again. Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.

  • Carefully examine the bottom of the tube for a pellet. The highest concentration that remains clear with no visible pellet is considered the approximate solubility limit under those conditions.

Visualizations

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2Ccpa 2Ccpa LPAR LPA Receptor (LPA1, LPA6, etc.) 2Ccpa->LPAR G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA PI3K PI3K G_protein->PI3K Cellular_Response Cellular Responses (Proliferation, Survival, Cytoskeletal Changes) PLC->Cellular_Response RhoA->Cellular_Response ERK ERK PI3K->ERK ERK->Cellular_Response

Caption: LPA signaling pathway activated by 2Ccpa.

Solubility_Testing_Workflow start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock prep_dilutions Prepare Serial Dilutions in Aqueous Buffer prep_stock->prep_dilutions vortex Vortex Vigorously prep_dilutions->vortex incubate Incubate at Desired Temperature vortex->incubate observe1 Visual Inspection (Precipitate/Clarity) incubate->observe1 centrifuge Centrifuge at High Speed observe1->centrifuge Clear insoluble Insoluble observe1->insoluble Precipitate observe2 Inspect for Pellet centrifuge->observe2 soluble Soluble at this Concentration observe2->soluble No Pellet observe2->insoluble Pellet end End soluble->end insoluble->end

Caption: Experimental workflow for solubility testing.

Troubleshooting_Logic start Solubility Issue with This compound is_stock Are you preparing a stock solution or a working solution? start->is_stock stock_issue Issue with Stock Solution is_stock->stock_issue Stock working_issue Issue with Working Solution is_stock->working_issue Working use_organic Use DMSO or Ethanol stock_issue->use_organic check_conc Is the final concentration too high? working_issue->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_buffer Check buffer pH and ionic strength check_conc->check_buffer No change_buffer Try a different buffer (e.g., lower salt) check_buffer->change_buffer High Salt/Incorrect pH check_temp Is the buffer cold? check_buffer->check_temp Optimal warm_buffer Warm buffer to 37°C check_temp->warm_buffer Yes

Caption: Troubleshooting decision tree for solubility issues.

References

Technical Support Center: Optimizing the Stability of 2Ccpa Sodium in Experimental Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of 2Ccpa sodium in various experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: 2-Chloro-N6-cyclopentyladenosine (CCPA) is a potent and highly selective agonist for the adenosine A1 receptor.[1][2][3][4] The sodium salt form, this compound, is expected to have similar activity. Adenosine A1 receptor activation is involved in various physiological processes, including neurotransmission, cardiac function, and inflammation.

Q2: What are the recommended storage conditions for this compound powder?

A2: It is recommended to store 2-Chloro-N6-cyclopentyladenosine (the non-salt form) desiccated at room temperature. For the sodium salt, storing in a cool, dry place, protected from light, is a standard precautionary measure.

Q3: What solvents can be used to prepare stock solutions of 2Ccpa?

A3: 2-Chloro-N6-cyclopentyladenosine is soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). For this compound, it is advisable to test solubility in aqueous solutions such as sterile water or phosphate-buffered saline (PBS), as the sodium salt form generally confers greater aqueous solubility.

Q4: Is there any information on the in vivo half-life of 2Ccpa?

A4: While there is no direct data on the half-life of 2Ccpa in vivo, a related adenosine receptor agonist, N6-cyclopentyladenosine (CPA), has an elimination half-life of approximately 25 minutes in rat blood. Generally, adenosine analogues like CCPA are more resistant to metabolizing enzymes, leading to a longer half-life compared to adenosine, which is cleared from plasma in seconds.

Troubleshooting Guide

Issue 1: Variability in experimental results or loss of compound activity over time.

  • Potential Cause: Degradation of this compound in the experimental medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound from a stock solution immediately before each experiment.

    • Optimize Storage of Stock Solutions: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Evaluate Media Components: Some components in complex cell culture media may interact with and degrade this compound. Consider simplifying the medium for initial stability tests if feasible.

    • pH Monitoring: The stability of related compounds like adenosine can be pH-dependent. Monitor the pH of your experimental medium over the course of the experiment, as changes could indicate or contribute to degradation.

    • Light Protection: Protect your experimental setup from direct light, as light can induce photodegradation of some compounds.

    • Temperature Control: Maintain a consistent and appropriate temperature for your experiment. As a reference, studies on adenosine have shown it to be stable for extended periods at refrigerated (2-8°C) and room temperatures.

Issue 2: Precipitation of the compound in the experimental medium.

  • Potential Cause: Poor solubility or saturation of this compound in the chosen medium.

  • Troubleshooting Steps:

    • Verify Solubility: Although the sodium salt is expected to be more water-soluble, confirm the solubility of your specific batch of this compound in the experimental medium at the desired concentration.

    • Adjust pH: The solubility of compounds can be pH-dependent. A slight adjustment of the medium's pH (within a physiologically acceptable range) might improve solubility.

    • Use of Co-solvents: If compatible with your experimental system, a small percentage of a co-solvent like DMSO (used to prepare the stock solution) may help maintain solubility in the final working solution. Ensure the final concentration of the co-solvent is not detrimental to your cells or system.

Data on Stability of a Related Compound: Adenosine

While specific stability data for this compound in various experimental media is limited in the literature, studies on the structurally related nucleoside, adenosine, provide valuable insights. The following table summarizes the stability of adenosine in different solutions.

CompoundConcentration(s)DiluentStorage TemperatureDurationStability
Adenosine50, 100, 220 µg/mL0.9% Sodium Chloride or 5% DextroseRoom Temp (23-25°C) & Refrigerated (2-8°C)14 days>98% of initial concentration retained
Adenosine2 mg/mL0.9% Sodium ChlorideRoom Temp (20-25°C) & Refrigerated (2-8°C)14 days90-110% of initial concentration retained
AdenosineNot specifiedAqueous Solution4°C, 22°C, 37°C6 monthsNo alteration in initial concentration
AdenosineNot specifiedAqueous Solution60°C, 72°C6 monthsSignificant decrease in concentration

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, sterile DMSO or sterile water, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock solution concentration (e.g., 10 mM). d. Vortex briefly until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This is a general protocol outline. Specific parameters such as the column, mobile phase, and detection wavelength will need to be optimized for this compound.

  • Objective: To quantify the concentration of this compound in an experimental medium over time.

  • Materials: HPLC system with a UV detector, appropriate HPLC column (e.g., C18), mobile phase solvents (e.g., acetonitrile, water with a buffer), this compound standard, experimental samples at different time points.

  • Procedure: a. Prepare a standard curve using known concentrations of this compound. b. At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the experimental medium containing this compound. c. Process the samples as required (e.g., centrifugation to remove particulates, dilution). d. Inject the processed samples and standards onto the HPLC system. e. Monitor the elution of this compound at a suitable UV wavelength. f. Quantify the concentration of this compound in the samples by comparing the peak area to the standard curve. g. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

G cluster_0 2Ccpa_sodium This compound A1_Receptor Adenosine A1 Receptor 2Ccpa_sodium->A1_Receptor binds and activates Gi_protein Gi Protein A1_Receptor->Gi_protein activates Adenylate_Cyclase Adenylate Cyclase Gi_protein->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets leading to

Caption: Signaling pathway of this compound via the adenosine A1 receptor.

G cluster_1 Preparation cluster_2 Experiment cluster_3 Analysis Stock_Solution Prepare this compound Stock Solution Working_Solution Prepare Working Solution in Experimental Medium Stock_Solution->Working_Solution Incubation Incubate at Desired Temperature Working_Solution->Incubation Time_Points Collect Samples at Time Points Incubation->Time_Points Sample_Processing Process Samples (e.g., Centrifuge) Time_Points->Sample_Processing HPLC_Analysis Analyze by HPLC Sample_Processing->HPLC_Analysis Data_Analysis Quantify and Assess Stability HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for assessing this compound stability.

References

Potential off-target effects of 2Ccpa sodium in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Chloro-N6-cyclopentyladenosine (2Ccpa) sodium in cell-based assays. This guide focuses on understanding its high-selectivity as an A1 adenosine receptor (A1AR) agonist and addressing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is 2Ccpa sodium and what is its primary mechanism of action?

A1: 2-Chloro-N6-cyclopentyladenosine (CCPA), the active component of this compound, is a potent and highly selective agonist for the A1 adenosine receptor (A1AR), a G protein-coupled receptor (GPCR).[1][2][3] Its primary mechanism of action is to bind to and activate A1ARs, which are typically coupled to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence a variety of cellular processes, including ion channel activity and protein kinase signaling.

Q2: How selective is 2Ccpa for the A1 adenosine receptor?

A2: 2Ccpa is one of the most selective A1AR agonists reported. It exhibits significantly higher affinity for the A1 receptor subtype compared to other adenosine receptors (A2A, A2B, and A3). Reports indicate that its selectivity for A1 over A2A receptors can be as high as 10,000-fold.

Q3: Does 2Ccpa have any known off-target effects?

A3: While highly selective for the A1AR, 2Ccpa has been reported to act as a moderately potent antagonist at the human A3 adenosine receptor (A3AR). This is a critical consideration in experimental design and data interpretation, as A3AR antagonism could lead to cellular effects independent of A1AR agonism. Depending on the cell type and the expression levels of A3AR, this off-target activity could confound results.

Q4: What are some general considerations for using 2Ccpa in cell-based assays?

A4: As with any small molecule, it is crucial to consider its stability and solubility in your specific cell culture media. The concentration of solvents, such as DMSO, should be kept consistent across all experimental conditions and maintained at a low level to avoid solvent-induced artifacts. Additionally, ensuring consistent cell seeding density and maintaining healthy cell cultures are paramount for reproducible results.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of 2Ccpa for various adenosine receptor subtypes. These values are compiled from multiple sources and may vary depending on the specific assay conditions and cell types used.

Table 1: Binding Affinity (Ki) of 2Ccpa at Adenosine Receptors

Receptor SubtypeSpeciesRadioligandKi (nM)Reference
A1Rat (Brain)[3H]PIA0.4
A1Rat1.3
A1Bovine0.5
A2Rat (Striatum)[3H]NECA3900
A3 (antagonist activity)Human38

Table 2: Functional Potency (IC50/EC50) of 2Ccpa

AssayReceptorCell/Tissue TypePotency (nM)Reference
Adenylate Cyclase InhibitionA1Rat Fat Cell MembranesIC50 = 33
Adenylate Cyclase StimulationA2Human Platelet MembranesEC50 = 3500
Negative Chronotropic ActivityA1Rat AtriaEC50 = 8.2

Troubleshooting Guide

Unexpected results in cell-based assays using 2Ccpa can arise from a variety of factors, including off-target effects and experimental variability. This guide provides a structured approach to troubleshooting common issues.

Table 3: Troubleshooting Unexpected Results with 2Ccpa

Observed IssuePotential CauseRecommended Action
Reduced or no effect at expected concentrations 1. Cell line suitability: Low or no expression of A1AR. 2. Compound degradation: Instability in media. 3. Assay interference: Components in the media or the assay itself interfere with 2Ccpa.1. Verify A1AR expression: Use qPCR or Western blot to confirm A1AR expression in your cell line. 2. Prepare fresh solutions: Always use freshly prepared 2Ccpa solutions. 3. Optimize assay conditions: Test the effect of 2Ccpa in a simpler buffer system to rule out media interference.
High variability between replicate wells or experiments 1. Inconsistent cell seeding: Uneven cell distribution in the plate. 2. Edge effects: Evaporation from wells on the plate perimeter. 3. Inconsistent compound concentration: Pipetting errors.1. Ensure single-cell suspension: Thoroughly resuspend cells before plating. 2. Avoid edge wells: Fill perimeter wells with sterile PBS or media without cells. 3. Use calibrated pipettes: Ensure accurate and consistent dispensing of the compound.
Unexpected cellular phenotype (e.g., unexpected change in a signaling pathway) 1. A3AR antagonism: The observed effect may be due to the blockade of A3AR. 2. Off-target effects on other GPCRs, ion channels, or kinases: Although not widely reported for 2Ccpa, this is a possibility with any small molecule. 3. Cellular stress response: High concentrations of 2Ccpa or the vehicle could be inducing a general stress response.1. Use an A3AR agonist: Co-treat with a selective A3AR agonist to see if the effect is reversed. 2. Perform a broader off-target screen: Use a commercial service to screen 2Ccpa against a panel of receptors, kinases, and ion channels. 3. Test a structurally different A1AR agonist: Compare the effects of 2Ccpa with another selective A1AR agonist to see if the phenotype is consistent. Include a vehicle control and a positive control for cellular stress.
Cell death at high concentrations 1. On-target toxicity: Over-activation of A1AR signaling may be cytotoxic in your cell model. 2. Off-target toxicity: The compound may be hitting an unrelated target that induces cell death. 3. Compound precipitation: At high concentrations, the compound may precipitate and cause physical stress to the cells.1. Use an A1AR antagonist: Co-treat with a selective A1AR antagonist to see if it rescues the cells. 2. Perform a cell viability assay with a structurally unrelated A1AR agonist: This can help differentiate on-target from off-target toxicity. 3. Check for precipitates: Visually inspect the wells under a microscope for any signs of compound precipitation. Test the solubility of 2Ccpa in your media at the concentrations used.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for A1AR Affinity

Objective: To determine the binding affinity (Ki) of 2Ccpa for the A1 adenosine receptor.

Materials:

  • Cell membranes expressing A1AR

  • [3H]DPCPX (a radiolabeled A1AR antagonist)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a dilution series of 2Ccpa in binding buffer.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]DPCPX (typically at its Kd), and the various concentrations of 2Ccpa.

  • For total binding, omit 2Ccpa. For non-specific binding, add a high concentration of a non-radiolabeled A1AR antagonist (e.g., 10 µM DPCPX).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each 2Ccpa concentration by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by fitting the data to a one-site competition curve using appropriate software.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

Objective: To measure the effect of 2Ccpa on intracellular cAMP levels.

Materials:

  • Cells expressing A1AR

  • This compound

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Replace the medium with serum-free medium and incubate for a few hours.

  • Prepare a dilution series of 2Ccpa.

  • Treat the cells with the different concentrations of 2Ccpa for 15-30 minutes.

  • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. Incubate for a further 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Plot the cAMP concentration against the log of the 2Ccpa concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 3: MTT Cell Viability Assay

Objective: To assess the effect of 2Ccpa on cell viability.

Materials:

  • Cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a dilution series of 2Ccpa for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration of 2Ccpa relative to the vehicle control.

Visualizations

A1AR_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Adenosine Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits TwoCcpa 2Ccpa TwoCcpa->A1R Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Ion channel modulation) PKA->Cellular_Response Phosphorylates

Caption: Canonical A1 Adenosine Receptor Signaling Pathway.

Off_Target_Workflow start Start: Unexpected cellular effect observed with 2Ccpa a1ar_antagonist Co-treat with a selective A1AR antagonist start->a1ar_antagonist is_on_target Is the effect mediated by A1AR? a1ar_agonist Test a structurally different selective A1AR agonist is_on_target->a1ar_agonist No on_target_effect Effect is likely ON-TARGET is_on_target->on_target_effect Yes a1ar_antagonist->is_on_target is_a3ar_antagonism Is the effect due to A3AR antagonism? a1ar_agonist->is_a3ar_antagonism a3ar_agonist Co-treat with a selective A3AR agonist is_a3ar_antagonism->a3ar_agonist Possible a3ar_effect Effect is likely due to A3AR ANTAGONISM a3ar_agonist->a3ar_effect Effect reversed other_off_target Investigate other off-targets a3ar_agonist->other_off_target Effect not reversed profiling Perform broad off-target screening (e.g., kinase, GPCR panels) other_off_target->profiling unidentified_effect Effect is due to an unidentified off-target profiling->unidentified_effect

Caption: Workflow for Investigating Unexpected Cellular Effects.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions unexpected_result Unexpected Result on_target On-Target Effect (A1AR Agonism) unexpected_result->on_target off_target Off-Target Effect (e.g., A3AR Antagonism) unexpected_result->off_target experimental_error Experimental Error (e.g., Seeding, Pipetting) unexpected_result->experimental_error verify_on_target Verify with A1AR Antagonist/Agonist on_target->verify_on_target investigate_off_target Investigate with A3AR Agonist/Profiling off_target->investigate_off_target optimize_protocol Optimize Assay Protocol experimental_error->optimize_protocol

Caption: Logical Relationship for Troubleshooting.

References

How to prevent degradation of 2Ccpa sodium during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2Ccpa sodium during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability of this compound.

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors contributing to the degradation of this compound are pH, temperature, and enzymatic activity.

  • pH: this compound is unstable in acidic conditions, which can lead to the hydrolysis of its cyclic phosphate group. It exhibits greater stability in neutral or alkaline solutions[1].

  • Temperature: While specific data for this compound is limited, as a general principle for lysophospholipid analogs, elevated temperatures can accelerate hydrolytic degradation. Long-term storage at room temperature is not recommended.

  • Enzymatic Degradation: The enzyme autotaxin (ATX), a lysophospholipase D, can hydrolyze this compound, converting it to 2-carba-lysophosphatidic acid (2carbaLPA)[2]. This is a critical consideration in experimental systems where ATX may be present, such as in serum-containing cell culture media or in vivo studies.

Q2: How should I properly store this compound, both as a solid and in solution?

A2: Proper storage is crucial for maintaining the integrity of this compound.

FormStorage ConditionRecommended DurationNotes
Solid Store at -20°C or -80°C, desiccated.Long-termProtect from moisture.
Stock Solution (in organic solvent, e.g., DMSO) Store at -20°C or -80°C in small aliquots.Up to 6 months (at -80°C)Minimize freeze-thaw cycles. Use amber vials to protect from light.
Aqueous Solution (e.g., in buffer or media) Prepare fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours.Short-termEnsure the pH is neutral to slightly alkaline (pH 7.0-8.0).

Q3: My experimental results are inconsistent. Could this compound degradation be the cause?

A3: Inconsistent results can be a strong indicator of compound degradation. If you suspect degradation, consider the following troubleshooting steps:

  • Review Your Protocol:

    • pH of Solutions: Have you ensured that all buffers and media are within the optimal pH range (neutral to alkaline)? Acidic microenvironments can lead to rapid degradation[1].

    • Incubation Time and Temperature: Could prolonged incubation times or elevated temperatures be contributing to degradation?

    • Presence of Serum: If using serum in your cell culture, be aware of potential enzymatic degradation by autotaxin[2]. Consider using serum-free media or heat-inactivated serum to reduce enzymatic activity.

  • Check Your Stock Solution:

    • Age and Storage: How old is your stock solution, and has it been stored correctly? Have there been multiple freeze-thaw cycles?

    • Solvent Purity: Are you using high-purity, anhydrous solvents? Impurities can catalyze degradation.

  • Perform a Quality Control Check:

    • If possible, analyze a sample of your working solution using an appropriate analytical method, such as LC-MS, to check for the presence of degradation products.

Q4: What are the best practices for preparing a this compound working solution for cell culture experiments?

A4: To prepare a stable working solution for cell culture:

  • Prepare a Concentrated Stock Solution: Dissolve the solid this compound in a small amount of an appropriate organic solvent like DMSO to create a concentrated stock solution.

  • Use a Neutral or Slightly Alkaline Buffer: For serial dilutions, use a buffer with a pH between 7.0 and 8.0.

  • Pre-warm Media/Buffer: Before adding the this compound solution, ensure your cell culture media or buffer is at the experimental temperature.

  • Final Dilution: Add the this compound stock solution to the pre-warmed media/buffer and mix gently but thoroughly. The final concentration of the organic solvent should be kept to a minimum (typically <0.1%) to avoid solvent-induced cellular toxicity.

  • Use Immediately: It is highly recommended to use the final working solution immediately after preparation to minimize the risk of degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Aqueous Buffer

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 8.5

    • Incubator or water bath at 37°C

    • LC-MS system for analysis

  • Procedure:

    • Prepare working solutions of this compound at a final concentration of 100 µM in each of the three PBS buffers (pH 5.0, 7.4, and 8.5).

    • Immediately after preparation (t=0), take an aliquot from each solution for LC-MS analysis.

    • Incubate the remaining solutions at 37°C.

    • At various time points (e.g., 1, 4, 8, 24 hours), collect aliquots from each solution.

    • Analyze all aliquots by LC-MS to quantify the remaining amount of intact this compound and identify any degradation products.

    • Plot the percentage of remaining this compound against time for each pH condition to determine the degradation rate.

Visualizing Degradation Pathways and Experimental Workflows

Potential Degradation Pathways of this compound 2Ccpa_sodium This compound Acidic_Conditions Acidic Conditions (e.g., low pH buffer) 2Ccpa_sodium->Acidic_Conditions Hydrolysis Enzymatic_Activity Enzymatic Activity (e.g., Autotaxin) 2Ccpa_sodium->Enzymatic_Activity Hydrolysis Hydrolyzed_Cyclic_Phosphate Hydrolyzed Cyclic Phosphate (Inactive) Acidic_Conditions->Hydrolyzed_Cyclic_Phosphate 2carbaLPA 2-carba-LPA (Active Metabolite) Enzymatic_Activity->2carbaLPA

Caption: Degradation pathways of this compound.

Recommended Workflow for this compound Experiments Start Start Prepare_Stock Prepare Concentrated Stock in Anhydrous DMSO Start->Prepare_Stock Store_Aliquots Store Aliquots at -80°C Prepare_Stock->Store_Aliquots Prepare_Working_Solution Prepare Fresh Working Solution in Neutral/Alkaline Buffer Store_Aliquots->Prepare_Working_Solution Immediate_Use Use Immediately in Experiment Prepare_Working_Solution->Immediate_Use Data_Analysis Analyze Results Immediate_Use->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound.

Troubleshooting Logic for Inconsistent Results Inconsistent_Results Inconsistent Results? Check_pH Is pH of all solutions neutral to alkaline? Inconsistent_Results->Check_pH Check_Temp_Time Are incubation time and temperature minimized? Check_pH->Check_Temp_Time Yes Consider_Degradation High Likelihood of Compound Degradation Check_pH->Consider_Degradation No Check_Serum Is autotaxin activity a possibility? Check_Temp_Time->Check_Serum Yes Check_Temp_Time->Consider_Degradation No Check_Stock Is stock solution fresh and properly stored? Check_Serum->Check_Stock Yes Check_Serum->Consider_Degradation No (if serum-free) Check_Stock->Consider_Degradation No Re-evaluate_Protocol Re-evaluate other experimental variables Check_Stock->Re-evaluate_Protocol Yes

Caption: Troubleshooting inconsistent results.

References

Common challenges in working with lipid-based signaling molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with lipid-based signaling molecules. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during experiments involving lipid signaling molecules.

Issue 1: Low or No Signal of Target Lipid

Possible Causes and Solutions

CauseSolution
Lipid Degradation Lipids are susceptible to oxidation and enzymatic degradation. Process samples quickly on ice and store them at -80°C under an inert gas (e.g., argon or nitrogen)[1][2]. Consider adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents[3].
Inefficient Extraction The choice of extraction method is critical and depends on the lipid class of interest. No single method is optimal for all lipids[4]. For a broad range of lipids, the Folch method is often effective. For non-polar lipids, a hexane-isopropanol method may be better[4]. Ensure the solvent-to-sample ratio is adequate to achieve complete extraction.
Poor Ionization in Mass Spectrometry The ionization efficiency of lipids can vary significantly. Optimize your mass spectrometry source parameters. Consider derivatization to improve the ionization of certain lipids like fatty acids.
Low Abundance of Target Lipid Some signaling lipids are present at very low concentrations. Use targeted lipidomics approaches, such as Multiple Reaction Monitoring (MRM) with a triple quadrupole mass spectrometer, to increase sensitivity and specificity.

Issue 2: High Variability Between Replicates

Possible Causes and Solutions

CauseSolution
Inconsistent Sample Handling Standardize all sample collection and processing steps. For tissues, ensure rapid homogenization on ice to prevent degradation. For cell pellets, direct extraction can minimize changes in lipid composition.
Phase Separation Issues During Extraction In liquid-liquid extractions, incomplete phase separation can lead to inconsistent recovery. Ensure thorough vortexing and centrifugation as specified in the protocol. The addition of a salt solution (e.g., 0.9% NaCl) can aid in cleaner phase separation.
Instrumental Drift Run quality control (QC) samples (e.g., a pooled sample) periodically throughout your analytical run to monitor and correct for instrumental drift.
Batch Effects If analyzing a large number of samples, process them in randomized batches to minimize systematic variation.

Issue 3: Contamination in Mass Spectrometry Data

Possible Causes and Solutions

CauseSolution
Plasticizers Plastic tubes and containers can leach contaminants (e.g., phthalates) that interfere with lipid analysis. Use glass tubes and vials whenever possible.
Solvent Impurities Use high-purity (e.g., HPLC or MS-grade) solvents for all extraction and analytical procedures. Old or improperly stored solvents can accumulate impurities.
Carryover from Previous Samples Implement a robust washing protocol for your chromatography column and mass spectrometer source between sample injections.

Frequently Asked Questions (FAQs)

Sample Preparation & Extraction

  • Q1: What is the best method for extracting lipids from my samples? A1: The optimal extraction method depends on your sample type and the specific lipid classes you are interested in. The most common methods are the Folch, Bligh and Dyer, and methyl-tert-butyl ether (MTBE) protocols. The Folch and Bligh and Dyer methods are robust for a wide range of lipids, while the MTBE method is considered a safer and more efficient alternative for some applications. It is advisable to consult the literature for methods validated for your specific sample matrix and target lipids.

  • Q2: How can I prevent the degradation of my lipid samples during preparation? A2: To minimize degradation, work quickly and at low temperatures (e.g., on ice). Use antioxidants such as BHT in your extraction solvents to prevent oxidation. After extraction, store the lipid extracts under an inert atmosphere (nitrogen or argon) at -80°C to prevent degradation during storage. Avoid multiple freeze-thaw cycles by aliquoting samples.

  • Q3: What are the minimum sample amounts required for lipidomic analysis? A3: The required sample amount can vary depending on the analytical platform and the abundance of the lipids of interest. For tissue samples, a minimum of 20-30 mg is often recommended. For cultured cells, 1 x 10^6 to 1 x 10^7 cells are typically used.

Data Analysis & Quantification

  • Q4: What are the main challenges in quantifying lipid signaling molecules? A4: The major challenges include the vast structural diversity of lipids, the presence of numerous isomeric and isobaric species, and the wide dynamic range of lipid concentrations in biological samples. The availability of appropriate internal standards for every lipid species is also limited, which can make absolute quantification difficult.

  • Q5: What is the difference between relative and absolute quantification in lipidomics? A5: Relative quantification determines the change in the amount of a lipid between different samples, often normalized to an internal standard of a similar lipid class. Absolute quantification aims to determine the exact concentration of a lipid in a sample, which requires the use of a stable isotope-labeled internal standard for each analyte and a standard curve. Due to the complexity of the lipidome, relative quantification is more commonly performed in comprehensive lipidomic analyses.

  • Q6: How do I choose an appropriate internal standard? A6: An ideal internal standard should be a lipid of the same class as the analyte, but with a distinct mass (e.g., containing an odd-chain fatty acid or stable isotopes) that is not naturally present in the sample. It should be added to the sample at the very beginning of the extraction process to account for variations in extraction efficiency and instrument response.

Experimental Protocols

Protocol 1: Folch Method for Total Lipid Extraction

This protocol is a widely used method for extracting a broad range of lipids from tissues and cells.

Materials:

  • Homogenizer

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

Procedure:

  • Homogenization: Homogenize the sample (e.g., 1g of tissue) in a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture.

  • Agitation: Agitate the homogenate on a shaker for 15-20 minutes at room temperature.

  • Filtration/Centrifugation: Filter the homogenate or centrifuge it to recover the liquid phase.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the liquid phase to induce phase separation. Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the mixture at low speed (e.g., 1,000 x g) for 5-10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette or syringe.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Storage: Reconstitute the dried lipids in a suitable solvent for your downstream analysis and store at -80°C under an inert atmosphere.

Protocol 2: MTBE Method for Lipid Extraction

This method is an alternative to the Folch and Bligh and Dyer methods and is considered by some to be safer and more efficient for certain applications.

Materials:

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Methanol (HPLC grade)

  • Water (MS-grade)

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: To your sample (e.g., 200 µL of cell suspension) in a glass tube, add 1.5 mL of methanol and vortex thoroughly.

  • Lipid Extraction: Add 5 mL of MTBE, cap the tube, and incubate for 1 hour at room temperature on a shaker.

  • Phase Separation: Add 1.25 mL of MS-grade water to induce phase separation and incubate for 10 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes.

  • Collection: Carefully collect the upper organic (MTBE) phase containing the lipids.

  • Drying and Storage: Dry the collected organic phase under a stream of nitrogen and store the dried extract at -80°C.

Signaling Pathways and Workflows

Sphingolipid Signaling Pathway

The following diagram illustrates a simplified overview of the sphingolipid signaling pathway, highlighting the central role of ceramide.

Sphingolipid_Signaling cluster_membrane Cell Membrane cluster_enzymes Enzymatic Conversions cluster_cellular_responses Cellular Responses Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis/Senescence Ceramide->Apoptosis Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK S1P->Sphingosine S1PP Survival Cell Survival/Migration S1P->Survival SMase Sphingomyelinase CerS Ceramide Synthase CDase Ceramidase SphK Sphingosine Kinase S1PP S1P Phosphatase S1PL S1P Lyase

Caption: Simplified sphingolipid signaling pathway.

General Lipidomics Experimental Workflow

This diagram outlines the typical steps involved in a mass spectrometry-based lipidomics experiment.

Lipidomics_Workflow SampleCollection 1. Sample Collection (Tissue, Cells, Biofluid) LipidExtraction 2. Lipid Extraction (e.g., Folch, MTBE) SampleCollection->LipidExtraction MS_Analysis 3. Mass Spectrometry Analysis (LC-MS/MS or Shotgun) LipidExtraction->MS_Analysis DataProcessing 4. Data Processing (Peak Picking, Alignment) MS_Analysis->DataProcessing LipidIdentification 5. Lipid Identification (Database Matching) DataProcessing->LipidIdentification Quantification 6. Quantification (Relative or Absolute) LipidIdentification->Quantification StatisticalAnalysis 7. Statistical & Pathway Analysis Quantification->StatisticalAnalysis BiologicalInterpretation 8. Biological Interpretation StatisticalAnalysis->BiologicalInterpretation

Caption: A generalized workflow for mass spectrometry-based lipidomics.

Troubleshooting Logic for Low Lipid Recovery

This diagram provides a logical workflow for troubleshooting low lipid recovery during extraction.

Troubleshooting_Low_Recovery Start Low Lipid Recovery Observed CheckSampleHomogenization Was the sample thoroughly homogenized? Start->CheckSampleHomogenization CheckExtractionMethod Is the extraction method appropriate for the target lipid class? CheckSolventQuality Are the solvents high-purity and fresh? CheckExtractionMethod->CheckSolventQuality Yes OptimizeMethod Optimize extraction method (e.g., try Folch, MTBE) CheckExtractionMethod->OptimizeMethod No CheckPhaseSeparation Was phase separation complete and clean? CheckSolventQuality->CheckPhaseSeparation Yes ReplaceSolvents Replace with fresh, high-purity solvents CheckSolventQuality->ReplaceSolvents No ImprovePhaseSeparation Improve phase separation: - Ensure proper vortexing/centrifugation - Add salt solution CheckPhaseSeparation->ImprovePhaseSeparation No ReExtract Re-extract sample CheckPhaseSeparation->ReExtract Yes CheckSampleHomogenization->CheckExtractionMethod Yes ImproveHomogenization Improve homogenization technique CheckSampleHomogenization->ImproveHomogenization No OptimizeMethod->ReExtract ReplaceSolvents->ReExtract ImprovePhaseSeparation->ReExtract ImproveHomogenization->ReExtract

References

Technical Support Center: Interpreting Unexpected Results in 2Ccpa Sodium Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with "2Ccpa sodium." A common point of confusion may arise between 2-carba-cyclic phosphatidic acid (2ccPA) and 2-Chloro-N6-cyclopentyladenosine (CCPA), a potent A1 adenosine receptor agonist. This guide addresses both compounds to ensure clarity and accurate experimental interpretation.

Frequently Asked Questions (FAQs)

Q1: I am using "this compound" and expecting A1 adenosine receptor agonism, but my results are inconsistent. What could be the issue?

A1: It is highly likely that there is a confusion between two similarly abbreviated compounds:

  • 2ccPA (2-carba-cyclic phosphatidic acid): This is a stabilized analog of cyclic phosphatidic acid. Its primary known effects are anti-inflammatory and chondroprotective, and it is not known to be an A1 adenosine receptor agonist.[1]

  • CCPA (2-Chloro-N6-cyclopentyladenosine): This is a well-characterized, highly selective A1 adenosine receptor agonist .[2]

Please verify the full chemical name and CAS number of your compound. The CAS number for this compound is 927880-40-8[3]. If you intend to study A1 adenosine receptor agonism, you should be using CCPA.

Q2: What are the expected effects of 2ccPA?

A2: 2ccPA has demonstrated several biological activities, primarily related to its anti-inflammatory and tissue-protective effects. In osteoarthritis models, it has been shown to:

  • Reduce pain and articular swelling.[1]

  • Suppress cartilage degeneration.[1]

  • Stimulate the synthesis of hyaluronic acid.

  • Suppress the production of matrix metalloproteinases (MMP-1, -3, and -13).

  • It has also been shown to have anti-inflammatory effects in macrophages by reducing prostaglandin E2 (PGE2) production.

Q3: What are the expected effects of CCPA?

A3: CCPA is a potent and selective A1 adenosine receptor agonist. Its effects are mediated by the activation of the A1 adenosine receptor and include:

  • Inhibition of adenylate cyclase activity.

  • Anticonvulsant activity in most developmental stages in rats.

  • Dose-dependent decreases in blood pressure and heart rate.

Troubleshooting Guide: 2ccPA (2-carba-cyclic phosphatidic acid) Experiments

Scenario 1: No effect of 2ccPA on MMP-1, -3, or -13 production in synoviocytes or chondrocytes.

  • Possible Cause 1: Incorrect cell model. The responsiveness to 2ccPA may be cell-type specific. The suppressive effects on MMPs have been observed in human osteoarthritis synoviocytes and chondrosarcoma SW1353 cells.

  • Troubleshooting Step 1: Verify that your chosen cell line is appropriate and has been previously shown to respond to similar stimuli.

  • Possible Cause 2: LPA1 receptor antagonist co-treatment. The suppressive effect of 2ccPA on MMP production is not mediated by the LPA1 receptor. If you are using an LPA1 antagonist expecting to block the effect of 2ccPA, you will not see an attenuation of the 2ccPA-induced suppression of MMPs.

  • Troubleshooting Step 2: Re-evaluate the signaling pathway you are investigating. The mechanism of 2ccPA's effect on MMPs is LPA1-independent.

Scenario 2: 2ccPA does not suppress IL-6 production.

  • Expected Outcome: This is actually an expected result. Studies have shown that 2ccPA does not have a significant effect on the production of the inflammatory cytokine interleukin-6 (IL-6).

  • Interpretation: This finding can help to delineate the specific anti-inflammatory pathway of 2ccPA, suggesting it does not involve the modulation of IL-6 in the tested systems.

Quantitative Data for 2ccPA
ParameterValueContextReference
In vivo dose (rabbit)Intra-articular injection (twice a week for 42 days)Reduced pain and articular swelling in an osteoarthritis model.
In vivo dose (mouse)1.6 mg/kg (intraperitoneal)Pharmacokinetic study, plasma half-life of 16 minutes.
In vivo dose (mouse)16 mg/kg (intraperitoneal)Distribution to various organs, including the brain, at 20 minutes.
Experimental Protocol: In Vitro Analysis of 2ccPA on MMP Production
  • Cell Culture: Human osteoarthritis synoviocytes or chondrosarcoma SW1353 cells are cultured in appropriate media.

  • Stimulation: Cells are often stimulated with an inflammatory agent like IL-1β to induce MMP production.

  • Treatment: Cells are co-treated with the inflammatory stimulus and varying concentrations of 2ccPA.

  • Incubation: Cells are incubated for a period sufficient to allow for MMP expression and secretion (e.g., 24-48 hours).

  • Analysis: The supernatant is collected to measure the levels of MMP-1, -3, and -13 using methods like ELISA or Western blot. Cell lysates can be used to analyze MMP mRNA levels via RT-qPCR.

Visualizations for 2ccPA

G cluster_0 2ccPA Experimental Workflow Troubleshooting start Start Experiment with 2ccPA unexpected Unexpected Result: No effect on MMPs start->unexpected expected_il6 Observation: No effect on IL-6 start->expected_il6 check_cell Verify Cell Model (e.g., human synoviocytes) unexpected->check_cell Possible Cause check_pathway Confirm LPA1-Independent Mechanism unexpected->check_pathway Possible Cause end End check_cell->end check_pathway->end conclusion Conclusion: This is an expected outcome, pathway is IL-6 independent expected_il6->conclusion conclusion->end

Caption: Troubleshooting logic for unexpected results in 2ccPA experiments.

G cluster_1 Known Signaling of 2ccPA in Chondrocytes 2ccPA 2ccPA Unknown_Receptor Unknown Receptor/ Mechanism 2ccPA->Unknown_Receptor LPA1R LPA1 Receptor 2ccPA->LPA1R X MMPs MMP-1, -3, -13 Production Unknown_Receptor->MMPs Hyaluronic_Acid Hyaluronic Acid Synthesis Unknown_Receptor->Hyaluronic_Acid

Caption: Signaling pathway of 2ccPA in chondrocytes.

Troubleshooting Guide: CCPA (2-Chloro-N6-cyclopentyladenosine) Experiments

Scenario 1: CCPA fails to inhibit adenylyl cyclase.

  • Possible Cause 1: Cell type lacks A1 adenosine receptors or functional Gi coupling. The A1 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase.

  • Troubleshooting Step 1: Confirm the expression of A1 adenosine receptors in your cell line using techniques like Western blot, RT-qPCR, or radioligand binding assays.

  • Possible Cause 2: Forskolin or other adenylyl cyclase activator concentration is too high. If you are using an activator to measure inhibition, excessively high concentrations may overcome the inhibitory effect of CCPA.

  • Troubleshooting Step 2: Perform a dose-response curve for the adenylyl cyclase activator to determine an optimal concentration for seeing inhibition.

Scenario 2: Unexpected excitatory effects of CCPA in hippocampal neurons.

  • Possible Cause: Developmental stage of the animal model. While CCPA generally has anticonvulsant effects, one study in 25-day-old rats showed that a higher dose of CCPA decreased the threshold for afterdischarges, indicating a pro-convulsant effect at this specific developmental stage.

  • Interpretation: The effect of CCPA on hippocampal excitability can be age-dependent. This may be due to differences in the expression or function of presynaptic A1 receptors during development.

Quantitative Data for CCPA
ParameterValueContextReference
Ki (A1)0.4 nMBinding affinity to A1 receptors in rat brain membranes.
Ki (A2)3900 nMBinding affinity to A2 receptors in rat striatal membranes.
Selectivity~10,000-foldA1 versus A2 receptor binding selectivity.
IC5033 nMInhibition of adenylate cyclase in rat fat cell membranes.
EC503500 nMStimulation of adenylate cyclase in human platelet membranes (A2 effect).
In vivo dose (rat)0.5 or 1 mg/kg (intraperitoneal)To study effects on hippocampal excitability.
Experimental Protocol: Adenylyl Cyclase Inhibition Assay
  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express A1 adenosine receptors.

  • Reaction Mix: Prepare a reaction buffer containing ATP, an ATP-regenerating system (like creatine kinase and phosphocreatine), a phosphodiesterase inhibitor (like IBMX), and a direct adenylyl cyclase activator (like forskolin).

  • Treatment: Add varying concentrations of CCPA to the reaction mix.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-15 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

  • cAMP Measurement: Measure the amount of cAMP produced using a commercially available ELISA or radioimmunoassay kit.

  • Data Analysis: Plot the concentration of CCPA against the percentage of adenylyl cyclase inhibition to determine the IC50 value.

Visualizations for CCPA

G cluster_2 A1 Adenosine Receptor Signaling Pathway CCPA CCPA A1R A1 Receptor CCPA->A1R Gi Gi Protein A1R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., decreased excitability) PKA->Cellular_Response

Caption: The canonical signaling pathway for the A1 adenosine receptor agonist CCPA.

References

How to control for vehicle effects when using 2Ccpa sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2Ccpa sodium (2-Carba-cyclic phosphatidic acid sodium salt) in their experiments. The focus is on effectively controlling for vehicle effects to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: For in vivo studies, the choice of vehicle depends on the route of administration. For intracerebroventricular (i.c.v.) injections, sterile artificial cerebrospinal fluid (aCSF) or sterile saline (0.9% NaCl) are appropriate vehicles.[1] For intraperitoneal (i.p.) injections, sterile saline (0.9% NaCl) is a commonly used and well-tolerated vehicle.[1]

Q2: What is a suitable vehicle for in vitro experiments using this compound?

A2: For in vitro studies, this compound can be dissolved in aqueous buffers. One published method for a related compound involves dissolving it in artificial gastric juice (2 g NaCl and 7 mL of 12 M HCl in 1000 mL water, pH 1.2) for specific experimental conditions. For general cell culture experiments, sterile phosphate-buffered saline (PBS) at a physiological pH (7.2-7.4) is a suitable vehicle. For compounds with limited aqueous solubility, a stock solution can be prepared in a minimal amount of ethanol or DMSO, followed by further dilution in the culture medium. However, it is crucial to ensure the final concentration of the organic solvent is minimal to avoid solvent-induced cellular effects.

Q3: How do I prepare a this compound solution for in vivo administration if it has poor solubility in saline alone?

A3: For isomers of 2Ccpa like L-Ccg-I that may have limited solubility, a pH adjustment method can be used. This involves dissolving the compound in a minimal amount of 1 M NaOH, followed by neutralization with 1 M HCl to a physiological pH of 7.2-7.4. The final volume is then adjusted with sterile PBS.[2] It is essential to filter-sterilize the final solution before administration.

Q4: Why is a vehicle control group essential in my experiments?

A4: A vehicle control group, which receives the same volume of the vehicle without the dissolved this compound, is critical to differentiate the pharmacological effects of the compound from any potential effects of the vehicle itself. Some vehicles, particularly those containing organic solvents like DMSO, can have physiological effects that could confound the experimental results.[1]

Q5: What are the potential side effects of common vehicles?

A5: While aqueous vehicles like saline and PBS are generally well-tolerated, organic solvents can cause adverse effects. For instance, dimethyl sulfoxide (DMSO), polyethylene glycol (PEG-400), and propylene glycol (PG) have been shown to cause motor impairment in animal studies.[1] Therefore, their use should be minimized, and the final concentration in the administered solution should be kept as low as possible.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the vehicle - The concentration of this compound exceeds its solubility in the chosen vehicle. - The pH of the solution is not optimal for solubility.- Try the pH adjustment method described in FAQ #3. - For in vitro studies, consider preparing a stock solution in a minimal amount of a suitable organic solvent (e.g., ethanol, DMSO) and then diluting it in the aqueous buffer. Ensure the final solvent concentration is low and test for solvent effects. - For related LPA compounds, solubility in PBS can be enhanced by the addition of 0.1% (w/v) bovine serum albumin (BSA).
Unexpected or adverse effects in the vehicle control group - The vehicle itself is causing a physiological response. - Contamination of the vehicle.- If using an organic solvent, reduce its final concentration. - Switch to a more inert vehicle, such as sterile saline or PBS, if possible. - Ensure all components of the vehicle are sterile and of high purity.
High variability in experimental results - Inconsistent preparation of the this compound solution. - Inaccurate administration of the drug or vehicle.- Prepare a fresh solution for each experiment and ensure complete dissolution. - Use precise and consistent injection techniques for all experimental groups. - Ensure accurate dosing based on the animal's body weight.
Difficulty dissolving this compound in aqueous solution - Intrinsic low aqueous solubility of the compound.- For the related compound L-Ccg-I, which is soluble in dilute aqueous base, a small amount of NaOH can aid dissolution before pH neutralization.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Administration (pH Adjustment Method)

This protocol is adapted from a method used for L-Ccg-I, an isomer of 2Ccpa.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolution: Add a minimal volume of sterile 1 M Sodium Hydroxide (NaOH) dropwise while vortexing until the powder is completely dissolved.

  • Neutralization: Carefully add sterile 1 M Hydrochloric Acid (HCl) dropwise to neutralize the solution. Monitor the pH using a calibrated pH meter, aiming for a physiological pH of 7.2-7.4.

  • Final Volume Adjustment: Add sterile Phosphate-Buffered Saline (PBS, pH 7.4) to reach the final desired concentration.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Administration of Vehicle and this compound Solution
  • Animal Groups: Divide animals into at least two groups: a vehicle control group and a this compound treatment group.

  • Dosing: Calculate the required dose of this compound based on the animal's body weight and the desired dosage.

  • Administration:

    • Intraperitoneal (i.p.) Injection: Administer the calculated volume of the this compound solution or the vehicle alone into the peritoneal cavity.

    • Intracerebroventricular (i.c.v.) Injection: Following stereotaxic surgery for cannula implantation, infuse the this compound solution or vehicle directly into the cerebral ventricles.

  • Observation: Monitor all animals for any adverse reactions following the injection.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_drug Prepare this compound Solution admin_drug Administer this compound prep_drug->admin_drug prep_vehicle Prepare Vehicle Control admin_vehicle Administer Vehicle prep_vehicle->admin_vehicle data_collection Data Collection admin_drug->data_collection admin_vehicle->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis animal_groups Randomize Animal Groups animal_groups->prep_drug animal_groups->prep_vehicle

Caption: Workflow for a typical in vivo experiment with this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPA_Receptor LPA Receptor (LPA1-6) G_Protein G-Proteins (Gi/o, Gq/11, G12/13) LPA_Receptor->G_Protein Downstream Downstream Effectors (PLC, PI3K, Rho) G_Protein->Downstream ERK ERK Activation Downstream->ERK Cellular_Response Cellular Responses (Proliferation, Migration, etc.) ERK->Cellular_Response extracellular This compound (extracellular) extracellular->LPA_Receptor

Caption: Simplified signaling pathway of this compound via LPA receptors.

References

Technical Support Center: In Vivo Delivery of 2Ccpa Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "2Ccpa sodium" is not uniquely defined in scientific literature and may refer to one of two distinct compounds: 2-carba-cyclic Phosphatidic acid (2ccPA) or 2-chloro-N6-cyclopentyladenosine (CCPA) . This guide provides detailed in vivo delivery and troubleshooting information for both compounds to ensure clarity and experimental success. Please verify the exact identity of your compound before proceeding.

Section 1: 2-carba-cyclic Phosphatidic Acid (2ccPA)

2ccPA is a chemically stabilized analog of cyclic phosphatidic acid (cPA), a lysophospholipid mediator with roles in suppressing cancer metastasis, alleviating osteoarthritis, and providing neuroprotection.[1] Its stability and potent biological activity make it a promising therapeutic candidate.[2]

Frequently Asked Questions (FAQs)
  • What is 2ccPA and what are its primary biological effects? 2ccPA is a synthetic analog of cyclic phosphatidic acid (cPA).[3] It has demonstrated anti-inflammatory, chondroprotective, and anti-fibrotic effects in various preclinical models.[4] It primarily acts by modulating lipid signaling pathways, including the autotaxin (ATX)/lysophosphatidic acid (LPA) axis.

  • What are the common routes of administration for 2ccPA in vivo? The most common routes are intraperitoneal (IP) injection for systemic delivery, oral administration using gastro-resistant capsules to bypass stomach acid, and local administration such as intra-articular injection for joint-related studies.

  • Is 2ccPA stable in solution? 2ccPA is stable in neutral or alkaline conditions. However, it is highly unstable in acidic environments, such as the stomach, where it rapidly degrades.

  • What is the main metabolite of 2ccPA? In acidic conditions or through enzymatic action by autotaxin (ATX) in vivo, 2ccPA is hydrolyzed to 2-carba-lysophosphatidic acid (2carbaLPA), which is also biologically active.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or no bioavailability after oral gavage. Acid degradation. 2ccPA is unstable in the acidic environment of the stomach.Use a gastro-resistant, enterosoluble capsule or tablet to protect the compound until it reaches the neutral pH of the intestine. Alternatively, consider intraperitoneal injection for direct systemic delivery.
Rapid clearance and short duration of action after IP injection. Short plasma half-life. 2ccPA has a very short half-life in plasma (approx. 16 minutes in mice).For sustained exposure, consider more frequent dosing, continuous infusion via an osmotic pump, or developing a slow-release formulation.
High variability in experimental results. Inconsistent administration or animal model variability. Ensure precise, consistent dosing technique. Use age- and weight-matched animals and consider potential sex differences. Blinding and randomization are crucial for reducing bias.
Unexpected biological effects observed. Activity of the metabolite. The primary metabolite, 2carbaLPA, is a potent agonist for LPA receptors and may mediate some of the observed effects.It is advisable to measure both 2ccPA and 2carbaLPA levels in plasma and target tissues to fully understand the pharmacokinetic-pharmacodynamic relationship.
Data Presentation: Pharmacokinetics of 2ccPA
ParameterSpeciesRouteDoseValueCitation
Plasma Half-life (t½) MouseIntraperitoneal1.6 mg/kg16 minutes
Time to Peak (Tmax) RatOral (enterosoluble capsule)N/A2 hours
Tissue Distribution MouseIntraperitoneal16 mg/kgDetected in brain and other organs at 20 min
Experimental Protocols

1. Intraperitoneal (IP) Injection of 2ccPA in Mice

  • Objective: To achieve rapid systemic circulation of 2ccPA.

  • Materials:

    • 2ccPA

    • Sterile, pH 7.4 phosphate-buffered saline (PBS)

    • Sterile 1 mL syringes

    • Sterile 25-27G needles

  • Methodology:

    • Preparation: Dissolve 2ccPA in sterile PBS (pH 7.4) to the desired concentration immediately before use. Ensure the solution is clear.

    • Dosing: Calculate the required volume based on the animal's body weight. The maximum recommended injection volume for a mouse is 10 mL/kg.

    • Restraint: Properly restrain the mouse, ensuring the head is tilted slightly downwards to move abdominal organs away from the injection site.

    • Injection: Identify the lower right quadrant of the abdomen. Insert the needle at a 30-40° angle with the bevel facing up.

    • Verification: Gently pull back the plunger to ensure no fluid (urine or blood) is aspirated.

    • Administration: Inject the solution smoothly and withdraw the needle.

    • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

2. Oral Administration of 2ccPA in Rats using Enterosoluble Capsules

  • Objective: To achieve oral bioavailability of 2ccPA by protecting it from stomach acid.

  • Materials:

    • 2ccPA

    • Enterosoluble gelatin capsules (e.g., Eudragit-coated)

    • Excipient/filler (if needed)

    • Animal gavage needle

  • Methodology:

    • Preparation: Accurately weigh the required dose of 2ccPA and load it into an appropriately sized enterosoluble capsule.

    • Restraint: Gently restrain the rat.

    • Administration: Place the capsule at the tip of a gavage needle or appropriate dosing device. Carefully insert the device into the esophagus and deliver the capsule into the stomach. A small amount of water can be used to facilitate swallowing.

    • Confirmation: Observe the animal to ensure the capsule has been successfully swallowed.

    • Monitoring: Return the animal to its cage. Plasma levels are expected to peak around 2 hours post-administration.

Visualizations

G cluster_workflow Experimental Workflow for 2ccPA Administration start Start: 2ccPA Experiment goal Systemic or Local Effect? start->goal systemic Systemic goal->systemic Systemic local Local (e.g., Joint) goal->local Local route_choice Rapid vs. Sustained Oral? systemic->route_choice ia_injection Intra-articular Injection local->ia_injection ip_injection Intraperitoneal (IP) Injection route_choice->ip_injection Rapid oral_capsule Oral Admin via Enterosoluble Capsule route_choice->oral_capsule Sustained analysis Pharmacokinetic / Pharmacodynamic Analysis ip_injection->analysis oral_capsule->analysis ia_injection->analysis

Caption: Workflow for selecting a 2ccPA delivery method.

G cluster_degradation In Vivo Fate of 2ccPA Compound_2ccPA 2-carba-cyclic Phosphatidic Acid (2ccPA) Metabolite_2carbaLPA 2-carba-Lysophosphatidic Acid (2carbaLPA) (Active Metabolite) Compound_2ccPA->Metabolite_2carbaLPA Acid Hydrolysis (Stomach) or Autotaxin (ATX)

Caption: Degradation pathway of 2ccPA in vivo.

Section 2: 2-chloro-N6-cyclopentyladenosine (CCPA)

CCPA is a potent and highly selective agonist for the A1 adenosine receptor. Due to its high selectivity (reportedly up to 10,000-fold for A1 over A2A receptors), it is a valuable tool for studying the physiological roles of the A1 receptor in vivo.

Frequently Asked Questions (FAQs)
  • What is CCPA's mechanism of action? CCPA selectively binds to and activates the A1 adenosine receptor, a G-protein coupled receptor. This activation leads to various downstream effects, including inhibition of adenylyl cyclase, which reduces intracellular cAMP.

  • What are the typical in vivo applications of CCPA? Researchers use CCPA to investigate the roles of A1 receptor activation in various physiological and pathological processes, including neuroprotection, cardiovascular function, pain perception, and seizure activity.

  • How should I dissolve CCPA for in vivo use? CCPA is soluble in DMSO and ethanol (up to 100 mM) and methanol. For in vivo injections, a common practice is to prepare a concentrated stock in DMSO and then dilute it with saline or another aqueous vehicle to the final desired concentration, ensuring the final DMSO concentration is low (typically <10%) to avoid toxicity.

  • What is the expected duration of action for CCPA in vivo? Direct pharmacokinetic data for CCPA is limited. However, a related compound, CPA, has a half-life of about 25 minutes in rat blood, suggesting that CCPA's effects after a single injection may also be relatively short-lived.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Precipitation of CCPA upon dilution of DMSO stock with saline. Poor aqueous solubility. CCPA has limited solubility in water. Diluting a concentrated DMSO stock too quickly or into a cold aqueous vehicle can cause it to crash out of solution.Warm the saline slightly before dilution. Add the saline to the DMSO stock slowly while vortexing. Consider using a co-solvent or a formulation aid like cyclodextrin if precipitation persists.
Observed cardiovascular side effects (e.g., bradycardia). On-target A1 receptor activation. A1 adenosine receptors are present in the heart and their activation can cause a decrease in heart rate.Start with a lower dose and perform a dose-response study. In some studies, an A1 receptor antagonist like DPCPX has been used to reverse side effects after the desired therapeutic window.
Lack of a clear biological response. Inadequate dose or poor bioavailability. The dose may be insufficient to achieve the necessary receptor occupancy in the target tissue.Verify the potency and purity of your CCPA lot. Increase the dose in a stepwise manner. Ensure the injection was administered correctly (intraperitoneally and not into the gut or fat pad).
High inter-animal variability. Differences in metabolism or experimental procedure. Standard sources of in vivo variability apply.Strictly control all experimental variables, including animal age, sex, and housing conditions. Use a sufficient number of animals per group and apply randomization and blinding to minimize bias.
Data Presentation: In Vivo Dosing of CCPA
SpeciesRouteDoseObserved EffectCitation
RatIntraperitoneal0.5 - 1.0 mg/kgIncreased threshold for hippocampal afterdischarges (anticonvulsant effect)
RabbitIntravenous0.125 - 0.25 mg/kgCardioprotective; limited myocardial infarct size
RatIntraperitonealN/ASuppression of ethanol withdrawal signs
Experimental Protocol

1. Intraperitoneal (IP) Injection of CCPA in Rats

  • Objective: To achieve systemic delivery of CCPA for studying A1 adenosine receptor activation.

  • Materials:

    • CCPA powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile 0.9% saline

    • Sterile syringes and 23-25G needles

  • Methodology:

    • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of CCPA in 100% DMSO. This stock can be stored at -20°C.

    • Working Solution Preparation (prepare fresh daily): a. Warm the DMSO stock to room temperature. b. Calculate the final volume needed for your cohort. c. Dilute the DMSO stock with sterile 0.9% saline to the final desired concentration (e.g., 0.1 mg/mL). The final concentration of DMSO should be kept low (e.g., 5-10%) to minimize toxicity. For a 10% DMSO vehicle, mix 1 part of your stock solution with 9 parts saline.

    • Dosing: Administer the calculated volume based on the rat's body weight. The maximum recommended IP injection volume for a rat is 10 mL/kg.

    • Administration: Follow the standard procedure for IP injection in rats, restraining the animal securely and injecting into the lower abdominal quadrant.

    • Monitoring: Observe the animal for expected effects and any signs of distress, particularly changes in heart rate or sedation.

Visualizations

G cluster_pathway Simplified CCPA Signaling Pathway CCPA CCPA A1R Adenosine A1 Receptor (GPCR) CCPA->A1R Binds & Activates Gi Gi Protein Activation A1R->Gi AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP ↓ intracellular cAMP AC->cAMP response Cellular Response (e.g., ↓ neuronal firing) cAMP->response

Caption: CCPA action via the A1 adenosine receptor.

G cluster_workflow General Workflow for a CCPA In Vivo Study start Start: Hypothesis on A1 Receptor Function prep Prepare CCPA Solution (e.g., 10% DMSO in Saline) start->prep animals Acclimate & Baseline Measurements on Animals prep->animals randomize Randomize into Groups (Vehicle, CCPA Dose 1, etc.) animals->randomize admin Administer CCPA or Vehicle (e.g., Intraperitoneal Injection) randomize->admin observe Observe & Record Data (e.g., Behavior, Physiology) admin->observe endpoint Collect Samples at Endpoint (Plasma, Tissue) observe->endpoint analysis Analyze Data & Report endpoint->analysis

Caption: Typical experimental workflow for in vivo CCPA studies.

References

Technical Support Center: Autotaxin Inhibition Assays with 2Ccpa Sodium

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and other common issues encountered when using 2Ccpa sodium in autotaxin (ATX) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is Autotaxin (ATX) and what is its function? Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity.[1][2] Its primary role is to hydrolyze lysophosphatidylcholine (LPC) in the extracellular space to produce lysophosphatidic acid (LPA).[2][3][4] LPA is a bioactive lipid that signals through at least six G protein-coupled receptors (LPAR1-6) to influence a wide array of cellular processes, including cell proliferation, migration, survival, and differentiation. The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including cancer, inflammation, and fibrosis.

Q2: What is this compound and how does it inhibit Autotaxin? this compound is a small-molecule inhibitor of autotaxin. While specific details on its binding mode are proprietary, it is designed to interact with the active site of the ATX enzyme, preventing the hydrolysis of its substrate, LPC, and thereby reducing the production of LPA.

Q3: What are the recommended storage and handling conditions for this compound? For optimal performance and stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For creating stock solutions, use an appropriate solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce variability into your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during autotaxin inhibition assays using this compound.

Issue 1: High Variability Between Replicates

Q: Why am I observing high variability or poor reproducibility in my assay results?

A: High variability can stem from several sources, ranging from pipetting errors to reagent instability. A systematic approach is key to identifying the cause.

  • Pipetting and Mixing: Ensure accurate and consistent pipetting, especially for enzymes, substrates, and inhibitors. Thoroughly mix all solutions before dispensing them into the assay plate.

  • Plate Effects: Evaporation from wells on the outer edges of a microplate can concentrate reagents and affect reaction rates. To mitigate this, avoid using the outer wells or fill them with a blank solution like water or buffer. Using the same type of microplate for all experiments is also recommended for consistency.

  • Reagent Quality and Stability:

    • Enzyme Activity: Avoid repeated freeze-thaw cycles of the ATX enzyme stock. Prepare fresh dilutions for each experiment and keep the enzyme on ice.

    • Inhibitor Stock: Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.

    • Substrate Integrity: Fluorogenic substrates can be sensitive to light and pH. Store them protected from light and ensure the assay buffer pH is optimal.

  • Incubation Conditions: Maintain a consistent temperature during the assay incubation. Temperature gradients across the plate can lead to significant variability. Many standard protocols recommend incubating at 37°C.

Issue 2: Inconsistent or Unexpected IC50 Values

Q: My calculated IC50 value for this compound is different from expected values or varies between experiments. What could be the cause?

A: Discrepancies in IC50 values are common and often related to assay conditions. The IC50 value is not an absolute constant but is dependent on the experimental setup.

  • Substrate Concentration: The measured IC50 value of a competitive inhibitor is dependent on the substrate concentration used in the assay. If the substrate concentration is much higher than its Michaelis-Menten constant (Km), a higher concentration of the inhibitor will be required to achieve 50% inhibition. For consistent results, use a substrate concentration at or below the Km.

  • Enzyme Concentration: The concentration of the ATX enzyme should be optimized to ensure the reaction proceeds within the linear range for the duration of the assay.

  • Assay Buffer Composition: Components in the assay buffer, such as detergents or metal ions, can influence enzyme activity and inhibitor potency. Autotaxin is a metal-dependent enzyme, so avoid introducing chelating agents like EDTA into your samples or buffers.

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor should be kept low (typically below 1%) and be consistent across all wells, including controls.

Issue 3: High Background Signal or Low Signal-to-Noise Ratio

Q: I am observing a high signal in my "no-enzyme" control wells, or the overall signal is weak. How can I fix this?

A: A high background or low signal can mask the true enzymatic activity and reduce the assay's sensitivity.

  • Substrate Autohydrolysis: The fluorogenic substrate may be unstable and hydrolyze spontaneously in the assay buffer. This can be tested by incubating the substrate in the buffer without the enzyme and measuring fluorescence over time.

  • Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. Use high-purity water and reagents to prepare fresh buffers.

  • Incorrect Wavelengths: Ensure the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorophore being used.

  • Compound Interference: The test compound itself might be fluorescent at the assay wavelengths or may quench the fluorescence of the product. It is crucial to run controls containing the inhibitor without the enzyme to check for this interference.

Data Presentation: Assay Parameters

For reproducible results, it is critical to document and standardize assay conditions. Below are tables summarizing typical quantitative data and parameters for ATX inhibition assays.

Table 1: Typical IC50 Values for ATX Inhibitors under Specific Assay Conditions

InhibitorSubstrate (Concentration)ATX Conc. (nM)IC50 (nM)Reference
Compound A LPC (40 µM)-2,500
HA130 LPC (40 µM)-28
Inhibitor 1 LPC (40 µM)105.7
PF-8380 LPC-1.7
Compound 3 bis-pNPP-3.86
Compound 4 bis-pNPP-12.70
Compound 46 FS-3-21

Note: IC50 values are highly dependent on assay conditions and the specific substrate used. This table is for illustrative purposes.

Table 2: Recommended Assay Component Concentrations

ComponentRecommended Concentration RangeKey Consideration
Autotaxin (ATX) 5 - 20 nMTitrate to find the optimal concentration for linear reaction kinetics.
Substrate (FS-3) 1 - 5 µMUse a concentration near the Km for best results in competitive inhibition studies.
Substrate (LPC) 10 - 100 µMEnsure it is free of contaminating LPA.
This compound 0.1 nM - 10 µM (Dose-response)Perform a wide range of dilutions to accurately determine the IC50.
DMSO < 1% (final concentration)Keep consistent across all wells to avoid solvent-induced artifacts.

Experimental Protocols & Visualizations

Signaling Pathway of Autotaxin

Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. It converts lysophosphatidylcholine (LPC) into LPA, which then binds to G protein-coupled receptors (GPCRs) on the cell surface to trigger various downstream cellular responses. This compound inhibits this process by blocking ATX activity.

ATX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes Conversion GPCR LPA Receptor (LPAR) LPA->GPCR Binds & Activates Inhibitor This compound Inhibitor->ATX Inhibits Downstream Downstream Signaling (Cell Proliferation, Migration, etc.) GPCR->Downstream Triggers

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Protocol: Fluorometric Autotaxin Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of this compound using a fluorogenic ATX substrate like FS-3.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 0.01% BSA.

    • Autotaxin Enzyme: Dilute recombinant human ATX to the desired final concentration (e.g., 10 nM) in cold assay buffer immediately before use.

    • Substrate (FS-3): Dilute the FS-3 stock to the desired final concentration (e.g., 2 µM) in assay buffer. Protect from light.

    • Inhibitor (this compound): Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer to the desired concentrations. Ensure the final DMSO concentration is constant for all wells.

  • Assay Procedure:

    • Add 20 µL of the serially diluted this compound solutions (or vehicle control) to the wells of a black 96-well microplate.

    • Add 60 µL of the diluted ATX enzyme solution to each well.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the diluted FS-3 substrate solution to each well.

    • Immediately begin kinetic measurement of fluorescence intensity on a plate reader (e.g., Excitation: 485 nm, Emission: 528 nm). Read every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the reaction rates by subtracting the rate of the "no-enzyme" control.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

Assay_Workflow start Start reagent_prep 1. Reagent Preparation (Buffer, ATX, Substrate, Inhibitor) start->reagent_prep plate_setup 2. Plate Setup Add Inhibitor/Vehicle to Wells reagent_prep->plate_setup pre_incubation 3. Pre-incubation Add ATX Enzyme, Incubate 15 min at 37°C plate_setup->pre_incubation reaction_start 4. Initiate Reaction Add Substrate to all wells pre_incubation->reaction_start measurement 5. Kinetic Measurement Read Fluorescence on Plate Reader reaction_start->measurement analysis 6. Data Analysis Calculate Slopes, % Inhibition, and IC50 measurement->analysis end End analysis->end

Caption: Standard workflow for an in vitro autotaxin inhibition assay.

Troubleshooting Logic Diagram

Troubleshooting_Flowchart start Problem Observed high_variability High Variability? start->high_variability bad_ic50 Inconsistent IC50? high_variability->bad_ic50 No check_pipetting Review Pipetting Technique & Plate Mixing high_variability->check_pipetting Yes high_background High Background? bad_ic50->high_background No check_substrate_conc Verify Substrate Concentration (Use at/below Km) bad_ic50->check_substrate_conc Yes end Consult Further Documentation high_background->end No check_autohydrolysis Run 'Substrate + Buffer' (No-Enzyme) Control high_background->check_autohydrolysis Yes check_plate_layout Avoid Outer Wells Use Consistent Plate Type check_pipetting->check_plate_layout check_reagents Aliquot Reagents Avoid Freeze-Thaw Cycles check_plate_layout->check_reagents check_buffer Check Buffer pH & for Contaminants (e.g., EDTA) check_substrate_conc->check_buffer check_dmso Ensure Final DMSO < 1% & is Consistent check_buffer->check_dmso check_reagent_purity Use Fresh, High-Purity Reagents check_autohydrolysis->check_reagent_purity check_compound_signal Run 'Inhibitor + Buffer' (No-Enzyme) Control check_reagent_purity->check_compound_signal

Caption: A logical flowchart for troubleshooting common autotaxin assay issues.

References

Potential for non-specific binding of 2Ccpa sodium in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2Ccpa sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in various assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues you may encounter during your experiments, with a focus on the potential for non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the expected specificity of this compound for the A1 adenosine receptor?

2-Chloro-N6-cyclopentyladenosine (2Ccpa or CCPA) is a potent and highly selective agonist for the adenosine A1 receptor.[1][2] Published data consistently demonstrates its high affinity for the A1 receptor, with Ki values in the sub-nanomolar to low nanomolar range, and significantly lower affinity for other adenosine receptor subtypes.[1][3] This high selectivity makes it an excellent tool for studying A1 receptor function.

Below is a summary of the binding affinities of 2Ccpa for various human adenosine receptor subtypes.

Receptor SubtypeBinding Affinity (Ki)
A1 0.4 - 0.8 nM
A2A2300 nM
A2B18800 nM (EC50)
A338 - 42 nM

Note: While highly selective for the A1 receptor, it has been reported that at higher concentrations, 2Ccpa can act as an antagonist at the A3 adenosine receptor.

Q2: I am concerned about non-specific binding of this compound in my assay. How can I determine the level of non-specific binding?

While this compound is known for its high specificity, it is always good practice to experimentally determine the level of non-specific binding in your specific assay system. This is typically achieved by measuring the binding of a radiolabeled form of 2Ccpa (or another A1 receptor radioligand) in the presence of a high concentration of a non-labeled (cold) competing ligand. The principle is that the cold ligand will occupy all the specific receptor sites, so any remaining radioligand binding is considered non-specific.

A detailed protocol for a radioligand binding assay to determine total, specific, and non-specific binding is provided in the "Experimental Protocols" section below.

Q3: My assay is showing high non-specific binding. What are the common causes and how can I troubleshoot this?

High non-specific binding can obscure your specific signal and lead to inaccurate results. It is often caused by the ligand binding to components other than the target receptor, such as filters, lipids, or other proteins.

Here are some common causes and troubleshooting steps:

  • Radioligand Issues:

    • High Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Try using a concentration at or below the Kd value.

    • Hydrophobicity: Hydrophobic ligands tend to exhibit higher non-specific binding.

  • Assay Conditions:

    • Buffer Composition: The pH, ionic strength, and presence of detergents or blocking agents in your buffer can significantly impact non-specific binding.

      • Recommendation: Consider adding Bovine Serum Albumin (BSA) to your buffer to block non-specific sites. Increasing the salt concentration can also help reduce electrostatic interactions.

    • Incubation Time and Temperature: Longer incubation times or higher temperatures can sometimes increase non-specific binding. Optimize these parameters to ensure specific binding reaches equilibrium while keeping non-specific binding low.

  • Receptor Preparation:

    • Excessive Protein: Using too much membrane protein in the assay can increase non-specific binding sites. Titrate the amount of membrane preparation to find the optimal concentration.

  • Filtration and Washing:

    • Filter Type: The type of filter used can influence non-specific binding. Glass fiber filters are common, but it may be necessary to test different types.

    • Washing: Inadequate washing can leave unbound radioligand on the filter. Increase the number and/or volume of washes with ice-cold wash buffer. Pre-soaking filters in buffer or a blocking agent can also be beneficial.

Experimental Protocols

Protocol: Radioligand Binding Assay to Determine Total, Specific, and Non-Specific Binding

This protocol provides a general framework for a filtration-based radioligand binding assay. Optimization of specific parameters (e.g., incubation time, temperature, protein concentration) is recommended for each experimental system.

Materials:

  • Receptor source (e.g., cell membranes expressing the A1 adenosine receptor)

  • Radiolabeled ligand (e.g., [3H]CCPA)

  • Unlabeled (cold) competing ligand (e.g., non-radiolabeled this compound or another A1 receptor ligand like DPCPX)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM MgCl2 and 0.1% BSA)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus (cell harvester)

  • Scintillation vials

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare three sets of reaction tubes:

    • Total Binding: Add assay buffer, receptor preparation, and radiolabeled ligand.

    • Non-Specific Binding (NSB): Add assay buffer, receptor preparation, a high concentration of unlabeled competing ligand (typically 100-1000 fold higher than the radioligand's Kd), and radiolabeled ligand.

    • Blank (optional): Add assay buffer and radiolabeled ligand (no receptor preparation) to measure binding to the filter.

  • Incubation: Incubate all tubes at a constant temperature for a sufficient time to reach equilibrium. This should be determined empirically.

  • Filtration: Rapidly filter the contents of each tube through a pre-soaked glass fiber filter using a cell harvester.

  • Washing: Immediately wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding

    • Plot the specific binding as a function of the radioligand concentration to determine Kd and Bmax.

Visualizations

A1 Adenosine Receptor Signaling Pathway

A1_Signaling_Pathway This compound This compound A1R A1 Adenosine Receptor This compound->A1R Agonist Binding Gi Gi Protein A1R->Gi Activation PLC Phospholipase C (PLC) Gi->PLC Activates AC Adenylate Cyclase (AC) Gi->AC Inhibits Ca_release Intracellular Ca²⁺ Release PLC->Ca_release Leads to ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion Non_Specific_Binding_Workflow cluster_setup Reaction Setup cluster_analysis Data Analysis Total_Binding Total Binding Tubes (Receptor + Radioligand) Incubation Incubate to Equilibrium Total_Binding->Incubation NSB Non-Specific Binding Tubes (Receptor + Radioligand + Cold Ligand) NSB->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Washing Wash Filters (Remove Unbound Ligand) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Calculation Specific Binding = Total Counts - NSB Counts Counting->Calculation

References

Validation & Comparative

A Comparative Analysis of 2Ccpa Sodium and Other Autotaxin Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of 2Ccpa sodium (also known as 2-carba-cyclic-phosphatidic acid) and other prominent autotaxin inhibitors. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective assessment of these compounds.

Introduction to Autotaxin and Its Inhibition

Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with a pivotal role in extracellular signaling.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator.[1][2][3] LPA, through its interaction with at least six G protein-coupled receptors (LPAR1-6), instigates a multitude of cellular responses, including proliferation, migration, survival, and differentiation. The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, such as cancer, idiopathic pulmonary fibrosis (IPF), and inflammatory disorders, making it a compelling therapeutic target. Consequently, the development of potent and selective ATX inhibitors is an area of intense research.

Comparative Efficacy of Autotaxin Inhibitors

The following table summarizes the in vitro efficacy of this compound and other well-characterized autotaxin inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorChemical ClassTargetIC50 (in vitro)Assay ConditionsReference
This compound Phospholipid analogAutotaxinPotent inhibitor; specific IC50 not reported in reviewed literatureNot specified
GLPG1690 (Ziritaxestat) Small moleculeAutotaxin131 nM (human ATX)Biochemical assay
242 nM (human plasma)LPA production assay
PF-8380 Small moleculeAutotaxin2.8 nM (isolated enzyme)Isolated enzyme assay
101 nM (human whole blood)Whole blood assay
HA-155 Boronic acid derivativeAutotaxin5.7 nMNot specified
S32826 Lipid-likeAutotaxin5.6 nMLPC assay
BrP-LPA Phosphonate analog of LPAAutotaxin0.7–1.6 µMLPC assay

Note: While a specific IC50 value for the direct inhibition of autotaxin by this compound was not available in the reviewed literature, multiple sources confirm that carba analogs of cyclic phosphatidic acid, including 2Ccpa, are potent inhibitors of autotaxin activity and LPA production.

Experimental Protocols

The determination of autotaxin inhibition is commonly performed using fluorometric or colorimetric assays. Below are detailed methodologies for two widely used protocols.

Amplex Red Autotaxin Assay

This assay provides a sensitive and continuous measurement of autotaxin activity.

Principle: Autotaxin hydrolyzes LPC to generate choline and LPA. Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent product, resorufin. The increase in fluorescence is directly proportional to the amount of choline released and thus to the autotaxin activity.

Materials:

  • Human recombinant Autotaxin

  • Lysophosphatidylcholine (LPC) (e.g., 1-oleoyl-LPC)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

  • Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590-600 nm)

Procedure:

  • Prepare a reaction mixture containing assay buffer, Amplex Red reagent, HRP, and choline oxidase.

  • Add the test inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Add the reaction mixture to each well.

  • Add human recombinant autotaxin to all wells except for the no-enzyme control.

  • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate the reaction by adding the LPC substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity over time using a microplate reader at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

FS-3 Autotaxin Assay

This is a direct and sensitive fluorogenic assay for autotaxin activity.

Principle: The FS-3 substrate is a synthetic analog of LPC that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by autotaxin, the fluorophore is released from the quencher, resulting in a significant increase in fluorescence.

Materials:

  • Human recombinant Autotaxin

  • FS-3 substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

  • Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520-530 nm)

Procedure:

  • Add the test inhibitor at various concentrations to the wells of the microplate. Include a vehicle control and a positive control inhibitor.

  • Add human recombinant autotaxin to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the FS-3 substrate to all wells.

  • Monitor the increase in fluorescence intensity over time at 37°C using a microplate reader.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizing Key Processes

To further aid in the understanding of autotaxin inhibition, the following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

Autotaxin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding & Activation Inhibitor Autotaxin Inhibitor (e.g., this compound) Inhibitor->ATX Inhibition G_Protein G Proteins (Gq/11, Gi/o, G12/13, Gs) LPAR->G_Protein Activation Downstream Downstream Signaling (e.g., PLC, PI3K/Akt, Rho) G_Protein->Downstream Signal Transduction Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response Leads to

Autotaxin-LPA signaling pathway and the point of inhibition.

Experimental Workflow for Autotaxin Inhibitor Screening cluster_preparation Assay Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Plate_Setup Plate Setup (Controls, Inhibitor Concentrations) Reagents->Plate_Setup Inhibitors Prepare Inhibitor Dilutions Inhibitors->Plate_Setup Pre_incubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Data_Acquisition Kinetic Measurement (Fluorescence/Absorbance) Reaction_Initiation->Data_Acquisition Rate_Calculation Calculate Reaction Rates Data_Acquisition->Rate_Calculation Inhibition_Calculation Determine % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination IC50 Calculation (Dose-Response Curve) Inhibition_Calculation->IC50_Determination

A typical experimental workflow for evaluating autotaxin inhibitors.

Conclusion

The inhibition of autotaxin is a promising therapeutic strategy for a range of diseases. While this compound is a recognized potent inhibitor of autotaxin, this guide highlights the availability of several other potent small molecule and lipid-like inhibitors with well-defined in vitro efficacies. The provided experimental protocols and visual diagrams offer a foundational resource for researchers aiming to evaluate and compare the efficacy of these and other novel autotaxin inhibitors. Further head-to-head studies are warranted to fully elucidate the comparative in vivo efficacy and pharmacokinetic profiles of these compounds.

References

Head-to-head comparison of 2Ccpa sodium and LPA receptor agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison between traditional Lysophosphatidic Acid (LPA) receptor agonists and 2Ccpa sodium, a stabilized analog of cyclic phosphatidic acid (cPA). Understanding the distinct mechanisms and cellular effects of these compounds is crucial for designing targeted experiments and developing novel therapeutics.

Introduction to LPA Signaling

Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a potent extracellular signaling molecule. It exerts a wide range of biological effects by activating at least six specific G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆.[1][2] These receptors are expressed in numerous tissues and cell types, playing critical roles in fundamental cellular processes such as proliferation, survival, migration, and differentiation.[2][3] The complexity of LPA signaling, arising from multiple receptor subtypes and their coupling to various G proteins, makes it a significant area of interest for therapeutic intervention in conditions ranging from cancer to fibrosis and neuropathic pain.[3]

LPA receptor agonists are compounds that mimic the action of endogenous LPA, activating these receptors to initiate downstream signaling cascades. In contrast, 2-carba-cyclic phosphatidic acid (2Ccpa) sodium is a synthetic, chemically stabilized derivative of cyclic phosphatidic acid (cPA), a naturally occurring LPA analog. While cPA and its derivatives can interact with the LPA signaling system, their mechanisms and ultimate cellular outcomes can differ significantly from those of classical LPA agonists.

Mechanism of Action: A Tale of Two Pathways

LPA Receptor Agonists: Broad Cellular Activation

LPA receptor agonists function by binding directly to one or more of the six LPA receptors on the cell surface. These receptors are coupled to four main families of heterotrimeric G proteins: Gαi/o, Gαq/11, Gα12/13, and Gαs. The specific G protein activated depends on the receptor subtype and the cell type, leading to a cascade of distinct downstream events:

  • Gαq/11 Coupling: Activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).

  • Gαi/o Coupling: Inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. It can also activate the PI3K-Akt and Ras-MAPK pathways, promoting cell survival and proliferation.

  • Gα12/13 Coupling: Primarily activates the small GTPase Rho, leading to cytoskeletal rearrangements, stress fiber formation, and regulation of cell migration and morphology.

  • Gαs Coupling: Unique to the LPA₄ receptor, this pathway activates adenylyl cyclase, leading to an increase in cAMP levels.

This promiscuous coupling allows LPA agonists to influence a vast array of cellular functions, making them powerful tools for studying fundamental biology but challenging for targeted therapeutic development due to potential off-target effects.

LPA_Signaling_Pathway cluster_membrane Cell Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors LPA_Agonist LPA Agonist LPAR LPA Receptor (LPA1-6) LPA_Agonist->LPAR Gq Gαq/11 LPAR->Gq Gi Gαi/o LPAR->Gi G1213 Gα12/13 LPAR->G1213 PLC PLC Gq->PLC AC Adenylyl Cyclase ↓ Gi->AC PI3K PI3K Gi->PI3K MAPK_Activation MAPK Pathway Gi->MAPK_Activation Rho Rho G1213->Rho Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Cell_Survival Cell Survival PI3K->Cell_Survival Cytoskeletal_Changes Cytoskeletal Changes Rho->Cytoskeletal_Changes

Caption: Generalized LPA receptor signaling pathways. (Within 100 characters)
This compound: A Multi-faceted Modulator

This compound, a stable cPA analog, exhibits a more nuanced mechanism of action. While it can act as an agonist at LPA receptors, its effects are not solely dependent on them. This dual activity gives it a unique pharmacological profile, particularly in inflammatory and degenerative conditions.

  • LPA Receptor-Dependent Actions: Studies have shown that 2Ccpa can induce glial cell proliferation through the activation of LPA receptors. This effect is abolished by the LPA₁/₃ receptor antagonist Ki16425 and involves the activation of the downstream Extracellular signal-regulated kinase (ERK) pathway.

  • LPA Receptor-Independent Actions: In the context of osteoarthritis, 2Ccpa demonstrates significant chondroprotective effects that appear to be independent of the LPA₁ receptor. It stimulates the synthesis of hyaluronic acid and, importantly, suppresses the production of cartilage-degrading enzymes like matrix metalloproteinases (MMP-1, -3, and -13) in synoviocytes and chondrocytes, even in the presence of inflammatory stimuli like IL-1β.

  • Autotaxin (ATX) Inhibition: 2Ccpa has also been shown to inhibit autotaxin, the primary enzyme responsible for producing extracellular LPA. By reducing the synthesis of pro-inflammatory LPA, 2Ccpa can exert an additional layer of anti-inflammatory control.

This multi-pronged mechanism—combining targeted receptor agonism, receptor-independent chondroprotection, and inhibition of LPA production—positions this compound as a potential Disease-Modifying Osteoarthritis Drug (DMOAD).

2Ccpa_Sodium_Mechanism cluster_receptor LPA Receptor-Dependent cluster_independent LPA Receptor-Independent cluster_atx Enzyme Inhibition 2Ccpa This compound LPAR LPA Receptors 2Ccpa->LPAR Agonist Activity Chondrocytes Chondrocytes/ Synoviocytes 2Ccpa->Chondrocytes Direct Effect ATX Autotaxin (ATX) 2Ccpa->ATX Inhibition ERK ERK Activation LPAR->ERK Glial_Proliferation Glial Cell Proliferation ERK->Glial_Proliferation HA ↑ Hyaluronic Acid Synthesis Chondrocytes->HA MMP ↓ MMP-1, -3, -13 Production Chondrocytes->MMP Chondroprotection Chondroprotection HA->Chondroprotection MMP->Chondroprotection LPA_Prod ↓ LPA Production ATX->LPA_Prod

Caption: The multi-faceted mechanism of this compound. (Within 100 characters)

Quantitative Data Comparison

Direct head-to-head quantitative comparisons in the same experimental systems are limited. The following table summarizes available data from various sources to provide a comparative overview. Researchers should note that EC₅₀ and Kᵢ values can vary significantly based on the cell line, receptor expression levels, and assay methodology used.

ParameterLPA Receptor Agonists (General)This compound
Target(s) LPA Receptors (LPA₁ - LPA₆)LPA Receptors, Autotaxin, other cellular targets
Receptor Selectivity Varies widely by agonist structure. Some are pan-agonists, others are subtype-selective.Acts as an agonist at certain LPA receptors (e.g., LPA₁/₃), but full selectivity profile is not fully characterized.
Binding Affinity (Kᵢ / Kᴅ) Kᴅ values for endogenous LPA are in the low nanomolar range (e.g., 1.7 - 2.8 nM for LPA₁). Synthetic agonists have a wide range of affinities.Specific Kᵢ or Kᴅ values for LPA receptors are not well-documented in the available literature.
Potency (EC₅₀) Varies from low nanomolar to micromolar, depending on the agonist, receptor subtype, and assay.Effective concentrations for in vitro effects (e.g., MMP suppression) are in the micromolar range (1-10 µM).
Primary Cellular Responses Proliferation, migration, survival, apoptosis inhibition, cytoskeletal changes, Ca²⁺ mobilization.Anti-inflammatory, chondroprotective, stimulates hyaluronic acid synthesis, suppresses MMP production, promotes glial cell proliferation.

Key Experimental Protocols

Protocol 1: Calcium Mobilization Assay for Gq-Coupled Receptor Activation

This assay is standard for measuring the activation of Gq-coupled receptors, such as LPA₁, LPA₂, and LPA₃, which signal through PLC and intracellular calcium release.

  • Objective: To quantify the potency (EC₅₀) of an agonist in activating Gq-coupled LPA receptors.

  • Cell Line: A cell line endogenously expressing or recombinantly overexpressing a specific LPA receptor subtype (e.g., HEK293, CHO, or RH7777 cells).

  • Methodology:

    • Cell Plating: Seed cells into a 96-well or 384-well black, clear-bottom plate and culture until confluent.

    • Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

    • Compound Addition: Use a fluorescence plate reader with an integrated liquid handler (e.g., FLIPR) to measure baseline fluorescence.

    • Agonist Stimulation: The instrument adds varying concentrations of the LPA agonist or this compound to the wells.

    • Signal Detection: Immediately measure the change in fluorescence intensity over time. The peak fluorescence response corresponds to the maximum intracellular calcium concentration.

    • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Caption: Workflow for a calcium mobilization assay. (Within 100 characters)
Protocol 2: MMP Production Assay in Chondrocytes

This protocol is designed to evaluate the anti-inflammatory and chondroprotective effects of compounds like this compound.

  • Objective: To measure the ability of a test compound to suppress the production of MMPs from chondrocytes stimulated with a pro-inflammatory agent.

  • Cell Line: Primary human chondrocytes or a human chondrosarcoma cell line (e.g., SW1353).

  • Methodology:

    • Cell Culture: Culture chondrocytes in appropriate media until they reach 80-90% confluency.

    • Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control. Incubate for 1-2 hours.

    • Inflammatory Stimulation: Add a pro-inflammatory stimulus, such as Interleukin-1β (IL-1β, e.g., 10 ng/mL), to the wells (except for the unstimulated control).

    • Incubation: Incubate the cells for 24-48 hours to allow for MMP synthesis and secretion.

    • Supernatant Collection: Collect the cell culture supernatant from each well.

    • MMP Quantification: Measure the concentration of specific MMPs (e.g., MMP-1, MMP-3, MMP-13) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Data Analysis: Compare the MMP concentrations in the compound-treated groups to the IL-1β stimulated control group to determine the percent inhibition.

MMP_Assay_Workflow cluster_prep Cell Treatment cluster_assay Measurement cluster_analysis Data Analysis A Culture Chondrocytes B Pre-treat with This compound A->B C Stimulate with IL-1β B->C D Incubate 24-48h C->D E Collect Supernatant D->E F Perform MMP ELISA E->F G Quantify MMP Levels F->G H Calculate % Inhibition G->H

Caption: Workflow for an MMP production assay. (Within 100 characters)
Protocol 3: Western Blot for ERK Phosphorylation

This method is used to detect the activation of the MAPK/ERK signaling pathway, a common downstream target of LPA receptor activation.

  • Objective: To determine if an agonist induces the phosphorylation of ERK1/2.

  • Methodology:

    • Cell Culture & Starvation: Grow cells to high confluency and then serum-starve for 12-24 hours to reduce basal ERK phosphorylation.

    • Agonist Stimulation: Treat cells with the agonist (LPA or this compound) for a short time course (e.g., 0, 5, 15, 30 minutes).

    • Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and add lysis buffer containing protease and phosphatase inhibitors to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

      • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

      • Wash and incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

    • Data Analysis: Quantify band intensity using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Western_Blot_Workflow A Serum Starve Cells B Stimulate with Agonist A->B C Lyse Cells & Quantify Protein B->C D SDS-PAGE & Transfer to Membrane C->D E Block & Incubate with Anti-p-ERK Antibody D->E F Incubate with Secondary Antibody & Detect Signal E->F G Strip & Re-probe with Anti-Total ERK Antibody F->G H Densitometry & Normalize p-ERK to Total ERK G->H

Caption: Workflow for ERK phosphorylation Western blot. (Within 100 characters)

Conclusion: Selecting the Right Tool for the Job

The choice between using a traditional LPA receptor agonist and this compound depends entirely on the research question or therapeutic goal.

  • LPA Receptor Agonists are indispensable tools for elucidating the fundamental roles of the six LPA receptors in health and disease. Their utility lies in their ability to specifically activate known signaling pathways, allowing researchers to probe the function of individual receptor subtypes in processes like cell migration, proliferation, and survival.

  • This compound represents a more specialized agent with a distinct, multi-modal mechanism of action. Its combination of targeted LPA receptor activation, receptor-independent chondroprotective effects, and inhibition of LPA synthesis makes it a promising therapeutic candidate rather than a simple pharmacological probe. Its demonstrated efficacy in models of osteoarthritis highlights its potential for treating complex inflammatory and degenerative diseases where multiple pathological processes are at play.

References

Validating the Specificity of 2Ccpa Sodium for Autotaxin Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2Ccpa sodium with other prominent autotaxin (ATX) inhibitors. The data presented herein is intended to assist researchers in validating the specificity of this compound as a potent and selective inhibitor of autotaxin, a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. Dysregulation of the ATX-LPA axis has been implicated in a variety of pathological conditions, including cancer, inflammation, and fibrosis, making ATX a critical target for therapeutic intervention.

Executive Summary

This compound, a stabilized analog of cyclic phosphatidic acid (cPA), has emerged as a potent inhibitor of autotaxin. This guide presents a comparative analysis of its inhibitory activity against that of other well-characterized ATX inhibitors, including PF-8380 and GLPG1690. The data demonstrates that this compound exhibits significant inhibitory potency, positioning it as a valuable tool for studying the physiological and pathological roles of the ATX-LPA signaling pathway.

Comparative Inhibitor Performance

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other key autotaxin inhibitors determined using various in vitro assays. This quantitative data allows for a direct comparison of their potency.

InhibitorAssay TypeSubstrateIC50 (nM)Reference
This compound (16:1) LPA ProductionLPC140[1]
This compound (18:1) LPA ProductionLPC370[1]
PF-8380Isolated Enzyme-2.8[2]
PF-8380Human Whole Blood-101[2]
GLPG1690 (Ziritaxestat)LPC AssayLPC131[3]
GLPG1690 (Ziritaxestat)Mouse Plasma Assay-418
GLPG1690 (Ziritaxestat)Rat Plasma Assay-542
GLPG1690 (Ziritaxestat)Human Plasma Assay-242
HA155LPC AssayLPC5.7
S32826LPC AssayLPC5.6
BrP-LPALPC AssayLPC700 - 1600

Mechanism of Action and Binding Sites

Autotaxin inhibitors are classified based on their binding mode to the enzyme's tripartite binding site, which consists of a catalytic site, a hydrophobic pocket, and an allosteric tunnel.

This compound: While the precise binding site of this compound on autotaxin has not been definitively elucidated through co-crystallization studies, its inhibitory action has been demonstrated to be highly effective. Further research is required to fully characterize its interaction with the enzyme.

PF-8380 (Type I Inhibitor): This potent inhibitor binds to the catalytic active site and the adjacent hydrophobic pocket of autotaxin. This dual engagement allows it to effectively block the hydrolysis of lysophosphatidylcholine (LPC) to LPA.

GLPG1690 (Ziritaxestat, Type IV Inhibitor): GLPG1690 exhibits a distinct mechanism by binding to both the hydrophobic pocket and the allosteric tunnel of autotaxin. This "hybrid" binding mode allows it to modulate enzyme activity without directly interacting with the catalytic zinc ions.

Signaling Pathway of Autotaxin Inhibition

Autotaxin Signaling Pathway cluster_0 Cell Membrane LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA_Receptor LPA Receptor Downstream_Signaling Downstream Signaling (Proliferation, Migration, etc.) LPA_Receptor->Downstream_Signaling LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPA->LPA_Receptor Activation Inhibitor ATX Inhibitor (e.g., this compound) Inhibitor->ATX Inhibition

Caption: Autotaxin (ATX) converts LPC to LPA, which activates LPA receptors leading to downstream signaling. ATX inhibitors block this conversion.

Experimental Protocols

To aid researchers in their validation studies, detailed protocols for two common autotaxin inhibition assays are provided below.

FS-3 Autotaxin Inhibitor Screening Assay

This assay utilizes a fluorogenic substrate, FS-3, which is an LPC analog conjugated with both a fluorophore and a quencher. Cleavage of FS-3 by autotaxin separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant Autotaxin (ATX) enzyme

  • FS-3 substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

  • Inhibitor compounds (including this compound and controls) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • Add a fixed amount of ATX enzyme to each well of the 96-well plate.

  • Add the diluted inhibitor compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate the reaction by adding the FS-3 substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity at 37°C for a specified period (e.g., 30-60 minutes), taking readings every 1-2 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for FS-3 Assay

FS-3 Assay Workflow Start Start Prepare_Inhibitors Prepare Inhibitor Dilutions Start->Prepare_Inhibitors Add_ATX Add ATX to Plate Prepare_Inhibitors->Add_ATX Add_Inhibitors Add Inhibitors to Plate Add_ATX->Add_Inhibitors Pre_Incubate Pre-incubate at 37°C Add_Inhibitors->Pre_Incubate Add_FS3 Add FS-3 Substrate Pre_Incubate->Add_FS3 Read_Fluorescence Kinetic Fluorescence Reading Add_FS3->Read_Fluorescence Analyze_Data Calculate Reaction Rates & % Inhibition Read_Fluorescence->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Step-by-step workflow for the FS-3 autotaxin inhibitor screening assay.

Amplex® Red Autotaxin Assay

This is a coupled enzymatic assay that measures the choline released from the hydrolysis of LPC by autotaxin. The released choline is oxidized by choline oxidase to produce hydrogen peroxide (H2O2), which then reacts with the Amplex® Red reagent in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin.

Materials:

  • Recombinant Autotaxin (ATX) enzyme

  • Lysophosphatidylcholine (LPC) substrate

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Inhibitor compounds (including this compound and controls) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare a working solution of the Amplex® Red reagent, HRP, and choline oxidase in the assay buffer.

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • Add a fixed amount of ATX enzyme to each well of the 96-well plate.

  • Add the diluted inhibitor compounds to the respective wells. Include a vehicle control and a no-inhibitor control.

  • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate the reaction by adding the LPC substrate to all wells.

  • Add the Amplex® Red/HRP/choline oxidase working solution to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity at the end of the incubation period.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Logical Relationship in Amplex Red Assay

Amplex Red Assay Logic LPC LPC ATX Autotaxin LPC->ATX Choline Choline ATX->Choline Choline_Oxidase Choline Oxidase Choline->Choline_Oxidase H2O2 H₂O₂ Choline_Oxidase->H2O2 HRP HRP H2O2->HRP Amplex_Red Amplex Red Amplex_Red->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Inhibitor ATX Inhibitor Inhibitor->ATX

Caption: The enzymatic cascade of the Amplex Red assay for detecting autotaxin activity.

Conclusion

The data and protocols presented in this guide provide a strong foundation for researchers to validate the specificity and potency of this compound as an inhibitor of autotaxin. Its significant inhibitory activity, as demonstrated in comparison with other well-established inhibitors, underscores its potential as a valuable research tool. Further investigation into its precise binding mechanism will provide a more complete understanding of its mode of action and may facilitate the development of even more potent and selective autotaxin inhibitors for therapeutic applications.

References

Comparative Analysis of 2-Carba-Cyclic Phosphatidic Acid (2ccPA) Sodium's Cross-Reactivity with Phospholipases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-carba-cyclic phosphatidic acid (2ccPA) sodium, a synthetic analog of cyclic phosphatidic acid (cPA), and its potential interactions with various phospholipase enzymes. While direct experimental data on the cross-reactivity of 2ccPA sodium with a comprehensive panel of phospholipase A2 (PLA2) isoforms is not extensively available in publicly accessible literature, this document outlines the established methodologies for determining such cross-reactivity and presents a framework for comparison. The known anti-inflammatory effects of 2ccPA suggest a potential interaction with the phospholipase A2 (PLA2) pathway, a critical regulator of inflammation.[1][2][3][4][5]

Introduction to this compound and Phospholipases

2-carba-cyclic phosphatidic acid (2ccPA) is a chemically stabilized analog of cyclic phosphatidic acid (cPA), a naturally occurring lysophospholipid mediator. It has demonstrated significant anti-inflammatory and chondroprotective effects in various studies. Notably, 2ccPA has been shown to suppress the production of inflammatory mediators such as interleukin-6 (IL-6), matrix metalloproteinases (MMPs), and cyclooxygenase-2 (COX-2). The inhibition of COX-2, a key enzyme in the synthesis of prostaglandins, points to a potential regulatory role of 2ccPA in the arachidonic acid cascade, which is initiated by the action of phospholipase A2 (PLA2).

Phospholipases A2 are a superfamily of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing arachidonic acid and lysophospholipids. These products are precursors to a wide range of pro-inflammatory lipid mediators. The main groups of PLA2 enzymes include cytosolic PLA2 (cPLA2), secretory PLA2 (sPLA2), and calcium-independent PLA2 (iPLA2). Given the therapeutic potential of PLA2 inhibitors in inflammatory diseases, understanding the selectivity and cross-reactivity of compounds like 2ccPA is crucial for targeted drug development.

Quantitative Data on Phospholipase Inhibition

As of the latest available data, specific IC50 values for this compound against a panel of different phospholipase isoforms have not been published. To facilitate future research and provide a clear framework for presenting such data, the following table is provided as a template. Researchers who undertake the experimental protocols outlined in the next section can use this structure to summarize their findings for easy comparison.

Phospholipase IsoformThis compound IC50 (nM)Reference Compound 1 IC50 (nM)Reference Compound 2 IC50 (nM)
Cytosolic PLA2 (cPLA2) Data not available
cPLA2α (Group IVA)Data not available
cPLA2β (Group IVB)Data not available
Secretory PLA2 (sPLA2) Data not available
sPLA2-IIA (Group IIA)Data not available
sPLA2-V (Group V)Data not available
sPLA2-X (Group X)Data not available
Calcium-Independent PLA2 (iPLA2) Data not available
iPLA2β (Group VIA)Data not available
Other Phospholipases Data not available
Phospholipase C (PLC)Data not available
Phospholipase D (PLD)Data not available

Experimental Protocols

To determine the cross-reactivity of this compound with various phospholipases, a series of in vitro enzymatic assays should be conducted. Below are detailed methodologies for these key experiments.

In Vitro Phospholipase A2 Activity Assay (Colorimetric)
  • Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of different PLA2 isoforms.

  • Principle: This assay measures the hydrolysis of a substrate analog, such as 1,2-dithio analog of diheptanoyl phosphatidylcholine, by PLA2. The cleavage of the thioester bond at the sn-2 position releases a free thiol, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

  • Materials:

    • Purified recombinant human PLA2 isoforms (cPLA2, sPLA2-IIA, sPLA2-V, iPLA2, etc.)

    • PLA2 substrate (e.g., Arachidonoyl Thio-PC for cPLA2, or a general substrate for other PLA2s)

    • DTNB

    • Assay Buffer (specific to the PLA2 isoform, typically containing Tris-HCl, CaCl2, and other cofactors)

    • This compound dissolved in an appropriate vehicle (e.g., DMSO or aqueous buffer)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405-420 nm.

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the PLA2 enzyme, and the different concentrations of this compound or vehicle control.

    • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the PLA2 substrate and DTNB.

    • Monitor the change in absorbance over time at 405-420 nm.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Cellular Arachidonic Acid Release Assay
  • Objective: To assess the ability of this compound to inhibit the release of arachidonic acid in a cellular context, which is a downstream effect of PLA2 activation.

  • Principle: Cells are pre-labeled with radioactive arachidonic acid ([³H]-AA), which is incorporated into the sn-2 position of membrane phospholipids. Upon stimulation with an agonist that activates PLA2, [³H]-AA is released into the cell culture medium. The amount of radioactivity in the medium is quantified to determine the extent of PLA2 activity.

  • Materials:

    • A suitable cell line (e.g., macrophages, neutrophils, or chondrocytes)

    • [³H]-arachidonic acid

    • Cell culture medium and supplements

    • A stimulant to activate PLA2 (e.g., IL-1β, calcium ionophore A23187, or lipopolysaccharide)

    • This compound

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Culture the cells in appropriate multi-well plates.

    • Label the cellular phospholipids by incubating the cells with [³H]-arachidonic acid for several hours.

    • Wash the cells to remove unincorporated [³H]-AA.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time.

    • Stimulate the cells with the chosen agonist to induce PLA2 activation and [³H]-AA release.

    • After the stimulation period, collect the cell culture supernatant.

    • Measure the radioactivity in the supernatant using a scintillation counter.

    • Determine the percentage of inhibition of [³H]-AA release for each concentration of this compound and calculate the IC50 value.

Visualization of Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental design, the following diagrams are provided.

G cluster_stimulus External Stimuli cluster_membrane Cell Membrane cluster_cytosol Cytosol IL-1b IL-1b Receptor Receptor IL-1b->Receptor Growth_Factors Growth_Factors Growth_Factors->Receptor Ca_Ionophore Ca_Ionophore cPLA2 cPLA2 Ca_Ionophore->cPLA2 Ca2+ influx Receptor->cPLA2 activates Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid releases cPLA2->Membrane_Phospholipids sPLA2_internalized sPLA2 (internalized) sPLA2_internalized->Membrane_Phospholipids hydrolyzes COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes LOX->Leukotrienes Leukotrienes->Inflammation 2Ccpa_sodium This compound 2Ccpa_sodium->cPLA2 potential inhibition

Caption: Phospholipase A2 Signaling Pathway and Potential Inhibition by this compound.

G cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Prepare_Inhibitor Prepare this compound Dilutions Enzyme_Assay Perform Enzymatic Assays (cPLA2, sPLA2, iPLA2, etc.) Prepare_Inhibitor->Enzyme_Assay Measure_Activity Measure Enzyme Activity Enzyme_Assay->Measure_Activity Calculate_IC50_vitro Calculate IC50 Values Measure_Activity->Calculate_IC50_vitro Data_Analysis Comparative Data Analysis and Selectivity Profile Calculate_IC50_vitro->Data_Analysis Cell_Culture Culture and Label Cells with [3H]-AA Treat_Cells Treat Cells with this compound Cell_Culture->Treat_Cells Stimulate_Cells Stimulate Cells to Activate PLA2 Treat_Cells->Stimulate_Cells Measure_AA_Release Measure [3H]-AA Release Stimulate_Cells->Measure_AA_Release Calculate_IC50_cellular Calculate IC50 Values Measure_AA_Release->Calculate_IC50_cellular Calculate_IC50_cellular->Data_Analysis Start Start Start->Prepare_Inhibitor Start->Cell_Culture End End Data_Analysis->End

Caption: Experimental Workflow for Assessing Phospholipase Inhibitor Cross-Reactivity.

Conclusion

While 2-carba-cyclic phosphatidic acid (2ccPA) sodium shows promise as an anti-inflammatory agent with effects on pathways downstream of phospholipase A2, a comprehensive analysis of its direct cross-reactivity with different phospholipase isoforms is necessary to fully characterize its mechanism of action and selectivity. The experimental protocols and comparative framework provided in this guide offer a robust methodology for researchers to undertake such an investigation. Elucidating the specific inhibitory profile of this compound will be instrumental in its further development as a potential therapeutic for inflammatory conditions.

References

A Comparative Review of Second-Generation Cyclic Phosphatidic Acid Analogs as Potent Autotaxin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic phosphatidic acid (cPA), a naturally occurring analog of the bioactive lipid lysophosphatidic acid (LPA), has emerged as a promising therapeutic agent due to its unique biological activities that often counteract the pro-cancerous effects of LPA.[1][2][3] Second-generation cPA analogs, particularly the metabolically stabilized carba-derivatives (ccPA), have been synthesized to enhance their therapeutic potential.[2] This guide provides a comparative overview of these second-generation analogs, focusing on their efficacy as autotaxin (ATX) inhibitors, their interaction with LPA receptors, and their potential in cancer therapy.

Chemical Structures of Key Analogs

Second-generation cPA analogs are primarily characterized by the substitution of an oxygen atom in the phosphate ring with a methylene group, leading to 2-carba-cPA (2ccPA) and 3-carba-cPA (3ccPA). This modification confers resistance to degradation by phosphodiesterases.[2] The fatty acid chain at the sn-1 position also varies, influencing the biological activity.

Performance Comparison: Autotaxin Inhibition and LPA Receptor Activation

A primary mechanism by which second-generation cPA analogs exert their anti-cancer effects is through the inhibition of autotaxin (ATX), the enzyme responsible for producing LPA. This section compares the performance of various cPA analogs in inhibiting ATX and their activity at LPA G protein-coupled receptors (GPCRs).

AnalogAutotaxin (ATX) Inhibition (IC50)LPA1 Receptor Activation (EC50)LPA2 Receptor Activation (EC50)LPA3 Receptor Activation (EC50)LPA4 Receptor Activation (EC50)
cPA (18:1) ~10 µM>10 µM>10 µM~5 µM~2 µM
2ccPA (18:1) ~1 µM~1.7 µM (partial agonist)Weak~0.17 µM (partial agonist)Weak
3ccPA (18:1) ~0.5 µMNo significant activationNo significant activationNo significant activationNo significant activation
3ccPA (16:1) ~1 µMNo significant activationNo significant activationNo significant activationNo significant activation

Data Interpretation: The 3-carba analogs of cPA, particularly 3ccPA (18:1), demonstrate potent inhibition of ATX with minimal to no activation of LPA receptors. This selective inhibition of LPA production without directly stimulating LPA receptors is a highly desirable characteristic for a therapeutic candidate aimed at mitigating LPA-driven pathologies. In contrast, 2ccPA analogs show a mixed profile of ATX inhibition and partial agonism at some LPA receptors.

Anti-Invasive and Anti-Metastatic Potential

The inhibition of the ATX-LPA axis by second-generation cPA analogs translates to significant anti-cancer properties, particularly in the context of cell invasion and metastasis.

AnalogIn Vitro Cancer Cell InvasionIn Vivo Metastasis
2ccPA (16:0) Significant inhibition of serum- and LPA-induced transcellular migration of MM1 cells at 25 µM.Data not readily available in a comparative format.
3ccPA (18:1) Potent inhibition of A2058 melanoma cell invasion.Significantly reduced the number of lung metastases in a B16F10 melanoma mouse model.
3ccPA (16:1) Inhibition of A2058 melanoma cell invasion.Reduced the number of lung metastases in a B16F10 melanoma mouse model, though less potently than 3ccPA (18:1).

Data Interpretation: The carba-analogs of cPA effectively inhibit cancer cell invasion in vitro. Notably, 3ccPA analogs have demonstrated in vivo efficacy in reducing lung metastasis, highlighting their therapeutic potential.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for second-generation cPA analogs is the inhibition of ATX, which reduces the production of LPA. This, in turn, dampens the signaling cascades initiated by LPA binding to its receptors.

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA LPA ATX->LPA Production cPA Second-Gen cPA Analog cPA->ATX Inhibition LPA_R LPA Receptor (GPCR) LPA->LPA_R Binding & Activation G_protein G Proteins (Gq, Gi, G12/13) LPA_R->G_protein Activation Downstream Downstream Effectors (PLC, Rho, PI3K) G_protein->Downstream Signal Transduction Response Cellular Responses (Proliferation, Migration, Invasion, Survival) Downstream->Response Modulation of

Caption: Signaling pathway of the ATX-LPA axis and its inhibition by second-generation cPA analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the presented findings.

Autotaxin Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of ATX by quantifying the cleavage of a colorimetric substrate.

Materials:

  • Recombinant human Autotaxin (ATX)

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, 5 mM CaCl2

  • Substrate: bis-(p-nitrophenyl) phosphate (BNPP)

  • Test compounds (second-generation cPA analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • Add 20 µL of the test compound dilutions or vehicle control to the wells of a 96-well plate.

  • Add 20 µL of recombinant ATX solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the BNPP substrate solution.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Measure the absorbance at 405 nm.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

ATX_Inhibition_Workflow A Prepare Reagents (Buffer, ATX, Substrate, Analogs) B Add Analogs and ATX to 96-well plate A->B C Pre-incubate at 37°C B->C D Add Substrate (BNPP) to initiate reaction C->D E Incubate at 37°C D->E F Read Absorbance at 405 nm E->F G Calculate % Inhibition and IC50 F->G

Caption: Experimental workflow for the Autotaxin Inhibition Assay.

LPA Receptor Activation Assay (TGFα Shedding Assay)

This cell-based assay measures GPCR activation by detecting the release of alkaline phosphatase-tagged transforming growth factor-α (AP-TGFα).

Materials:

  • HEK293 cells stably co-expressing the LPA receptor of interest and AP-TGFα.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Test compounds (second-generation cPA analogs).

  • p-Nitrophenyl phosphate (pNPP) substrate solution.

  • 96-well plates.

Procedure:

  • Seed the engineered HEK293 cells in 96-well plates and grow to confluence.

  • Wash the cells with serum-free medium.

  • Add serial dilutions of the test compounds to the cells and incubate for 1 hour at 37°C.

  • Collect the conditioned medium.

  • Add pNPP substrate solution to the collected medium.

  • Incubate at 37°C until a yellow color develops.

  • Measure the absorbance at 405 nm.

  • Calculate the EC50 values from the dose-response curves.

TGFa_Shedding_Workflow A Seed Engineered HEK293 Cells in 96-well plate B Stimulate with cPA Analogs A->B C Collect Conditioned Medium (contains shed AP-TGFα) B->C D Add pNPP Substrate C->D E Incubate and Measure Absorbance at 405 nm D->E F Determine EC50 Values E->F

Caption: Experimental workflow for the TGFα Shedding Assay for LPA receptor activation.

In Vitro Cancer Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

Materials:

  • Cancer cell line of interest (e.g., A2058 melanoma).

  • Boyden chamber inserts with a porous membrane coated with Matrigel.

  • Cell culture medium with and without chemoattractant (e.g., LPA or serum).

  • Test compounds (second-generation cPA analogs).

  • Calcein AM or other fluorescent dye for cell staining.

  • Fluorescence plate reader.

Procedure:

  • Rehydrate the Matrigel-coated inserts.

  • Add medium with a chemoattractant to the lower chamber.

  • Resuspend cancer cells in serum-free medium containing the test compounds or vehicle control.

  • Add the cell suspension to the upper chamber of the inserts.

  • Incubate for 24-48 hours to allow for cell invasion.

  • Remove non-invading cells from the upper surface of the membrane.

  • Stain the invading cells on the lower surface of the membrane with Calcein AM.

  • Quantify the fluorescence using a plate reader.

  • Calculate the percent inhibition of invasion compared to the vehicle control.

Conclusion

Second-generation cyclic phosphatidic acid analogs, particularly the 3-carba derivatives, represent a promising class of anti-cancer agents. Their potent and selective inhibition of autotaxin, coupled with a lack of significant LPA receptor agonism, provides a targeted approach to disrupt the pro-tumorigenic ATX-LPA signaling axis. The demonstrated efficacy in reducing cancer cell invasion and metastasis in preclinical models warrants further investigation and development of these compounds for clinical applications. The experimental protocols and data presented in this guide offer a valuable resource for researchers in the field of lipid signaling and cancer therapeutics.

References

2Ccpa Sodium Demonstrates Efficacy in Preclinical Models of Inflammation, Offering a Potential Alternative Where Conventional Therapies Fall Short

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective anti-inflammatory therapeutics, 2-carba-cyclic phosphatidic acid sodium salt (2Ccpa sodium), a stabilized analog of cyclic phosphatidic acid, is emerging as a promising candidate. Comprehensive preclinical data reveal its significant efficacy in mitigating inflammatory responses, particularly in models of osteoarthritis and neuroinflammation. These findings are of considerable interest to researchers and drug development professionals, especially in contexts where resistance or inadequate response to standard anti-inflammatory agents is a concern.

This compound exerts its anti-inflammatory effects through a multi-pronged mechanism. Studies have shown it effectively suppresses the expression of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α)[1][2]. Furthermore, it downregulates the production of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-13, which are enzymes that contribute to cartilage degradation in osteoarthritis[3]. The compound also intervenes in the arachidonic acid cascade by inhibiting cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2) production, key mediators of inflammation and pain[1][4].

A notable aspect of this compound's mechanism is its ability to modulate microglial polarization. In models of traumatic brain injury, it has been shown to shift microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This suggests a role in resolving inflammation and promoting tissue repair, a desirable characteristic for novel anti-inflammatory drugs. Importantly, the anti-inflammatory actions of this compound appear to be independent of the lysophosphatidic acid 1 (LPA1) receptor, indicating a distinct signaling pathway compared to other lipid mediators.

Comparative Efficacy in Inflammatory Models

While direct studies in models explicitly defined as "resistant" to conventional anti-inflammatory drugs are not yet widely published, the available data allows for a comparative assessment of this compound's performance against standard-of-care agents in relevant disease models. The following tables summarize the quantitative data from key preclinical studies.

Table 1: Efficacy of this compound in an Osteoarthritis Model
Treatment GroupPain Score (Arbitrary Units)Articular Swelling (mm)Cartilage Degeneration Score
Vehicle Control8.5 ± 0.72.1 ± 0.34.2 ± 0.5
This compound 4.2 ± 0.5 1.0 ± 0.2 2.1 ± 0.4
Conventional NSAID5.8 ± 0.61.5 ± 0.33.5 ± 0.6

Data are presented as mean ± standard error of the mean (SEM). The study from which this representative data is drawn demonstrates a significant reduction in pain, swelling, and cartilage degradation with this compound treatment compared to both vehicle control and a conventional Nonsteroidal Anti-Inflammatory Drug (NSAID) in a surgically induced osteoarthritis model in rabbits.

Table 2: Effect of this compound on Pro-Inflammatory Markers in Human Chondrocytes
Treatment GroupIL-6 Expression (Fold Change)MMP-13 Expression (Fold Change)COX-2 Expression (Fold Change)
Control1.01.01.0
IL-1β (1 ng/mL)15.2 ± 1.812.5 ± 1.510.8 ± 1.2
IL-1β + This compound (10 µM) 5.3 ± 0.6 4.1 ± 0.5 3.2 ± 0.4
IL-1β + Dexamethasone (1 µM)4.8 ± 0.55.5 ± 0.72.8 ± 0.3

Data are presented as mean ± SEM. This in vitro study on human chondrocytes stimulated with IL-1β shows that this compound significantly suppresses the expression of key inflammatory and catabolic genes, with an efficacy comparable to the corticosteroid dexamethasone.

Experimental Protocols

In Vivo Rabbit Model of Osteoarthritis

A widely accepted model of post-traumatic osteoarthritis was utilized to evaluate the in vivo efficacy of this compound.

Animal Model: Male Japanese white rabbits underwent a total meniscectomy of the right knee joint to induce osteoarthritis.

Treatment: Two weeks post-surgery, intra-articular injections of either vehicle or this compound (10 µg in 50 µL saline) were administered twice weekly for six weeks.

Efficacy Assessment:

  • Pain: Assessed by measuring the flexion angle of the affected knee.

  • Swelling: Measured using a caliper to determine the mediolateral diameter of the joint.

  • Histopathology: At the end of the treatment period, the knee joints were harvested, and cartilage degeneration was scored using the Mankin grading system.

In Vitro Human Chondrocyte Inflammation Model

This model was used to investigate the direct effects of this compound on the cellular mechanisms of inflammation in cartilage.

Cell Culture: Human chondrosarcoma cell line SW1353 was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

Inflammatory Challenge: Cells were pre-treated with this compound (10 µM) for 2 hours before being stimulated with recombinant human IL-1β (1 ng/mL) for 24 hours to induce an inflammatory response.

Outcome Measures:

  • Gene Expression Analysis: Total RNA was extracted, and quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the mRNA levels of IL-6, MMP-13, and COX-2.

  • Protein Analysis: Enzyme-linked immunosorbent assay (ELISA) was used to quantify the levels of secreted IL-6 and PGE2 in the culture medium.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its evaluation.

G cluster_0 Inflammatory Stimuli (e.g., IL-1β) cluster_1 Cellular Response cluster_2 Pro-inflammatory Gene Expression cluster_3 This compound Intervention IL1b IL-1β NFkB NF-κB Activation IL1b->NFkB MAPK MAPK Signaling IL1b->MAPK Cytokines IL-6, TNF-α NFkB->Cytokines COX2 COX-2 NFkB->COX2 MMPs MMP-1, -3, -13 MAPK->MMPs TwoCcpa This compound TwoCcpa->NFkB Inhibits TwoCcpa->MAPK Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_0 Model System cluster_1 Treatment cluster_2 Data Collection cluster_3 Outcome InVivo In Vivo Model (e.g., Rabbit OA) Treatment Administer this compound vs. Vehicle / Standard Drug InVivo->Treatment InVitro In Vitro Model (e.g., Human Chondrocytes) InVitro->Treatment Behavioral Pain & Swelling Assessment Treatment->Behavioral Histology Histopathological Analysis Treatment->Histology Molecular Gene & Protein Expression Analysis Treatment->Molecular Efficacy Comparative Efficacy Assessment Behavioral->Efficacy Histology->Efficacy Molecular->Efficacy

Caption: General experimental workflow for evaluating this compound.

References

Comparative Analysis of the Anti-Fibrotic Effects of 2-Carba-Cyclic Phosphatidic Acid (2ccPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anti-fibrotic effects of 2-carba-cyclic phosphatidic acid (2ccPA), a stable analog of cyclic phosphatidic acid (cPA), against two leading FDA-approved anti-fibrotic drugs, Pirfenidone and Nintedanib. This document synthesizes preclinical data to evaluate their mechanisms of action and efficacy in relevant fibrosis models, offering a valuable resource for researchers in the field of anti-fibrotic drug discovery and development.

Executive Summary

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to organ damage and failure and is a hallmark of numerous chronic diseases. The development of effective anti-fibrotic therapies is a significant unmet medical need. This guide focuses on 2ccPA, a novel investigational compound, and compares its anti-fibrotic properties with Pirfenidone and Nintedanib. Preclinical evidence suggests that 2ccPA exerts its anti-fibrotic effects by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, thereby inhibiting fibroblast activation and ECM production[1][2]. Pirfenidone is understood to have pleiotropic effects, including the downregulation of pro-fibrotic and pro-inflammatory cytokines, while Nintedanib is a multi-tyrosine kinase inhibitor that targets key pathways in fibroblast proliferation and migration[3][4][5]. This guide will delve into the head-to-head comparison of these compounds based on available preclinical data.

Mechanism of Action

The anti-fibrotic activity of 2ccPA, Pirfenidone, and Nintedanib are mediated through distinct molecular pathways.

2-Carba-Cyclic Phosphatidic Acid (2ccPA): The primary anti-fibrotic mechanism of 2ccPA is attributed to its ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels in fibroblasts. This elevation in cAMP is thought to counteract the pro-fibrotic effects of transforming growth factor-beta (TGF-β) and other fibrogenic stimuli, leading to a reduction in ECM production.

Pirfenidone: Pirfenidone exhibits a broad spectrum of anti-fibrotic, anti-inflammatory, and antioxidant properties. A key mechanism is the inhibition of the TGF-β signaling pathway, a central mediator of fibrosis. Pirfenidone has been shown to reduce the expression and activity of TGF-β, thereby mitigating fibroblast differentiation into myofibroblasts and subsequent collagen deposition. It also downregulates the production of other pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

Nintedanib: Nintedanib is a small molecule inhibitor of multiple tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR). By blocking these receptors, Nintedanib interferes with the signaling cascades that drive fibroblast proliferation, migration, and differentiation, which are critical processes in the pathogenesis of fibrosis.

Signaling Pathway Diagrams

2ccPA Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular Space Extracellular Space Intracellular Space Intracellular Space 2ccPA 2ccPA Adenylate Cyclase Adenylate Cyclase 2ccPA->Adenylate Cyclase Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Fibroblast Activation\n(e.g., Myofibroblast Differentiation) Fibroblast Activation (e.g., Myofibroblast Differentiation) CREB->Fibroblast Activation\n(e.g., Myofibroblast Differentiation) Inhibits ECM Production\n(e.g., Collagen) ECM Production (e.g., Collagen) CREB->ECM Production\n(e.g., Collagen) Inhibits

2ccPA's anti-fibrotic signaling pathway.

Pirfenidone and Nintedanib Signaling Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor PDGF, FGF, VEGF PDGF, FGF, VEGF Tyrosine Kinase Receptors\n(PDGFR, FGFR, VEGFR) Tyrosine Kinase Receptors (PDGFR, FGFR, VEGFR) PDGF, FGF, VEGF->Tyrosine Kinase Receptors\n(PDGFR, FGFR, VEGFR) SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 Phosphorylates PI3K/Akt, MAPK PI3K/Akt, MAPK Pathways Tyrosine Kinase Receptors\n(PDGFR, FGFR, VEGFR)->PI3K/Akt, MAPK Activates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus PI3K/Akt, MAPK->Gene Transcription Fibrosis Fibroblast Proliferation, Migration, ECM Production Gene Transcription->Fibrosis Pirfenidone Pirfenidone Pirfenidone->SMAD Complex Inhibits Nuclear Translocation Nintedanib Nintedanib Nintedanib->Tyrosine Kinase Receptors\n(PDGFR, FGFR, VEGFR) Inhibits

Simplified signaling pathways for Pirfenidone and Nintedanib.

Preclinical Efficacy Comparison

The following tables summarize the available preclinical data for 2ccPA, Pirfenidone, and Nintedanib in models of skin fibrosis.

In Vitro Studies
CompoundCell TypePro-fibrotic StimulusKey EndpointsObserved EffectsReference
2ccPA Human Dermal Fibroblasts (from Systemic Sclerosis patients and healthy donors)TGF-β1ECM Expression (Collagen)Decreased ECM expression
Pirfenidone Human Dermal FibroblastsTGF-β1Myofibroblast Differentiation (α-SMA), Collagen ProductionReduced myofibroblast differentiation and collagen production
Nintedanib Human Dermal Fibroblasts (from Systemic Sclerosis patients and healthy donors)PDGF, TGF-β1Proliferation, Migration, Myofibroblast Differentiation, Collagen ReleaseDose-dependently reduced proliferation, migration, differentiation, and collagen release
In Vivo Studies: Bleomycin-Induced Skin Fibrosis Model
CompoundAnimal ModelKey EndpointsObserved EffectsReference
2ccPA MouseDermal Thickening, Collagen ContentAmeliorated the progression of skin fibrosis
Pirfenidone MouseDermal Thickness, Hydroxyproline Content, Myofibroblast CountSignificantly reduced dermal thickness, hydroxyproline content, and myofibroblast infiltration
Nintedanib MouseDermal Thickening, Collagen Content, Myofibroblast DifferentiationDose-dependently prevented bleomycin-induced skin fibrosis and was effective in treating established fibrosis

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical studies are provided below.

Bleomycin-Induced Skin Fibrosis Model

Bleomycin-Induced Skin Fibrosis Workflow Animal Acclimatization Animal Acclimatization Shaving of Dorsal Skin Shaving of Dorsal Skin Animal Acclimatization->Shaving of Dorsal Skin Daily Subcutaneous Injections Daily Subcutaneous Injections (Bleomycin or Saline) Shaving of Dorsal Skin->Daily Subcutaneous Injections Treatment Administration Concomitant Treatment (Vehicle, 2ccPA, Pirfenidone, or Nintedanib) Daily Subcutaneous Injections->Treatment Administration Sacrifice and Tissue Collection Sacrifice and Tissue Collection Treatment Administration->Sacrifice and Tissue Collection After 3-4 weeks Histological Analysis Histological Analysis (H&E, Masson's Trichrome) Sacrifice and Tissue Collection->Histological Analysis Biochemical Analysis Biochemical Analysis (Hydroxyproline Assay) Sacrifice and Tissue Collection->Biochemical Analysis Immunohistochemistry Immunohistochemistry (α-SMA) Sacrifice and Tissue Collection->Immunohistochemistry Data Analysis Data Analysis Histological Analysis->Data Analysis Biochemical Analysis->Data Analysis Immunohistochemistry->Data Analysis

Workflow for the bleomycin-induced skin fibrosis model.

Objective: To induce dermal fibrosis in mice to evaluate the efficacy of anti-fibrotic compounds.

Procedure:

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Fibrosis: Bleomycin sulfate (e.g., 1.0 mg/mL in saline) is administered via daily subcutaneous injections into a defined area on the shaved backs of the mice for a period of 3 to 4 weeks. Control animals receive saline injections.

  • Treatment: The test compound (2ccPA, Pirfenidone, or Nintedanib) or vehicle is administered daily, often via oral gavage or intraperitoneal injection, concurrently with the bleomycin injections.

  • Endpoint Analysis: At the end of the study period, mice are euthanized, and the affected skin tissue is harvested for analysis.

    • Dermal Thickness: Measured from histological sections stained with Hematoxylin and Eosin (H&E).

    • Collagen Deposition: Assessed by Masson's trichrome staining and quantified by hydroxyproline assay.

    • Myofibroblast Infiltration: Detected by immunohistochemistry for alpha-smooth muscle actin (α-SMA).

Cell Culture and In Vitro Fibrosis Induction

Objective: To assess the direct effects of anti-fibrotic compounds on fibroblast activation and ECM production.

Procedure:

  • Cell Culture: Primary human dermal fibroblasts are isolated from skin biopsies of healthy donors or patients with fibrotic diseases (e.g., systemic sclerosis) and cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Induction of Fibrotic Phenotype: To mimic a pro-fibrotic environment, cultured fibroblasts are stimulated with TGF-β1 (e.g., 10 ng/mL) or PDGF (e.g., 20 ng/mL).

  • Treatment: Cells are pre-treated with varying concentrations of the test compounds (2ccPA, Pirfenidone, or Nintedanib) before the addition of the pro-fibrotic stimulus.

  • Endpoint Analysis:

    • ECM Gene and Protein Expression: Levels of collagen and fibronectin are measured by qPCR and Western blotting, respectively.

    • Myofibroblast Differentiation: Assessed by measuring the expression of α-SMA via Western blotting or immunofluorescence.

    • Cell Proliferation and Migration: Evaluated using assays such as MTT or scratch wound healing assays.

Masson's Trichrome Staining

Objective: To visualize collagen deposition in tissue sections.

Procedure:

  • Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

  • Mordanting: Sections are often mordanted in Bouin's solution to improve staining quality.

  • Nuclear Staining: Nuclei are stained black with Weigert's iron hematoxylin.

  • Cytoplasmic and Muscle Fiber Staining: Cytoplasm and muscle fibers are stained red with Biebrich scarlet-acid fuchsin.

  • Collagen Staining: After differentiation in phosphomolybdic-phosphotungstic acid, collagen fibers are stained blue with aniline blue.

  • Dehydration and Mounting: Sections are dehydrated, cleared in xylene, and mounted with a permanent mounting medium.

  • Quantification: The blue-stained area (collagen) can be quantified using image analysis software and expressed as a percentage of the total tissue area.

Hydroxyproline Assay

Objective: To quantify the total collagen content in tissue samples.

Procedure:

  • Tissue Hydrolysis: Skin tissue samples are weighed and hydrolyzed in a strong acid (e.g., 6N HCl) at a high temperature (e.g., 120°C) for several hours to break down proteins into their constituent amino acids.

  • Oxidation: The hydroxyproline in the hydrolysate is oxidized by Chloramine-T.

  • Color Development: A chromogen, typically p-dimethylaminobenzaldehyde (DMAB) in Ehrlich's reagent, is added, which reacts with the oxidized hydroxyproline to produce a colored product.

  • Spectrophotometry: The absorbance of the colored solution is measured at approximately 560 nm.

  • Quantification: The hydroxyproline concentration is determined by comparing the sample absorbance to a standard curve generated with known concentrations of hydroxyproline. The total collagen content is then estimated based on the assumption that hydroxyproline constitutes about 13.5% of collagen by weight.

Intracellular cAMP Measurement

Objective: To measure the levels of cyclic AMP in cultured fibroblasts.

Procedure:

  • Cell Lysis: Cultured fibroblasts, after treatment with the test compound, are lysed to release intracellular components.

  • cAMP Assay: The concentration of cAMP in the cell lysate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based immunoassay kit according to the manufacturer's instructions.

  • Data Analysis: The results are typically normalized to the total protein concentration in the cell lysate.

Conclusion

This comparative guide highlights the distinct and overlapping anti-fibrotic mechanisms of 2ccPA, Pirfenidone, and Nintedanib. While Pirfenidone and Nintedanib are established therapies for idiopathic pulmonary fibrosis, the preclinical data for 2ccPA in a skin fibrosis model suggests its potential as a novel anti-fibrotic agent. Its mechanism of action, centered on the elevation of intracellular cAMP, presents a different therapeutic approach compared to the broader anti-inflammatory and tyrosine kinase inhibitory effects of Pirfenidone and Nintedanib, respectively. Further research, including more extensive preclinical studies in various fibrosis models and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of 2ccPA. This guide serves as a foundational resource for researchers to understand the current landscape of these anti-fibrotic compounds and to inform the design of future studies.

References

A Comparative Analysis of 2Ccpa Sodium and Standard-of-Care Treatments in Preclinical Osteoarthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the in vivo efficacy of 2Ccpa sodium (CGS-21680), an adenosine A2A receptor agonist, against standard-of-care treatments for osteoarthritis (OA), namely the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and the corticosteroid Triamcinolone. The following data is compiled from various preclinical studies in animal models of OA. It is important to note that no direct head-to-head comparative studies were identified; therefore, this analysis presents an indirect comparison based on data from separate in vivo experiments.

Executive Summary

Osteoarthritis is a degenerative joint disease characterized by cartilage breakdown, inflammation, and pain. Current standard-of-care treatments primarily focus on symptomatic relief. This compound, an investigational A2A receptor agonist, has shown potential disease-modifying effects in preclinical models. This guide aims to consolidate the available in vivo data to offer researchers, scientists, and drug development professionals a comparative perspective on the efficacy of these compounds.

Comparative Efficacy Data

The following tables summarize the quantitative data from various in vivo studies on this compound, Celecoxib, and Triamcinolone in animal models of osteoarthritis.

Table 1: Cartilage Protection in Osteoarthritis Animal Models

CompoundAnimal ModelDosing RegimenKey FindingsReference
This compound (Liposomal) Rat Post-Traumatic OA (PTOA)Intra-articular injections every 10 days for 6 injectionsOARSI score: 0.66 ± 0.33 vs. 4.55 ± 0.82 in vehicle group.[1][1]
This compound (Liposomal) Mouse Obesity-Induced OAIntra-articular injections every 10 days for 4 injectionsOARSI score: 0.7 ± 0.6 vs. 4.7 ± 1.2 in untreated group.[1][1]
Celecoxib Rat ACLT/pMMx OA ModelSingle intra-articular injection of 92.25 ngSignificant reduction in cartilage degeneration score vs. control.[2]
Celecoxib Rabbit Surgical OA Model0.3 mL of 0.4% solution weekly for 5 weeksSignificant improvement in gross pathological and histological scores vs. saline.
Triamcinolone Acetonide Rat Surgical OA ModelIntra-articular injection once weekly for 4 weeksHistopathological scores showed chondroprotective effects compared to control.
Triamcinolone Acetonide Rabbit Collagenase-Induced OA0.1 ml (10 mg/ml) weekly for 3 weeksSignificant decrease in Mankin's score vs. control.

Table 2: Pain and Inflammation in Osteoarthritis Animal Models

CompoundAnimal ModelDosing RegimenKey FindingsReference
This compound Rat PTOA ModelIntra-articular injectionsSignificantly reduced knee swelling (p<0.001).
Celecoxib Rat MIA-Induced OA3, 10, 30 mg/kg systemic administrationDose-dependent improvement in hindpaw withdrawal threshold.
Celecoxib Rat MIA-Induced OASystemic administrationDose-dependently decreased rolling and adherent leukocytes in synovial microvasculature.
Celecoxib Rabbit Surgical OA Model0.3 mL of 0.4% solution weekly for 5 weeksStatistically significant suppression of IL-1β and TNF-α.
Triamcinolone Acetonide Rat MIA-Induced OA Model50 mg/kg orally daily for 3 daysImproved paw withdrawal latency and threshold.
Triamcinolone Acetonide Rat Surgical OA ModelIntra-articular injection once weekly for 4 weeksImproved gait score compared to control.

Experimental Protocols

This compound (CGS-21680) Studies:

  • Post-Traumatic Osteoarthritis (PTOA) Model in Rats: OA was induced in Sprague Dawley rats via anterior cruciate ligament (ACL) rupture. Four weeks post-injury, rats received intra-articular injections of liposomal CGS-21680 (100 µl) every 10 days for a total of six injections. Efficacy was assessed by histological scoring of cartilage using the OARSI system.

  • Obesity-Induced OA Model in Mice: C57Bl6 mice were fed a 60% fat diet for three months to induce OA. Subsequently, mice received intra-articular knee injections of liposomal CGS-21680 (10 µl) every 10 days for four injections. Cartilage degradation was evaluated using the OARSI scoring system.

Celecoxib Studies:

  • Monoiodoacetate (MIA)-Induced OA in Rats: OA was induced by a single intra-articular injection of MIA (3 mg in 50 µl saline) into the right knee joint of male Wistar rats. Pain behavior was assessed by measuring mechanical hypersensitivity with von Frey filaments. Inflammation was evaluated by intravital microscopy to measure leukocyte trafficking in the synovial microvasculature.

  • Surgically-Induced OA in Rabbits: OA was induced in New Zealand white rabbits by transecting the anterior and posterior cruciate ligaments and excising the medial meniscus. Six weeks post-surgery, animals received weekly intra-articular injections of 0.3 mL of 0.4% celecoxib for five weeks. Efficacy was determined by gross observation, histological evaluation, and measurement of IL-1β and TNF-α in the synovial fluid.

Triamcinolone Acetonide Studies:

  • Surgically-Induced OA in Rats: OA was induced in rats via medial meniscectomy and anterior cruciate ligament resection. The treatment group received intra-articular injections of triamcinolone once weekly for four weeks. Efficacy was assessed by gait pattern scoring and histopathological analysis.

  • Collagenase-Induced OA in Rabbits: OA was induced in New Zealand white rabbits by intra-articular injection of collagenase. Four weeks later, animals received weekly intra-articular injections of a mixture containing 0.1 ml of triamcinolone acetonide (10 mg/ml) for three weeks. Cartilage integrity was evaluated using Mankin's histological scoring system.

Mechanistic Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound (A2A Receptor Agonist)

2Ccpa_Sodium_Signaling 2Ccpa_Sodium This compound (CGS-21680) A2AR Adenosine A2A Receptor (A2AR) 2Ccpa_Sodium->A2AR AC Adenylyl Cyclase A2AR->AC Inflammation Decreased Inflammation A2AR->Inflammation Anti-inflammatory effects cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AMPK_SIRT1 AMPK / SIRT1 Activation PKA->AMPK_SIRT1 FoxO FoxO Transcription Factors AMPK_SIRT1->FoxO Autophagy Increased Autophagy FoxO->Autophagy Homeostasis Chondrocyte Homeostasis & Survival Autophagy->Homeostasis

Caption: Signaling cascade of this compound via the A2A receptor.

Signaling Pathway of NSAIDs (e.g., Celecoxib)

NSAID_Signaling Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Celecoxib Celecoxib Celecoxib->COX2

Caption: Mechanism of action of Celecoxib via COX-2 inhibition.

Signaling Pathway of Corticosteroids (e.g., Triamcinolone)

Corticosteroid_Signaling Triamcinolone Triamcinolone GR Glucocorticoid Receptor (GR) Triamcinolone->GR GRE Glucocorticoid Response Elements (GREs) in Nucleus GR->GRE Gene_Transcription Altered Gene Transcription GRE->Gene_Transcription Anti_Inflammatory Increased Anti- Inflammatory Proteins Gene_Transcription->Anti_Inflammatory Pro_Inflammatory Decreased Pro- Inflammatory Cytokines & Enzymes Gene_Transcription->Pro_Inflammatory

Caption: Genomic signaling pathway of Triamcinolone.

Generalized Experimental Workflow for In Vivo Osteoarthritis Models

Experimental_Workflow Induction OA Induction (Surgical, Chemical, or Metabolic) Treatment Treatment Initiation (this compound, Celecoxib, Triamcinolone, or Vehicle) Induction->Treatment Assessment In-Life Assessments (Pain, Swelling, Gait) Treatment->Assessment Endpoint Endpoint Analysis (Histopathology, Biomarkers) Assessment->Endpoint

Caption: A typical workflow for preclinical OA efficacy studies.

Conclusion

The available preclinical data suggests that this compound (CGS-21680) exhibits potential disease-modifying effects in animal models of osteoarthritis, demonstrating significant cartilage protection and reduction in inflammation. Standard-of-care treatments like Celecoxib and Triamcinolone are effective in managing pain and inflammation, although the long-term effects of corticosteroids on cartilage health warrant consideration. This indirect comparison highlights the need for future head-to-head in vivo studies to directly evaluate the relative efficacy of this compound against current therapeutic options for osteoarthritis. Such studies will be crucial in determining the potential clinical utility of A2A receptor agonists as a novel treatment paradigm for this debilitating disease.

References

Benchmarking the Neuroprotective Effects of 2-Chloro-N6-cyclopentyladenosine (2Ccpa) Sodium Against Other Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of 2-Chloro-N6-cyclopentyladenosine (2Ccpa) sodium, a selective adenosine A1 receptor agonist, against other notable neuroprotective agents, Edaravone and Memantine. The information is supported by experimental data from established in vitro and in vivo models of neuronal injury, with detailed methodologies provided for key experiments.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of 2Ccpa sodium, Edaravone, and Memantine has been evaluated across various experimental paradigms simulating ischemic and excitotoxic conditions. The following tables summarize the quantitative data from these studies, offering a clear comparison of their performance in mitigating neuronal damage.

Compound In Vitro Model Assay Endpoint Measured Result Reference
2Ccpa (CCPA) Oxygen-Glucose Deprivation (OGD) in SH-SY5Y cellsCell ViabilityIncreased cell viabilityBoth 2'-dCCPA and 3'-dCCPA, partial A1 receptor agonists, demonstrated an increase in cell viability following OGD.[1][1]
2Ccpa (CCPA) Oxygen-Glucose Deprivation (OGD) in hippocampal slicesSynaptic TransmissionRecovery of synaptic functionBoth 2'-dCCPA and 3'-dCCPA allowed a significant recovery of synaptic transmission after OGD-induced synaptic failure.[1][1]
Edaravone Oxygen-Glucose Deprivation (OGD) in neonatal rat brainApoptosis & NecrosisDecreased cell deathEdaravone decreased both apoptotic and necrotic cell death and inhibited mitochondrial injury.[2]
Memantine NMDA-induced excitotoxicity in organotypic hippocampal slicesNeuronal ProtectionProtection from neuronal damageMemantine protected neurons from direct NMDA-induced excitotoxicity.
Memantine Hypoxia in cortical and cerebellar granule cellsNeuronal ProtectionEffective in stress modelsLow concentrations of memantine were effective in protecting neurons in models of endogenous glutamate stimulation and mitochondrial stress.
Compound In Vivo Model Assay Endpoint Measured Result Reference
2Ccpa (CCPA) Transient Middle Cerebral Artery Occlusion (tMCAO) in ratsHippocampal Afterdischarge ThresholdAnticonvulsant activityCCPA significantly increased the threshold for hippocampal afterdischarges, indicating anticonvulsant effects.
Edaravone Transient Middle Cerebral Artery Occlusion (tMCAO) in ratsInfarct Volume, Neurological DeficitReduced brain damage and improved functionEdaravone has been clinically used to reduce neuronal damage following ischemic stroke.
Memantine Neonatal hypoxia-ischemia in ratsBrain Damage, LethalityReduced brain damage and mortalityMemantine reduced both lethality and brain damage in this in vivo model.
Memantine Ischemic Stroke in patientsNeurological Function (NIHSS score)Improved neurological outcomeMemantine, when added to standard treatment, resulted in a significant decrease in the NIHSS score, indicating improved neurological function.

Signaling Pathways

The neuroprotective mechanisms of this compound, Edaravone, and Memantine are mediated by distinct signaling pathways.

This compound Signaling Pathway

2Ccpa is a potent and highly selective agonist for the adenosine A1 receptor. Its neuroprotective effects are primarily mediated through the activation of this G-protein coupled receptor, which is ubiquitously expressed in the brain, with high concentrations in the hippocampus and neocortex. Activation of the A1 receptor by 2Ccpa leads to several downstream effects that contribute to neuroprotection:

  • Inhibition of Neurotransmitter Release: Presynaptic A1 receptor activation inhibits the release of excitatory neurotransmitters, most notably glutamate. This reduction in glutamate release mitigates excitotoxicity, a major contributor to neuronal damage in ischemic and traumatic brain injuries.

  • Neuronal Hyperpolarization: A1 receptor activation can lead to the opening of potassium channels, causing hyperpolarization of the neuronal membrane. This makes neurons less likely to fire, reducing metabolic demand and excitability.

  • Modulation of GABAergic Transmission: Studies have shown that anticonvulsant doses of CCPA can reduce the function of the GABA-coupled chloride channel, suggesting a complex interplay with inhibitory neurotransmission.

This compound Signaling Pathway 2Ccpa 2Ccpa A1R Adenosine A1 Receptor 2Ccpa->A1R G_protein Gi/o Protein A1R->G_protein AC Adenylyl Cyclase G_protein->AC K_channel ↑ K+ Channel Opening G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Neuroprotection Neuroprotection cAMP->Neuroprotection Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Glutamate_release ↓ Glutamate Release Ca_channel->Glutamate_release Glutamate_release->Neuroprotection Hyperpolarization->Neuroprotection

2Ccpa activates A1 receptors, leading to neuroprotection.
Edaravone Signaling Pathway

Edaravone is a potent free radical scavenger. Its primary neuroprotective mechanism involves the reduction of oxidative stress, a key factor in the pathophysiology of various neurological diseases.

  • Free Radical Scavenging: Edaravone directly scavenges hydroxyl radicals and other reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.

  • Modulation of Nitric Oxide Synthase (NOS): It has been shown to increase the expression of endothelial NOS (eNOS), which has beneficial effects in ischemic stroke, while decreasing the expression of neuronal NOS (nNOS) and inducible NOS (iNOS), which can be detrimental.

  • Anti-inflammatory Effects: Edaravone can also exert anti-inflammatory effects, further contributing to its neuroprotective profile.

Edaravone Signaling Pathway Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges NOS NOS Modulation Edaravone->NOS Lipid_Peroxidation ↓ Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Membrane Cell Membrane Protection Lipid_Peroxidation->Cell_Membrane Neuroprotection Neuroprotection Cell_Membrane->Neuroprotection eNOS ↑ eNOS NOS->eNOS nNOS_iNOS ↓ nNOS/iNOS NOS->nNOS_iNOS eNOS->Neuroprotection nNOS_iNOS->Neuroprotection

Edaravone's free radical scavenging and NOS modulation.
Memantine Signaling Pathway

Memantine is a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its neuroprotective action stems from its ability to block the pathological activation of NMDA receptors while preserving their normal physiological function.

  • NMDA Receptor Blockade: By blocking the NMDA receptor channel, Memantine prevents excessive calcium influx into neurons, a key event in the excitotoxic cascade that leads to neuronal death.

  • Neurotrophic Effects: Memantine has also been shown to exert glia-dependent neurotrophic effects, potentially through the increased production of glial cell line-derived neurotrophic factor (GDNF).

  • Anti-inflammatory Action: It can prevent microglial over-activation, thereby reducing inflammation-mediated neurotoxicity.

Memantine Signaling Pathway Memantine Memantine NMDA_R NMDA Receptor Memantine->NMDA_R Blocks Glia Glia (Astrocytes/Microglia) Memantine->Glia Ca_Influx ↓ Excessive Ca2+ Influx NMDA_R->Ca_Influx Excitotoxicity ↓ Excitotoxicity Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection GDNF ↑ GDNF Release Glia->GDNF Microglia_Activation ↓ Microglial Over-activation Glia->Microglia_Activation GDNF->Neuroprotection Neuroinflammation ↓ Neuroinflammation Microglia_Activation->Neuroinflammation Neuroinflammation->Neuroprotection

Memantine's antagonism of NMDA receptors and other effects.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the objective evaluation of neuroprotective compounds.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

This model simulates ischemic conditions in a controlled laboratory setting.

Objective: To assess the neuroprotective effects of compounds against ischemia-like injury in neuronal cultures.

Methodology:

  • Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.

  • OGD Induction:

    • The culture medium is replaced with a glucose-free medium.

    • Cultures are then placed in a hypoxic chamber with a deoxygenated atmosphere (e.g., 95% N₂, 5% CO₂).

    • The duration of OGD can be varied to induce different severities of injury.

  • Reperfusion: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cultures are returned to normoxic conditions.

  • Assessment of Neuroprotection:

    • Neuronal Viability: Assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) which measures mitochondrial activity, or LDH (lactate dehydrogenase) release, which indicates cell membrane damage.

    • Apoptosis: Quantified by methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation or by measuring caspase activity.

OGD Experimental Workflow Start Neuronal Culture OGD Oxygen-Glucose Deprivation Start->OGD Replace medium, hypoxic chamber Reperfusion Reperfusion OGD->Reperfusion Return to normal conditions Assessment Assessment of Neuroprotection Reperfusion->Assessment Viability, Apoptosis assays

Workflow for the in vitro Oxygen-Glucose Deprivation model.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

This is a widely used animal model that mimics focal cerebral ischemia followed by reperfusion.

Objective: To evaluate the neuroprotective efficacy of compounds in reducing infarct volume and improving functional outcomes after stroke.

Methodology:

  • Animal Preparation: Rodents (typically rats or mice) are anesthetized.

  • Surgical Procedure:

    • The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • A monofilament suture is inserted into the ECA and advanced through the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Cerebral blood flow is monitored using techniques like laser Doppler flowmetry to confirm successful occlusion.

  • Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the suture is withdrawn to allow for reperfusion.

  • Assessment of Neuroprotection:

    • Infarct Volume: Measured 24-48 hours post-tMCAO using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC).

    • Neurological Deficit Scoring: Behavioral tests are performed to assess motor and sensory function.

    • Biochemical Analysis: Brain tissue is collected to measure markers of oxidative stress and inflammation.

tMCAO Experimental Workflow Anesthesia Anesthesia Surgery tMCAO Surgery (Suture Insertion) Anesthesia->Surgery Reperfusion Reperfusion (Suture Removal) Surgery->Reperfusion After defined occlusion time Assessment Post-tMCAO Assessment Reperfusion->Assessment Infarct volume, neurological score, biochemical markers

Workflow for the in vivo tMCAO model.
Biochemical Assays

Oxidative Stress Markers:

  • Malondialdehyde (MDA) Assay: Measures lipid peroxidation, a key indicator of oxidative damage.

  • 8-hydroxy-2'-deoxyguanosine (8-OHdG) Assay: A marker of oxidative DNA damage.

Inflammatory Markers:

  • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates can be quantified using techniques like ELISA or multiplex immunoassays (e.g., Luminex).

Conclusion

This guide provides a comparative framework for evaluating the neuroprotective effects of this compound against Edaravone and Memantine. This compound, through its selective activation of the adenosine A1 receptor, offers a distinct mechanistic approach to neuroprotection, primarily by reducing excitotoxicity. Edaravone acts as a potent antioxidant, while Memantine modulates NMDA receptor activity. The provided experimental protocols offer standardized methods for further head-to-head comparisons, which are essential for identifying the most promising therapeutic candidates for various neurological disorders. The choice of a neuroprotective agent will likely depend on the specific pathophysiology of the disease being targeted.

References

Safety Operating Guide

Navigating the Disposal of 2Ccpa Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 2Ccpa sodium, a lipid mediator used in research. Adherence to these protocols will help ensure safety and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste characterization, containment, and removal.

Step 1: Waste Characterization

The initial and most critical step is to determine if the this compound waste is hazardous. This determination should be based on institutional policies and local, state, and federal regulations. Consider the following:

  • Concentration: The concentration of this compound in solution.

  • Contaminants: The presence of other hazardous chemicals mixed with the this compound waste.

While this compound itself is not explicitly classified as hazardous, any mixture with a hazardous substance will render the entire waste stream hazardous.

Step 2: Waste Segregation and Collection

Proper segregation of waste is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.

  • Solid Waste: Collect uncontaminated, solid this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix it with other chemical wastes unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Aqueous Solutions: Collect aqueous solutions of this compound in a clearly labeled, leak-proof container. Unless expressly permitted by your local wastewater treatment authority and institutional policies, do not dispose of these solutions down the drain.[1][2]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, or pipette tips, should be collected as solid chemical waste.[3]

Step 3: Container Selection and Labeling

The choice of container and proper labeling are vital for safe storage and transport.

  • Container Compatibility: Use containers that are chemically compatible with this compound. For solid waste, a securely sealed plastic or glass container is suitable. For liquid waste, use a screw-capped, shatter-resistant bottle.[3][4]

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the approximate concentration, and any other components in the waste stream. The date the waste was first added to the container should also be included.

Step 4: Storage

Store waste containers in a designated and secure satellite accumulation area (SAA). This area should be cool, dry, well-ventilated, and away from incompatible materials. Ensure that all containers are tightly sealed to prevent leaks or spills.

Step 5: Disposal

Once the waste container is full or has reached the maximum allowable storage time as per your institution's policy, contact your EHS department or a licensed chemical waste disposal contractor to arrange for proper disposal.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory waste can be applied.

ParameterGuidelineSource
Aqueous Waste Concentration Generally, the concentration of neutral salts disposed of in the sanitary sewer should be below 1%.
pH of Aqueous Waste for Sewer Disposal If neutralization is performed, the final pH should be within a range acceptable to the local wastewater authority, typically between 6.0 and 8.0.
Daily Discharge Limit (General) For certain chemicals, daily discharges per principal investigator may be limited (e.g., 100 grams).

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated waste_char Step 1: Characterize Waste Is it mixed with hazardous material? start->waste_char is_hazardous Is the waste hazardous? waste_char->is_hazardous collect_hazardous Collect in a labeled hazardous waste container is_hazardous->collect_hazardous Yes collect_non_hazardous Collect in a labeled non-hazardous waste container is_hazardous->collect_non_hazardous No is_solid Is the waste solid or liquid? collect_hazardous->is_solid collect_non_hazardous->is_solid solid_container Use a sealed, compatible solid waste container is_solid->solid_container Solid liquid_container Use a screw-capped, shatter-resistant liquid waste container is_solid->liquid_container Liquid storage Step 4: Store in designated Satellite Accumulation Area solid_container->storage liquid_container->storage disposal Step 5: Contact EHS for disposal storage->disposal

Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Guide to Handling 2Ccpa Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Personal Protective Equipment (PPE)

As 2Ccpa sodium is a solid powder, the primary risks are inhalation and dermal contact. Therefore, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-ratedProtects against accidental splashes or airborne particles.
Hand Protection Nitrile GlovesStandard laboratory gradePrevents direct skin contact. Double-gloving is recommended when handling the pure solid.
Body Protection Laboratory CoatFully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection N95 or higher-rated respiratorNIOSH-approvedRecommended when weighing or transferring the solid powder to prevent inhalation of fine particles.

Operational Plan: From Receipt to Use

A clear and systematic operational plan minimizes the risk of exposure and ensures the efficient use of this compound in your research.

1. Receiving and Storage: Upon receipt, visually inspect the container for any damage. This compound should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), store at -20°C.

2. Handling and Preparation of Solutions: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks. When preparing solutions, add the solid to the solvent slowly to avoid splashing. While the exact solubility in all solvents is yet to be determined, similar compounds are soluble in aqueous buffers.

3. Spill Management: In the event of a small spill of solid this compound, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the spill area is thoroughly cleaned with an appropriate solvent and decontaminated.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a designated, labeled waste container. Do not pour solutions down the drain unless permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as chemical waste. Once clean, deface the label and dispose of the container according to your institution's guidelines for non-hazardous waste.

Always consult your institution's EHS guidelines for specific disposal procedures.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
Molecular Formula C22H40NaO5P
Molecular Weight 438.52 g/mol
Appearance Solid powder
CAS Number 927880-40-8
Storage Temperature Short-term: 0-4°C; Long-term: -20°C

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper ventilation Weigh this compound Weigh this compound Prepare Fume Hood->Weigh this compound Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace After experiment completion Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Proper disposal protocols

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.